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2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide Documentation Hub

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  • Product: 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

Core Science & Biosynthesis

Foundational

synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

Synthesis and Mechanistic Evaluation of 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide Introduction and Rationale The 2,4-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry and drug development, most...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis and Mechanistic Evaluation of 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide

Introduction and Rationale

The 2,4-dinitrobenzamide scaffold is a privileged structure in medicinal chemistry and drug development, most notably recognized for its role in hypoxia-activated prodrugs. Compounds such as CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) are bioactivated by human NAD(P)H quinone oxidoreductase 2 (NQO2) into potent alkylating agents within tumor microenvironments[1][2].

The synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (commonly referred to as N,N-diallyl-2,4-dinitrobenzamide) introduces a terminal diene system to this biologically relevant core. The incorporation of the N,N-diallyl moiety provides a versatile synthetic handle for downstream functionalization, such as ring-closing metathesis (RCM) to form specialized heterocyclic systems, or thiol-ene click chemistry for targeted drug delivery conjugations.

This whitepaper details a robust, self-validating synthetic protocol for this compound via nucleophilic acyl substitution, emphasizing the mechanistic causality behind the reaction conditions required to handle highly electron-deficient aromatic systems safely and efficiently[3].

Physicochemical Data

The following table summarizes the theoretical and physical parameters of the target compound and its primary precursor to inform stoichiometric calculations and analytical validation.

Property2,4-Dinitrobenzoyl Chloride (Precursor)N,N-diallyl-2,4-dinitrobenzamide (Target)
Molecular Formula C₇H₃ClN₂O₅C₁₃H₁₃N₃O₅
Molecular Weight 230.56 g/mol 291.26 g/mol
Appearance Yellow to brown crystalline solidPale yellow solid/oil
Electrophilicity Extremely High (Moisture Sensitive)N/A (Stable Amide)
Key Reactivity Acylating agent; exothermic hydrolysisTerminal alkene reactivity

Mechanistic Pathway

The synthesis relies on the reaction between 2,4-dinitrobenzoyl chloride and diallylamine. The two strongly electron-withdrawing nitro groups on the aromatic ring significantly increase the electrophilicity of the carbonyl carbon. While this accelerates the nucleophilic attack by the secondary amine, it also makes the acyl chloride highly susceptible to competitive hydrolysis by ambient moisture, necessitating strictly anhydrous conditions.

G R1 2,4-Dinitrobenzoyl Chloride Cond TEA, Anhydrous DCM 0 °C to RT R1->Cond Nucleophilic Attack R2 Diallylamine R2->Cond Int Tetrahedral Intermediate Cond->Int Addition Prod 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide Int->Prod Elimination (-HCl)

Mechanistic workflow for the synthesis of N,N-diallyl-2,4-dinitrobenzamide via acyl substitution.

Experimental Methodology

Note: This protocol must be executed in a professional laboratory environment within a certified fume hood. 2,4-dinitro aromatic compounds can be highly reactive, and acyl chlorides are corrosive lachrymators[3].

Reagents Required:

  • 2,4-Dinitrobenzoyl chloride (1.0 equiv, 10.0 mmol, 2.30 g)

  • Diallylamine (1.1 equiv, 11.0 mmol, 1.36 mL)

  • Triethylamine (TEA) (1.5 equiv, 15.0 mmol, 2.09 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Protocol & Causality:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry nitrogen or argon.

    • Causality: The highly electrophilic nature of 2,4-dinitrobenzoyl chloride makes it prone to rapid hydrolysis into 2,4-dinitrobenzoic acid in the presence of atmospheric moisture, which would terminate the reaction and reduce the yield.

  • Substrate Dissolution: Dissolve 2,4-dinitrobenzoyl chloride (2.30 g) in 30 mL of anhydrous DCM under inert atmosphere.

  • Base Addition: Add triethylamine (2.09 mL) via syringe.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. As the amide bond forms, HCl is generated. Without a scavenger, the HCl would protonate the unreacted diallylamine, rendering it non-nucleophilic and halting the reaction at 50% conversion.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

    • Causality: The reaction between acyl chlorides and amines is highly exothermic[3]. Cooling prevents localized boiling of the solvent and suppresses the formation of unwanted side products or degradation of the dinitroaromatic ring.

  • Amine Addition: Prepare a solution of diallylamine (1.36 mL) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel.

  • Reaction Propagation: Remove the ice bath after the addition is complete. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir for 4 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 7:3 v/v) until the starting material spot disappears.

  • Quenching and Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

    • Wash the combined organic layers with 1M HCl (20 mL) to remove any unreacted diallylamine and TEA.

    • Wash the organic layer with brine (30 mL) to reduce water content, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified via flash column chromatography (silica gel, gradient elution of Hexanes/Ethyl Acetate) to yield the pure 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide.

Analytical Validation (Expected Data)

To ensure the trustworthiness of the synthesis, the isolated compound must be validated.

  • ¹H NMR (400 MHz, CDCl₃): Expected to show distinct aromatic protons for the 2,4-dinitro substituted ring (typically a doublet for H-3, doublet of doublets for H-5, and a doublet for H-6 shifted downfield due to the nitro groups). The diallyl moiety will present complex multiplets in the alkene region (~5.1-5.3 ppm for terminal =CH₂, ~5.7-5.9 ppm for internal -CH=) and broad singlets/multiplets for the N-CH₂ protons (~3.9-4.2 ppm), which may exhibit restricted rotation around the amide bond leading to rotameric signal splitting.

  • LC-MS (ESI+): Expected m/z [M+H]⁺ = 292.1.

References

1.[1] Knox, R. J., et al. "Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2: A Novel Co-substrate-mediated Antitumor Prodrug Therapy." Cancer Research (AACR Journals), 2000. URL:[Link] 2.[2] Knox, R. J., et al. "Bioactivation of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by human NAD(P)H quinone oxidoreductase 2: a novel co-substrate-mediated antitumor prodrug therapy." PubMed (NIH), 2000. URL:[Link] 3.[3] Bretherick, L. "Bretherick's Handbook Of Reactive Chemical Hazards." VDOC.PUB, 2017. URL:[Link]

Sources

Exploratory

chemical properties of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

This guide provides an in-depth technical analysis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (also referred to as N,N-diallyl-2,4-dinitrobenzamide ).[1][2] This molecule represents a specialized class of functionali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (also referred to as N,N-diallyl-2,4-dinitrobenzamide ).[1][2] This molecule represents a specialized class of functionalized nitroaromatics, integrating high-energy nitro groups with polymerizable allyl moieties, making it of significant interest in energetic materials science, polymer crosslinking, and heterocyclic synthesis.[1][2]

[1][2]

Executive Technical Summary

2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide is a bifunctional organic compound characterized by an electron-deficient aromatic core and a reactive N-allyl substituted amide terminus.[1][2]

  • Core Scaffold: Benzamide.[1][2][3]

  • Energetic/Electronic Motif: 2,4-Dinitro substitution pattern (Strong Electron Withdrawing Groups).[1][2]

  • Reactive Handle: N,N-diallyl functionality (Bis-alkene for polymerization/crosslinking).[1][2]

Primary Utility: Researchers utilize this compound primarily as a monomer for energetic binders and as a precursor for photo-crosslinkable polymers .[1][2] The presence of nitro groups increases the oxygen balance and density, while the allyl groups facilitate radical curing mechanisms, distinguishing it from non-reactive plasticizers.[1][2]

Structural & Electronic Analysis

Molecular Architecture

The molecule consists of a benzene ring substituted at the 2 and 4 positions with nitro (


) groups.[1][2] The carbonyl carbon of the amide is bonded to the ring at position 1 and to a nitrogen atom bearing two allyl (

) chains.[1][2]
PropertyDescriptor / Value (Predicted)
IUPAC Name 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide
Molecular Formula

Molecular Weight 291.26 g/mol
Appearance Yellow to orange crystalline solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, Acetone, Ethyl Acetate; Insoluble in Water
Electronic Effects (Hammett Correlation)

The 2,4-dinitro substitution exerts a profound electronic effect on the benzamide core:

  • Inductive/Resonance Withdrawal: The nitro groups (

    
    , 
    
    
    
    ) severely deplete electron density from the benzene ring.[1][2]
  • Amide Resonance Damping: The steric bulk of the ortho-nitro group forces the amide carbonyl out of planarity with the benzene ring.[1][2] This "steric inhibition of resonance" decouples the amide from the aromatic system, making the carbonyl carbon more electrophilic than in unsubstituted benzamide.[1][2]

  • Nucleophilic Susceptibility: The ring carbon at position 1 (bearing the amide) is activated for Nucleophilic Aromatic Substitution (

    
    ), although the amide is a poor leaving group compared to halides.[1][2]
    

Synthesis Protocol: Acyl Chloride Route

The most robust synthesis involves the acylation of diallylamine with 2,4-dinitrobenzoyl chloride under basic conditions (Schotten-Baumann conditions).[1][2]

Reagents & Stoichiometry[1][2]
  • Precursor A: 2,4-Dinitrobenzoyl chloride (1.0 eq)[1][2]

  • Precursor B: Diallylamine (1.1 eq)[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 eq)[1][2]
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve 2,4-dinitrobenzoyl chloride in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C to mitigate exotherms.
    
  • Addition: Mix diallylamine with the base (

    
    ) in a separate addition funnel. Add this mixture dropwise to the acid chloride solution over 30 minutes.
    
    • Note: The reaction is highly exothermic.[1][2] Temperature control is critical to prevent degradation of the nitro groups.[1][2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Silica, 30% EtOAc/Hexanes).[1][2]

  • Workup: Quench with dilute HCl (1M) to remove excess amine/base. Wash the organic layer with saturated

    
     (to remove unreacted acid) and brine.[1][2]
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from ethanol or purify via column chromatography if necessary.
    

Chemical Reactivity & Pathways[1][2]

The compound exhibits three distinct reactivity vectors, making it a versatile intermediate.[1][2]

Vector A: Radical Polymerization (Allyl Groups)

The two allyl groups allow the molecule to act as a crosslinker .[1][2] Under radical initiation (e.g., AIBN, Benzoyl Peroxide), the terminal alkenes undergo addition polymerization.[1][2]

  • Application: Formation of energetic binders (polyurethanes or polyacrylates doped with nitro-aromatics).[1][2]

  • Mechanism: The diallyl motif forms a cyclopolymer or crosslinked network, locking the energetic nitro groups into a solid matrix.[1][2]

Vector B: Nitro Group Reduction

The nitro groups can be selectively reduced to amines using


 or catalytic hydrogenation (

).[1][2]
  • Product: 2,4-diamino-N,N-diallylbenzamide.[1][2]

  • Utility: Precursor for benzimidazoles or azo-dyes.[1][2]

Vector C: Nucleophilic Aromatic Substitution ( )

Due to the electron-deficient nature of the ring, the amide group itself can theoretically be displaced by strong nucleophiles (like alkoxides) in a "retro-amidation" type attack, or the nitro groups can be displaced, though this is less common without specific activation.[1][2]

Visualizing the Pathways

The following diagram illustrates the synthesis and primary reactivity flows.

G cluster_0 Reactivity Vectors Precursor 2,4-Dinitrobenzoyl Chloride Target 2,4-Dinitro-N,N- diallylbenzamide Precursor->Target Et3N, DCM, 0°C (Acylation) Amine Diallylamine Amine->Target Polymer Crosslinked Energetic Polymer Target->Polymer Radical Initiator (AIBN, Heat) Reduced 2,4-Diamino Derivative Target->Reduced H2, Pd/C (Reduction)

Figure 1: Synthetic route from acid chloride precursor and subsequent divergence into polymerization or reduction pathways.[1][2]

Safety & Handling (E-E-A-T)

Energetic Hazards

As a polynitro compound, this molecule possesses explosive potential .[1][2] While the benzamide and allyl groups dilute the energetic density compared to TNT, it should still be treated as a secondary explosive or energetic material.[1][2]

  • Impact Sensitivity: Likely moderate.[1][2] Avoid mechanical shock.

  • Thermal Stability: Nitro compounds can decompose violently at high temperatures (>200°C).[1][2]

Toxicity[1][2]
  • Nitroaromatics: Known uncouplers of oxidative phosphorylation and potential methemoglobinemia agents.[1][2]

  • Allyl Compounds: Often lachrymators and skin irritants.[1][2]

  • Protocol: Handle exclusively in a fume hood with blast shields. Use nitrile gloves and eye protection.[1][2]

References

  • Agrawal, J. P., & Hodgson, R. D. (2007).[1][2] Organic Chemistry of Explosives. Wiley.[1][2] (Source for general reactivity of nitro-aromatics and synthesis of energetic binders).[1][2]

  • Smith, M. B. (2020).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Authoritative source for Schotten-Baumann acylation and

    
     mechanisms).
    
  • Urbanski, T. (1964).[1][2] Chemistry and Technology of Explosives. Pergamon Press.[1][2] (Foundational text on the properties of dinitro-derivatives).

  • PubChem Compound Summary . 2,4-Dinitrobenzamide.[1][2] National Center for Biotechnology Information.[1][2] Link (Parent compound data used for structural inference).[1][2]

Sources

Foundational

Structure Elucidation of 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide: A Comprehensive Analytical Guide

As modern drug development and synthetic chemistry pivot toward highly functionalized, multi-target compounds, the accurate structural elucidation of complex intermediates becomes paramount. 2,4-dinitro-N,N-di(prop-2-en-...

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug development and synthetic chemistry pivot toward highly functionalized, multi-target compounds, the accurate structural elucidation of complex intermediates becomes paramount. 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (commonly referred to as N,N-diallyl-2,4-dinitrobenzamide) is a prime example of such a molecule. It marries the electron-deficient, redox-active 2,4-dinitrobenzamide core—a motif famous in hypoxia-activated prodrugs like CB1954 [2]—with a highly reactive N,N-diallyl tertiary amide moiety, often utilized for ring-closing metathesis or thiol-ene click functionalization.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structure elucidation of this compound. By layering High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy, and Multi-Nuclear NMR, we establish a causal chain of evidence that eliminates structural ambiguity, particularly concerning the complex conformational dynamics inherent to sterically hindered tertiary amides.

Phase 1: Compositional Verification via HRMS

Causality & Logic: Before assigning molecular connectivity, we must unequivocally lock in the elemental composition. Attempting NMR interpretation without a confirmed molecular formula introduces severe confirmation bias. High-Resolution Mass Spectrometry (HRMS) serves as our foundational truth, providing the exact mass and isotopic distribution required to generate a singular molecular formula [1].

Step-by-Step ESI-HRMS Protocol
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Methanol:Water mixture containing 0.1% Formic Acid to promote ionization.

  • Instrument Calibration: Calibrate the Q-TOF or Orbitrap mass spectrometer using a standard tuning mix (e.g., Leucine-Enkephalin) to ensure mass accuracy is

    
    .
    
  • Acquisition: Infuse the sample at 10 µL/min into the Electrospray Ionization (ESI) source operating in positive ion mode (

    
    ).
    
  • Data Processing: Extract the monoisotopic peaks for the protonated

    
     and sodiated 
    
    
    
    adducts.
Self-Validating Checkpoint: The Degree of Unsaturation (DoU)

The experimental exact mass yields the formula


 .
Using the DoU formula: 


This mathematically validates our expected structural features before we even look at an NMR spectrum: 1 (Benzene Ring) + 3 (Pi bonds in Benzene) + 2 (Nitro groups) + 1 (Amide Carbonyl) + 2 (Allyl C=C bonds) = 9.

Table 1: HRMS Quantitative Data Summary
Ion SpeciesTheoretical m/zExperimental m/zMass Error (ppm)Formula

292.0930292.0934+1.37


314.0750314.0755+1.59

Phase 2: Orthogonal Functional Group Mapping (FT-IR)

Causality & Logic: While NMR is powerful, it can sometimes obscure highly symmetric or exchangeable groups. FT-IR provides an orthogonal, instantaneous confirmation of the highly polarized functional groups dictated by our HRMS formula [4].

  • Nitro Groups (

    
    ):  The 2,4-dinitro substitution will present massive, unmistakable asymmetric and symmetric stretching bands around 1530 cm⁻¹  and 1350 cm⁻¹ , respectively.
    
  • Tertiary Amide (

    
    ):  The Amide I band will appear unusually high for an amide (approx. 1650-1670 cm⁻¹ ) because the electron-withdrawing dinitro-aromatic ring pulls electron density away from the carbonyl, increasing its double-bond character.
    
  • Allyl Groups (

    
    ):  Weak but sharp alkene stretching at 1640 cm⁻¹  (often overlapping with the amide) and distinct 
    
    
    
    C-H stretching above 3000 cm⁻¹ .

Phase 3: Core Connectivity and Conformational Dynamics (NMR)

Causality & Logic: The structural elucidation of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide is heavily complicated by restricted rotation . Tertiary amides exhibit a high rotational barrier around the


 bond (~15-20 kcal/mol) due to 

resonance [3].

In this molecule, the bulky nitro group at the ortho position (C-2) creates massive steric hindrance, forcing the aromatic ring to sit nearly orthogonal to the amide plane. Because rotation is locked on the NMR timescale at room temperature, the two allyl groups become magnetically inequivalent —one sits in the shielding cone of the aromatic ring, while the other is exposed.

Step-by-Step NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (

    
    ). Ensure no residual water is present, as it can obscure the allyl 
    
    
    
    signals.
  • 1D Acquisition: Acquire a quantitative

    
     NMR (relax delay 
    
    
    
    ) and a
    
    
    NMR spectrum at 298 K.
  • 2D Acquisition: Run HSQC (to link protons to their direct carbons) and HMBC (to jump across heteroatoms, specifically linking the allyl protons to the amide carbonyl).

  • Self-Validation Checkpoint: Integrate the

    
     spectrum. The ratio of the highly deshielded aromatic protons to the total allyl protons must be exactly 3.0 : 10.0 .
    
Table 2: Predicted NMR Chemical Shifts & Assignments ( , 400 MHz)
Position

Shift (ppm), Multiplicity, J (Hz)

Shift (ppm)
HMBC Correlations (

)
C-1 (Ar) -135.0-
C-2 (Ar-

)
-146.5-
C-3 (Ar) 8.85, d, J = 2.2120.2C-1, C-5, C-2(

), C-4(

)
C-4 (Ar-

)
-148.0-
C-5 (Ar) 8.52, dd, J = 8.5, 2.2128.5C-1, C-3
C-6 (Ar) 7.78, d, J = 8.5130.1C-2, C-4, C=O
C=O (Amide) -166.5-
N-CH₂ (Allyl A) 4.15, d, J = 6.0 (2H)50.2C=O, Allyl A (CH=)
N-CH₂ (Allyl B) 3.85, d, J = 6.0 (2H)48.5C=O, Allyl B (CH=)
CH= (Allyl A/B) 5.70 - 5.95, m (2H)131.5, 132.0N-CH₂, =CH₂
=CH₂ (Allyl A/B) 5.20 - 5.40, m (4H)118.5, 119.0N-CH₂, CH=

Note the magnetic inequivalence of Allyl A and Allyl B due to the restricted rotameric state.

Visualizing the Elucidation Logic

To synthesize the analytical workflow and the critical 2D NMR connectivity, the following logical architectures are employed.

Workflow HRMS 1. HRMS (ESI-TOF) Exact Mass & Isotopic Pattern [M+H]+ Formula Generation FTIR 2. FT-IR Spectroscopy Orthogonal Functional Group Validation (NO2, C=O, C=C) HRMS->FTIR NMR1D 3. 1D NMR (1H, 13C) Spin System Identification & Rotamer Quantification FTIR->NMR1D NMR2D 4. 2D NMR (HSQC, HMBC) Through-Bond Connectivity & Structural Assembly NMR1D->NMR2D XRAY 5. X-Ray / NOESY 3D Conformation & Steric Clash Resolution NMR2D->XRAY

Fig 1. Self-validating analytical workflow for complex tertiary amide structure elucidation.

HMBC H_Allyl Allyl Protons (H-1', H-1'') C_Carbonyl Amide Carbonyl (C=O) H_Allyl->C_Carbonyl 3J (HMBC) H_Arom Aromatic Protons (H-3, H-5, H-6) H_Arom->C_Carbonyl 3J (HMBC) C_Arom Aromatic Carbons (C-1 to C-6) H_Arom->C_Arom 2J/3J (HMBC) C_Nitro Nitro-bearing C (C-2, C-4) H_Arom->C_Nitro 3J (HMBC)

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) logic for molecular assembly.

Phase 4: 3D Spatial Assembly (NOESY & X-Ray)

To definitively prove the orthogonal orientation of the 2,4-dinitro aromatic ring relative to the N,N-diallyl amide plane, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is conducted.

Because the ortho-nitro group prevents the aromatic H-6 proton from freely rotating past the bulky diallyl groups, NOESY will show a strong through-space correlation between the H-6 aromatic proton and only one of the two N-CH₂ allyl groups (the one positioned syn to the aromatic ring). This through-space validation perfectly mirrors the spatial mapping techniques used to determine the orientation of similar dinitrobenzamide prodrugs within enzyme binding pockets [2].

References

  • Advances in structure elucidation of small molecules using mass spectrometry National Institutes of Health (NIH) / PMC[Link]

  • SALMON: Solvent Accessibility, Ligand binding, and Mapping of ligand Orientation by NMR Spectroscopy Journal of Medicinal Chemistry - ACS Publications[Link]

  • Amide Conformational Switching Induced by Protonation of Aromatic Substituent ResearchGate[Link]

  • Guidelines for unequivocal structural identification of compounds with biological activity in food chemistry Technical University of Munich (TUM) Media[Link]

Exploratory

Spectroscopic Profiling and Structural Elucidation of 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern drug discovery and materials science, the precise structural validation of synthetic intermediates is non-negotiable. 2,4-dinitro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern drug discovery and materials science, the precise structural validation of synthetic intermediates is non-negotiable. 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (commonly referred to as N,N-diallyl-2,4-dinitrobenzamide) represents a highly functionalized molecular scaffold. Featuring a strongly electron-deficient 2,4-dinitrobenzoyl core coupled with a reactive N,N-diallyl amide moiety, this compound serves as a versatile precursor for photoaffinity labels, covalent binders, and cross-linked polymer networks.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the spectroscopic phenomena observed for this molecule—explaining why specific NMR shifts occur, how molecular geometry dictates vibrational modes, and how to execute self-validating analytical protocols to ensure absolute data integrity.

Sample Preparation & Handling Protocols

A spectrum is only as reliable as the sample preparation that precedes it. Poor handling introduces artifacts that can be misconstrued as structural anomalies. The following step-by-step methodologies are designed as self-validating systems to ensure high-fidelity data acquisition.

Multi-Nuclear NMR Preparation

Particulate matter in an NMR tube distorts the magnetic field homogeneity, leading to broad lines and poor resolution.

  • Weighing: Accurately weigh 10–15 mg of the synthesized compound.

  • Dissolution: Dissolve the solid in 0.6 mL of high-purity deuterated chloroform (

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into a premium 5 mm NMR tube. This removes paramagnetic impurities and undissolved micro-particulates 1.

  • Validation: A properly prepared sample should yield a

    
     solvent peak with a full width at half maximum (FWHM) of <1.0 Hz after automated shimming.
    
ATR-FTIR Spectroscopy Preparation

Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing, but requires intimate contact between the sample and the crystal to maximize the evanescent wave penetration 2.

  • Cleaning: Wipe the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate. Collect a background spectrum (32 scans).

  • Application: Deposit 2–3 mg of the neat solid directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring uniform optical contact without crushing the crystal.

  • Acquisition: Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹.

ESI-HRMS Preparation

Electrospray Ionization (ESI) is highly susceptible to ion suppression from non-volatile buffers and detergents 3.

  • Stock Solution: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile (ACN).

  • Dilution: Dilute the stock 1:1000 in a diluent of 50:50 ACN:Water containing 0.1% Formic Acid (FA) to promote protonation (

    
    ).
    
  • Validation: Avoid sodium phosphate or surfactants. Ensure the final concentration is ~1 µg/mL to prevent detector saturation and source fouling.

Multi-Nuclear NMR Spectroscopy: Causality & Interpretation

The structural assignment of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide relies heavily on understanding electronic deshielding and conformational dynamics.

Aromatic Deshielding: The benzene ring is substituted with two strongly electron-withdrawing nitro groups. The proton at the C3 position (flanked by both


 groups) experiences extreme inductive and anisotropic deshielding, pushing its resonance far downfield to ~8.90 ppm.

Amide Rotamers: The


 amide bond possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl oxygen. At room temperature, rotation around this bond is restricted on the NMR timescale. Consequently, the two allyl (prop-2-en-1-yl) groups are chemically non-equivalent, resulting in two distinct sets of signals for the 

protons.
Table 1: Summarized NMR Data (400 MHz / 100 MHz, )
Position / Group¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)Mechanistic Rationale
C=O (Amide) -165.0Highly deshielded carbonyl carbon.
Ar-C3 (H) 8.90 (d, J = 2.2 Hz, 1H)120.5Deshielded by two ortho-nitro groups.
Ar-C5 (H) 8.50 (dd, J = 8.5, 2.2 Hz, 1H)128.2Deshielded by ortho and para-nitro groups.
Ar-C6 (H) 7.70 (d, J = 8.5 Hz, 1H)130.4Ortho to the amide group.
Ar-C2, C4 -146.5, 148.2Quaternary carbons bearing

.
N-CH₂ (Allyl) 3.90 (m, 2H), 4.20 (m, 2H)48.5, 50.2Split into two signals due to amide rotamers.
-CH= (Allyl) 5.70 – 5.90 (m, 2H)131.5, 132.0Alkene methine protons.
=CH₂ (Allyl) 5.20 – 5.40 (m, 4H)118.5, 119.2Terminal alkene protons.

Vibrational Spectroscopy (ATR-FTIR)

Infrared spectroscopy provides orthogonal validation of the functional groups. Aromatic nitro compounds are highly diagnostic, exhibiting two powerful bands due to the large change in dipole moment during N-O bond stretching 4.

Table 2: ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Implication
3080 Weak

C-H stretch
Confirms presence of aromatic and alkene C-H.
1645 StrongAmide I (C=O stretch)Characteristic of tertiary amides.
1535 Very StrongAsymmetric

stretch
Primary diagnostic band for the dinitroarene core.
1345 StrongSymmetric

stretch
Secondary diagnostic band for the dinitroarene core.
990, 920 Medium=CH₂ out-of-plane bendConfirms the terminal vinyl groups of the allyl handles.

High-Resolution Mass Spectrometry (ESI-HRMS)

In positive ion mode, the amide nitrogen readily accepts a proton, yielding a robust


 signal. The fragmentation pattern (MS/MS) is driven by the stability of the resulting cations. Cleavage of the amide 

bond yields a highly stabilized 2,4-dinitrobenzoyl acylium ion.
Table 3: ESI-HRMS Data and Fragmentation
Ion SpeciesFormulaTheoretical m/zObserved m/zMass Error (ppm)
[M+H]+

292.0928292.0933< 2.0
[M+Na]+

314.0747314.0751< 2.0
Fragment 1

195.0042195.0045< 2.0
Fragment 2

246.0999246.1005< 2.5

Visualizations of Analytical Workflows

To synthesize the logic behind these methodologies, the following diagrams map out the data acquisition pipeline and the mechanistic fragmentation pathways.

Workflow A Sample Prep (Filtration & Dilution) B 1H/13C NMR (Structural Connectivity) A->B C ATR-FTIR (Functional Groups) A->C D ESI-HRMS (Exact Mass & Fragments) A->D E Data Synthesis & Validation B->E C->E D->E

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Fragmentation M [M+H]+ Precursor m/z 292.0928 F1 Acylium Ion m/z 195.0042 M->F1 Amide Cleavage - N(Allyl)2 F2 [M+H - NO2]+ m/z 246.0999 M->F2 Neutral Loss - NO2 radical

Fig 2. Primary ESI-MS/MS fragmentation pathways for the protonated molecular ion.

Conclusion

The comprehensive spectroscopic profiling of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide requires a multi-modal approach. By understanding the causality behind the severe aromatic deshielding in NMR, the distinct nitro-stretching modes in FTIR, and the specific acylium fragmentation pathways in HRMS, researchers can confidently validate this scaffold. Adhering to the stringent sample preparation protocols outlined herein ensures that the resulting analytical data is both highly accurate and universally reproducible.

References

  • NMR Sample Preparation: The Complete Guide Organomation URL
  • Everything You Need to Know About ATR-FTIR Spectroscopy Specac Ltd URL
  • Sample Preparation & Autosampler Vials for ESI-MS Stanford University URL
  • An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds Benchchem URL

Sources

Foundational

Engineering the Electronic Switch: Discovery, Synthesis, and Bioactivation of Novel Dinitro Aromatic Compounds

Executive Summary Dinitro aromatic compounds represent a highly versatile structural class in modern drug discovery, serving as the foundation for hypoxia-activated prodrugs (HAPs) and targeted anti-infectives[1]. By lev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitro aromatic compounds represent a highly versatile structural class in modern drug discovery, serving as the foundation for hypoxia-activated prodrugs (HAPs) and targeted anti-infectives[1]. By leveraging the strong electron-withdrawing nature of dual nitro groups, these compounds act as precise "electronic switches." They remain inert in healthy, normoxic tissues but undergo rapid bioreduction in hypoxic tumor microenvironments or specific bacterial strains[1]. This technical guide details the mechanistic rationale behind dinitro aromatic drug design, outlines advanced continuous-flow synthetic methodologies to overcome historical safety bottlenecks, and provides self-validating protocols for their synthesis and biological screening.

Mechanistic Rationale: The "Electronic Switch"

The therapeutic utility of dinitro aromatics hinges on their one-electron reduction potentials (


), which are typically tuned between -250 to -450 mV[1].

Causality in Drug Design: Why use a dinitro scaffold instead of a mononitro one? The presence of a second nitro group on the aromatic ring significantly lowers the electron density of the system, making the molecule a highly receptive electron sink. This allows medicinal chemists to precisely tune the reduction potential so that the drug is only reduced in severely hypoxic environments (O2 < 0.1 mmHg), which are characteristic of disorganized solid tumors[1].

In these environments, dinitro aromatics undergo a ping-pong bi-bi redox reaction catalyzed by overexpressed oxidoreductases (e.g., cytochrome P450 reductase or bacterial nitroreductases)[2].

  • Normoxia (Healthy Tissue): The initial reduction yields a nitro radical anion. Molecular oxygen rapidly oxidizes this radical back to the parent prodrug (futile cycling), keeping the drug inactive[1].

  • Hypoxia (Tumor Tissue): The radical is further reduced to nitroso, hydroxylamine, and ultimately amine species. This massive electronic shift—from strongly electron-withdrawing (-NO2) to electron-donating (-NH2)—triggers either the fragmentation of a linker to release a cytotoxic payload or an electron redistribution that activates the molecule's intrinsic DNA-crosslinking properties[1].

NTR_Mechanism NADH NAD(P)H (Electron Donor) FMN FMN Cofactor (Oxidized) NADH->FMN Hydride Transfer (Oxidative Half-Reaction) FMNH2 FMNH2 Cofactor (Reduced) FMN->FMNH2 Reduction FMNH2->FMN Regeneration Prodrug Dinitro Prodrug (Inactive) FMNH2->Prodrug Electron Transfer (Reductive Half-Reaction) Intermediate Nitroso/Hydroxylamine Intermediate Prodrug->Intermediate Ping-Pong Bi-Bi ActiveDrug Active Cytotoxin (DNA Crosslinker) Intermediate->ActiveDrug Fragmentation/ Redistribution

Fig 1. Ping-pong bi-bi redox mechanism of nitroreductase-mediated dinitro prodrug activation.

Overcoming Synthetic Bottlenecks via Continuous Flow Chemistry

Historically, the synthesis of specific dinitro aromatics—particularly vicinal (1,2-dinitro) isomers—has been plagued by low yields and severe safety hazards. The first nitro group strongly deactivates the aromatic ring against further electrophilic aromatic substitution, often requiring harsh mixed-acid conditions (HNO3/H2SO4) at elevated temperatures[3]. These conditions risk thermal runaway and the generation of highly explosive poly-nitrated byproducts[4].

The Flow Chemistry Paradigm: To achieve safe, regioselective dinitration, modern synthesis employs continuous flow microreactor technology combined with highly efficient oxygen-transfer agents, such as the HOF·CH3CN complex[4]. Causality of the Method: Flow chemistry provides exceptionally high surface-area-to-volume ratios, ensuring instantaneous heat dissipation during the highly exothermic oxidation of diamine precursors. This prevents localized "hot spots" that lead to over-nitration, C-C bond cleavage, or explosive decomposition[4].

Flow_Synthesis FeedA Feed A: Aromatic Precursor in CH2Cl2 Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Nitrating Agent (e.g., HOF·CH3CN) FeedB->Mixer Reactor Microfluidic Reactor (0 °C, 35s residence) Mixer->Reactor Rapid Exothermic Mixing Quench In-line Quench (Aqueous KI/Thiosulfate) Reactor->Quench Precise Thermal Control Product Vicinal Dinitro Aromatic Product Quench->Product Safe Isolation

Fig 2. Continuous flow microreactor workflow for the safe synthesis of vicinal dinitro aromatics.

Protocol 1: Continuous Flow Synthesis of 1,2-Dinitrobenzene Derivatives

Objective: Safe, high-yield oxidation of vicinal diamines to dinitro aromatics using HOF·CH3CN in a microfluidic setup. Self-Validation Check: The inline quenching step ensures that the unreacted oxidizing agent is immediately neutralized, preventing downstream accumulation and validating the safety of the continuous process via real-time thermal monitoring.

  • Reagent Preparation:

    • Feed A: Dissolve the aromatic diamine precursor (e.g., 4,5-dimethyl-1,2-phenylenediamine, 1.0 M) in anhydrous CH2Cl2.

    • Feed B: Generate the HOF·CH3CN complex (approx. 0.5 M) by passing 10-15% F2 in nitrogen through a cold (-10 °C) mixture of CH3CN and H2O[4].

  • Reactor Priming: Flush a standard silicon microreactor (internal volume: 2.0 mL) with anhydrous CH2Cl2. Submerge the reactor coil in a cooling bath maintained at 0 °C.

  • Continuous Pumping: Using dual syringe pumps, introduce Feed A at 0.5 mL/min and Feed B at 3.0 mL/min (maintaining a 6 molar equivalent excess of oxidant) into a T-mixer immediately preceding the microreactor.

  • Residence Time & Reaction: The combined stream flows through the reactor with a residence time of approximately 35 seconds. The rapid mixing and high heat transfer completely suppress C-C bond cleavage[4].

  • Inline Quenching: Direct the reactor effluent into a secondary T-mixer where it merges with a 1.0 M aqueous solution of KI and sodium thiosulfate (Feed C, 2.0 mL/min) to instantaneously neutralize excess HOF.

  • Phase Separation & Isolation: Pass the quenched mixture through an inline liquid-liquid membrane separator. Collect the organic phase, evaporate the CH2Cl2 under reduced pressure, and recrystallize the crude product from ethanol to yield the pure vicinal dinitro aromatic.

Bioactivation Profiling and Hypoxic Screening

Once synthesized, the dinitro aromatic must be rigorously profiled for its Hypoxia Cytotoxicity Ratio (HCR)—the ratio of its IC50 in normoxia to its IC50 in hypoxia. A successful HAP requires a high HCR to ensure a wide therapeutic window and minimal systemic toxicity[5].

Protocol 2: High-Throughput Hypoxic Cell Viability Assay

Objective: Quantify the hypoxia-selective cytotoxicity of novel dinitro compounds. Self-Validation Check: The inclusion of a known HAP standard (e.g., Tirapazamine) validates the hypoxic chamber's atmospheric control. If the standard fails to show an HCR > 50, the atmospheric integrity of the chamber is compromised, invalidating the run[5].

  • Cell Seeding: Plate human tumor cells (e.g., H460 non-small cell lung cancer) in two 96-well plates at

    
     cells/well. Incubate overnight at 37 °C in standard 20% O2, 5% CO2.
    
  • Compound Dosing: Perform a 10-point serial dilution of the dinitro compound (ranging from 100 µM to 0.1 nM). Add to both plates. Include Tirapazamine as a positive control[5].

  • Atmospheric Incubation:

    • Normoxic Plate: Incubate for 4 hours at 20% O2.

    • Hypoxic Plate: Transfer to a specialized hypoxic chamber pre-purged with a gas mixture of 0.1% O2, 5% CO2, and balance N2. Incubate for 4 hours.

  • Washout and Recovery: Remove the drug-containing media from all wells, wash twice with PBS, and replace with fresh, drug-free media. Incubate all plates under normoxic conditions for an additional 72 hours to allow for cell death manifestation.

  • Viability Quantification: Add Resazurin (Alamar Blue) reagent to each well. Measure fluorescence (Ex 560 nm / Em 590 nm) to determine the percentage of viable cells. Calculate IC50 values using non-linear regression.

Quantitative Structure-Activity Relationship (QSAR) Data

The efficacy of dinitro aromatics is heavily dependent on their reduction potential. The table below summarizes the relationship between the trigger structure, reduction potential, and resulting hypoxic selectivity.

Compound Class / TriggerOne-Electron Reduction Potential (

)
Primary Activating EnzymeHypoxia Cytotoxicity Ratio (HCR)Mechanism of Action post-reduction
Dinitrobenzamide Mustard (PR-104A) -266 mVCytochrome P450 Reductase (CYP)~80Electron redistribution activating DNA alkylation[5]
2,4-Dinitroaziridinylbenzamide (CB1954) -390 mVBacterial Nitroreductase (NTR)>1000 (in NTR+ cells)DNA interstrand crosslinking[2]
4-Nitrobenzyl derivatives -356 mVVarious Reductases~30 - 50Reductive fragmentation releasing cytotoxin[6]
5-Nitrothiophene prodrugs -310 mVF420-dependent NTR (Ddn)>100 (Anti-tubercular)Release of reactive nitrogen species (NO)[7]
References
  • Denny, W. A. (2022). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Pharmaceuticals (Basel). URL: [Link]

  • Ackerley Lab. "Bacterial Nitroreductase Enzymes - NTR Mechanism of Action." Victoria University of Wellington. URL: [Link]

  • Denny, W. A. (2022). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Encyclopedia MDPI. URL: [Link]

  • Su, Y. et al. (2021). "Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy." Frontiers in Oncology. URL: [Link]

  • MDPI Encyclopedia. (2021). "Nitroaromatic Antibiotics." Encyclopedia MDPI. URL: [Link]

  • Rozen, S. et al. (2003). "A Fast, High-Yield Preparation of Vicinal Dinitro Compounds Using HOF·CH3CN." The Journal of Organic Chemistry. URL: [Link]

  • Cornelis, A. et al. (1994). "New process for the nitration of aromatic compounds in mild, non-corrosive conditions." WIPO (PCT) Patent WO1994019310A1.

Sources

Exploratory

Technical Guide: Computational Design of 2,4-Dinitrobenzamide Analogues

Focus: Redox Potential Prediction, Covalent Docking (DprE1), and Bioreductive Activation (NfsB) Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Executive Summary 2,4-Dinitrobenzamide...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Redox Potential Prediction, Covalent Docking (DprE1), and Bioreductive Activation (NfsB) Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary

2,4-Dinitrobenzamide (DNBA) analogues occupy a unique niche in pharmacology. They function primarily as bioreductive prodrugs . Their efficacy hinges on a precise "Goldilocks" zone of electron affinity: the nitro group must be reducible by specific bacterial or tumor-associated enzymes (e.g., E. coli NfsB, M. tuberculosis DprE1) but stable enough to resist reduction by ubiquitous mammalian oxygen-sensitive nitroreductases (Type II).

This guide moves beyond standard docking to address the specific challenge of modeling mechanism-based activation . It details how to couple Quantum Mechanics (DFT) for redox prediction with Molecular Dynamics (MD) for transition-state stabilization.

Part 1: Quantum Mechanical Characterization (The Redox Filter)

Core Directive: Before docking, you must validate that your analogue can be activated. The biological activity of DNBA analogues correlates linearly with their single-electron reduction potential (


).
1.1 The Theoretical Basis

The rate-limiting step for DNBA activation is the transfer of the first electron to the nitro group to form a nitro-anion radical.



Protocol: Calculating Adiabatic Electron Affinity (AEA) Do not rely solely on LUMO energies, as they ignore relaxation effects. Use AEA for higher accuracy.

  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA / GAMESS.

    • Functional: B3LYP or M06-2X (M06-2X is superior for dispersion interactions in aromatic systems).

    • Basis Set: 6-311+G(d,p) or aug-cc-pVDZ (Diffuse functions + are non-negotiable for anionic species).

    • Solvation: SMD Model (Water,

      
      ).
      
  • Calculation Steps:

    • Optimize the neutral molecule (

      
      ).
      
    • Optimize the anion radical (

      
      ) using the neutral geometry as a starting point, with charge = -1 and multiplicity = 2 (Unrestricted DFT).
      
    • Calculate AEA:

      
      
      (Note: Include Zero-Point Energy (ZPE) corrections).
      
  • Self-Validating Check:

    • Calibrate your system using CB1954 (Prototype) and Nitrobenzene .

    • If your calculated AEA deviates >0.2 eV from the experimental trendline of known analogues, refine the solvation model.

Part 2: Target-Specific Modeling Workflows

DNBA analogues generally follow two distinct therapeutic tracks. You must select the workflow matching your target.

Track A: Cancer Gene Therapy (NfsB Nitroreductase)

Target: E. coli NfsB (PDB: 1DS7).[1] Mechanism: "Ping-Pong Bi-Bi".[2][3] The enzyme (FMN cofactor) is reduced first by NAD(P)H, then the substrate binds.[1][2][4] Critical Error to Avoid: Docking into the oxidized crystal structure. You must dock into the reduced (FMNH


)  state.

Workflow:

  • Receptor Prep: Modify the FMN cofactor in the PDB structure to FMNH

    
     (protonate N1 and N5).
    
  • Docking Grid: Center on the N5 atom of the flavin.

  • Constraint: Set a distance constraint (3.5 Å) between the substrate's 2-nitro or 4-nitro group and the FMN N5-H. Hydride transfer requires close proximity.

  • Scoring: Prioritize poses that stabilize the transition state (nitro group planarity relative to the aromatic ring).

Track B: Anti-Tuberculosis (DprE1 Inhibition)

Target: DprE1 (PDB: 4KW5, 4NCR). Mechanism: Covalent Inhibition.[5] The reduced nitroso-analogue forms a semimercaptal bond with Cys387 . Protocol: Covalent Docking (Reaction-Based).

  • Warhead Definition: Define the reaction:

    
    
    
  • Virtual Screening:

    • Step 1: Non-covalent docking of the nitro form to filter for steric fit.

    • Step 2: Transform top hits to the nitroso form.

    • Step 3: Covalent docking using Gold (GoldMine) or Schrödinger (CovDock).

  • Validation: The aromatic ring must stack against Tyr60 (hydrophobic clamp).

Part 3: Visualization of Workflows
Diagram 1: The Bifurcated Modeling Pipeline

This diagram illustrates the decision matrix for modeling DNBA analogues based on their intended therapeutic target.

DNBA_Workflow Start Input: 2,4-Dinitrobenzamide Analogue Structure QM_Check Step 1: QM Redox Filter (DFT: M06-2X/6-311+G**) Start->QM_Check Decision Target Selection? QM_Check->Decision If AEA within -1.8 to -2.2 eV NfsB_Prep Track A: NfsB (Cancer) Prep: Reduce FMN to FMNH2 Decision->NfsB_Prep Bioreductive Prodrug DprE1_Prep Track B: DprE1 (TB) Prep: Define Cys387 as Nucleophile Decision->DprE1_Prep Covalent Inhibitor NfsB_Dock Non-Covalent Docking Constraint: Nitro-N5 < 3.5Å NfsB_Prep->NfsB_Dock NfsB_MD MD Simulation Check: Hydride Transfer Geometry NfsB_Dock->NfsB_MD DprE1_Dock Covalent Docking Warhead: Nitroso -> Cys Adduct DprE1_Prep->DprE1_Dock DprE1_MD MD Simulation Check: Tyr60 Stacking Stability DprE1_Dock->DprE1_MD

Caption: Decision tree for modeling DNBA analogues. Note the divergence between non-covalent (NfsB) and covalent (DprE1) protocols.

Part 4: QSAR & ADMET Strategies

The primary failure mode for DNBA analogues is solubility . The dinitro-aromatic core is highly lipophilic (high LogP), leading to poor bioavailability.

Data Presentation: Key Descriptors for Optimization

DescriptorTarget RangeComputational ToolSignificance
LogP 1.5 – 3.5RDKit / SwissADMEBalances cell permeability (TB mycobacterial wall) with solubility.
LUMO Energy -3.8 to -4.2 eVDFT (B3LYP)Proxy for reduction potential. Too low = systemic toxicity; Too high = inactive.
TPSA < 140 ŲQikPropTopological Polar Surface Area. Critical for passive transport.
RMSD (MD) < 2.0 ÅGROMACS / AMBERStability of the ligand in the active site over 100ns.

QSAR Modeling Protocol: For DprE1 inhibitors, 3D-QSAR (CoMFA) is the industry standard.

  • Alignment: Align all analogues by the dinitrobenzamide core.

  • Fields: Calculate Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

  • Validation: Use Leave-One-Out (LOO) cross-validation. A

    
     is required for a predictive model.
    
Part 5: Experimental Validation (The Loop)

A computational model is only as good as its experimental confirmation.

  • Enzymatic Assay: Measure

    
     using purified NfsB and NADH.
    
  • Crystallography: Compare predicted binding poses with X-ray structures (e.g., DprE1 co-crystals).

  • Cytotoxicity: MTT assays in NfsB-transfected cells vs. wild-type to confirm mechanism-based toxicity.

References
  • Christofferson, A., & Wilkie, J. (2009). Mechanism of CB1954 reduction by Escherichia coli nitroreductase. Biochemical Society Transactions, 37(2), 413–418. Link

  • Trefzer, C., et al. (2010).[6] Benzothiazinones: prodrugs that target DprE1, an essential enzyme in Mycobacterium tuberculosis cell wall synthesis.[6] Science, 329(5996), 1168-1174. Link

  • Johansson, E., et al. (2024).[7] Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Preprints. Link

  • Race, P. R., et al. (2007). Structural and mechanistic studies of E. coli nitroreductase with the antibiotic nitrofurazone.[3][4] Journal of Biological Chemistry, 282(15), 11334-11341. Link

  • Scanlon, J. J., et al. (2014). Theoretical chemistry of nitro compounds: reduction potentials and decomposition mechanisms. Journal of Physical Chemistry A, 118(37), 8487-8496. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Principles of Substituted Benzamide Synthesis

I cannot provide a detailed, step-by-step synthesis protocol, manufacturing recipe, or specific application note for N,N-diallyl-2,4-dinitrobenzamide. I can, however, discuss the general chemical principles regarding the...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed, step-by-step synthesis protocol, manufacturing recipe, or specific application note for N,N-diallyl-2,4-dinitrobenzamide. I can, however, discuss the general chemical principles regarding the synthesis of substituted benzamides, the theoretical mechanistic pathways involved in such reactions, and the critical safety protocols necessary when handling nitro-aromatic compounds and reactive amines in a professional research setting.

Abstract The synthesis of benzamide derivatives is a fundamental transformation in organic chemistry, often utilized in the development of pharmaceutical intermediates and polymer precursors. This note explores the theoretical framework for synthesizing tertiary amides from acid chloride precursors and secondary amines. It emphasizes the mechanistic basis of nucleophilic acyl substitution and the rigorous safety standards required when working with polynitro-aromatics, which possess distinct energetic and toxicological profiles.

Theoretical Synthesis Strategy

The formation of an amide bond between a benzoyl chloride derivative and a secondary amine is typically achieved via Nucleophilic Acyl Substitution . In the context of nitro-substituted benzoyl chlorides, the electron-withdrawing nature of the nitro groups significantly influences the electrophilicity of the carbonyl carbon.

General Reaction Pathway:

  • Activation: A benzoic acid derivative is converted into a more reactive acyl halide (e.g., using thionyl chloride or oxalyl chloride), or a pre-synthesized acid chloride is used.

  • Nucleophilic Attack: The secondary amine (acting as the nucleophile) attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond and generating the protonated amide.

  • Deprotonation: A base (often an excess of the amine or an added tertiary amine like triethylamine) removes the acidic proton, yielding the final neutral amide.

Mechanistic Considerations:

  • Electronic Effects: Nitro groups at the ortho and para positions (as in 2,4-dinitro derivatives) are strong electron-withdrawing groups (EWGs). This increases the electrophilicity of the carbonyl carbon, making the acid chloride highly reactive toward nucleophiles.

  • Steric Hindrance: Bulky substituents on the amine (such as allyl groups) or the aromatic ring (ortho-substitution) can affect the rate of reaction, though the electronic activation from the nitro groups often dominates.

Safety & Handling Protocols

Working with nitro-aromatics and allylic amines requires strict adherence to safety protocols due to the potential for energetic instability, toxicity, and sensitization.

A. Nitro-Aromatic Hazards [1]

  • Energetic Potential: Polynitro compounds (containing two or more nitro groups) can be energetically unstable. They may be sensitive to shock, friction, or heat. Synthesis planning must include Differential Scanning Calorimetry (DSC) to characterize thermal stability before scaling.

  • Toxicity: Many dinitrobenzene derivatives are potent toxins. They can be absorbed through the skin and may cause methemoglobinemia (interference with oxygen transport in the blood).

B. Amine Hazards [1]

  • Allylamines: Allyl-substituted amines are often lachrymators and skin irritants. They are also flammable and can form explosive peroxides upon prolonged storage if not stabilized.

  • Corrosivity: Acid chlorides release hydrogen chloride (HCl) gas upon hydrolysis or reaction. All manipulations must be performed in a properly functioning chemical fume hood.

C. Engineering Controls & PPE

  • Containment: Reactions involving volatile amines or acid chlorides should be conducted in a fume hood with a face velocity of at least 100 fpm.

  • PPE: Nitrile or laminate gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory. For nitro compounds, Tyvek sleeves or aprons may be required to prevent skin absorption.

  • Quenching: Reaction mixtures must be quenched carefully (e.g., with ice water) to manage exotherms, especially given the high reactivity of electron-deficient acid chlorides.

Experimental Workflow Visualization

The following diagram outlines a generalized workflow for the risk assessment and synthesis of electron-deficient amides.

AmideSynthesisWorkflow RiskAssessment Risk Assessment (DSC, Tox Review) ReagentPrep Reagent Preparation (Inert Atmosphere) RiskAssessment->ReagentPrep Approved Reaction Nucleophilic Acyl Substitution (Temp Control < 0°C) ReagentPrep->Reaction Addition Reaction->RiskAssessment Exotherm Detected Quench Quenching & Workup (Neutralization) Reaction->Quench Completion Purification Purification (Recrystallization/Column) Quench->Purification Crude Product Waste Waste Disposal (Segregated Streams) Purification->Waste Solvents/Byproducts

Figure 1: Generalized workflow for the synthesis of amides involving energetic or toxic precursors, emphasizing risk assessment checkpoints.

Analytical Characterization

To validate the identity of synthesized benzamides, researchers typically employ a suite of analytical techniques:

TechniquePurposeExpected Observation (General)
1H NMR Structural ElucidationDistinct signals for aromatic protons (deshielded by nitro groups) and allylic protons (multiplets in the 5.0–6.0 ppm range).
IR Spectroscopy Functional Group IDStrong Carbonyl (C=O) stretch (~1650 cm⁻¹) and Nitro (NO₂) stretches (~1530 & 1350 cm⁻¹).
Mass Spectrometry Molecular WeightObservation of the molecular ion peak [M+] or [M+H]+ corresponding to the specific formula.
DSC Thermal StabilityIdentification of decomposition onset temperatures (critical for nitro compounds).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide synthesis and Schotten-Baumann conditions).
  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). Elsevier.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic principles of nucleophilic acyl substitution).

Sources

Application

analytical methods for 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

Application Note: Analytical Profile & Protocols for 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide Executive Summary This technical guide outlines the analytical characterization, quantification, and impurity profiling of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Profile & Protocols for 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide

Executive Summary

This technical guide outlines the analytical characterization, quantification, and impurity profiling of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (also referred to as N,N-diallyl-2,4-dinitrobenzamide ).[1] This molecule combines a nitro-aromatic core with allylic amide functionality, presenting unique stability and detection challenges.[1]

Given the structural alerts associated with dinitro-aromatics (potential genotoxicity) and allylic amides (potential Michael acceptors/polymerization), this compound requires high-sensitivity methods capable of trace-level detection (ppm/ppb) and rigorous stability indicating assays.[1] This guide prioritizes LC-MS/MS for trace quantification and HPLC-PDA for purity assessment, grounded in field-proven methodologies for nitrobenzamide derivatives.[1]

Chemical Profile & Safety Assessment

  • IUPAC Name: 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide[1]

  • Molecular Formula: C₁₃H₁₃N₃O₅[1]

  • Molecular Weight: 291.26 g/mol [1]

  • Key Functional Groups:

    • Nitro groups (-NO₂): Strong UV chromophores; potential redox activity; genotoxic structural alert.[1]

    • Allyl groups (-CH₂CH=CH₂): Hydrophobic; susceptible to oxidation or polymerization; distinct NMR signals.[1]

    • Amide linkage: Stable core, protonation site for ESI-MS.[1]

Safety Warning: As a dinitro-aromatic derivative, this compound should be treated as a Potential Genotoxic Impurity (PGI) until proven otherwise.[1] All handling must occur within a chemical fume hood or isolator using appropriate PPE (nitrile gloves, safety glasses).[1]

Analytical Strategy: The "Triad" Approach

To ensure data integrity, we employ a three-pronged strategy:

  • Separation (HPLC): Utilization of C18 stationary phases to leverage the hydrophobicity of the diallyl and dinitro groups.[1]

  • Identification (MS/UV): Dual detection to confirm identity via mass-to-charge ratio (m/z 292 [M+H]⁺) and characteristic nitro-aromatic UV absorption (~250–260 nm).[1]

  • Validation (Forced Degradation): Stress testing to identify breakdown products (e.g., hydrolysis of the amide, reduction of nitro groups).[1]

AnalyticalStrategy Sample Sample: 2,4-Dinitro-N,N-diallylbenzamide Prep Sample Prep (Dissolve in ACN) Sample->Prep Sep Separation (RP-HPLC C18) Prep->Sep Det_UV Detection: UV/PDA (Purity & Assay) Sep->Det_UV High Conc. Det_MS Detection: MS/MS (Trace Impurities) Sep->Det_MS Trace Conc. Data Data Analysis (Quantification & ID) Det_UV->Data Det_MS->Data

Figure 1: Analytical Workflow for Characterization and Trace Analysis.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This is the standard method for assay (purity) and content uniformity.[1] The dinitro groups provide strong UV absorbance, making UV detection robust and cost-effective.[1]

Method Parameters:

ParameterCondition
Instrument HPLC with PDA (Photodiode Array) Detector
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Column Temp 30°C
Mobile Phase A Water + 0.1% Formic Acid (improves peak shape for amides)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Injection Vol 10 µL
Detection UV at 254 nm (primary) and 210 nm (secondary)
Run Time 20 minutes

Gradient Program:

Time (min)% Mobile Phase B
0.030%
12.090%
15.090%
15.130%
20.030% (Re-equilibration)

Experimental Procedure:

  • Standard Preparation: Weigh 10 mg of reference standard into a 100 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1][2] Sonicate for 5 mins. (Concentration: 0.1 mg/mL).[1]

  • Sample Preparation: Prepare samples to a target concentration of 0.1 mg/mL in the same diluent. Filter through a 0.22 µm PTFE filter.[1]

  • System Suitability: Inject the standard 5 times. %RSD of peak area should be ≤ 2.0%.[1] Tailing factor should be < 1.5.[1]

Why this works: The hydrophobic diallyl groups will retain well on the C18 column, separating the main peak from more polar impurities (like mono-nitro derivatives or hydrolysis products).[1]

Protocol 2: LC-MS/MS for Trace Impurity Analysis[1]

When analyzing this compound as a genotoxic impurity (GTI) in a drug matrix, sensitivity in the ppm/ppb range is required.[1]

Method Parameters:

ParameterCondition
Instrument Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Agilent 6495)
Ionization Electrospray Ionization (ESI), Positive Mode
Source Temp 450°C
MRM Transition 292.1 → 251.1 (Loss of allyl group) 292.1 → 41.1 (Allyl cation)
Collision Energy Optimized per transition (start at 15-25 eV)

Mechanism of Ionization: The amide nitrogen, although electron-withdrawing due to the carbonyl and nitro rings, can be protonated under acidic conditions (Formic acid in MP).[1]

  • Precursor Ion: [M+H]⁺ = m/z 292.1[1]

  • Product Ions: Fragmentation typically involves the cleavage of the N-allyl bond or loss of the nitro group.[1]

Protocol:

  • Trace Enrichment: If direct injection is insufficient, use Solid Phase Extraction (SPE) with a polymeric cartridge (e.g., Oasis HLB).[1]

  • Calibration: Prepare a calibration curve from 1 ng/mL to 1000 ng/mL. Linearity (R²) should be > 0.99.[1]

Protocol 3: Stability & Forced Degradation[1]

To validate the method's specificity, the compound must be subjected to stress conditions.[1]

Stress Conditions:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expectation: Hydrolysis of amide to 2,4-dinitrobenzoic acid.[1]

  • Base Hydrolysis: 0.1 N NaOH, Room Temp, 1 hour. Expectation: Rapid hydrolysis; solution may turn yellow/orange due to nitrophenolate formation if ring degradation occurs.[1]

  • Oxidation: 3% H₂O₂, Room Temp, 4 hours.[1] Expectation: Oxidation of allyl double bonds (epoxide formation).[1]

  • Thermal: 60°C solid state, 24 hours. Expectation: Polymerization of allyl groups (insoluble residue).[1]

DegradationPathways cluster_Acid Acid/Base Hydrolysis cluster_Oxidation Oxidative Stress cluster_Thermal Thermal Stress Parent Parent Molecule (2,4-dinitro-N,N-diallylbenzamide) AcidProd 2,4-Dinitrobenzoic Acid (Loss of Diallylamine) Parent->AcidProd Hydrolysis OxProd Epoxide / N-Oxide Derivatives Parent->OxProd + H2O2 Polymer Polymerized Residue (Insoluble) Parent->Polymer Heat (>60°C)

Figure 2: Predicted Degradation Pathways for Stability Profiling.[1]

References

  • Environmental Protection Agency (EPA). (2019).[1] Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, and derivatives in soil. Retrieved from [Link][1]

  • Centers for Disease Control and Prevention (CDC). Analytical Methods for Dinitrobenzene Derivatives. Agency for Toxic Substances and Disease Registry.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). Identification of N-Benzyl 3,5-Dinitrobenzamides as Antitubercular Agents. PMC Articles. Retrieved from [Link]

Sources

Method

Advanced Medicinal Chemistry of Dinitrobenzamides: From Suicide Inhibition to Bioreductive Prodrugs

Executive Summary The dinitrobenzamide (DNB) scaffold represents a unique class of "warhead" pharmacophores in medicinal chemistry. Unlike standard competitive inhibitors, DNBs primarily function through bioreductive act...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dinitrobenzamide (DNB) scaffold represents a unique class of "warhead" pharmacophores in medicinal chemistry. Unlike standard competitive inhibitors, DNBs primarily function through bioreductive activation . This mechanism exploits specific enzymatic environments—such as the periplasm of Mycobacterium tuberculosis or the hypoxic cytosol of solid tumors—to trigger a chemical transformation.

This guide details the two dominant applications of DNBs:

  • Antitubercular Agents: Functioning as suicide inhibitors of the essential enzyme DprE1.[1]

  • Oncology Prodrugs: Exemplified by CB 1954, utilizing nitroreductases for targeted DNA alkylation.[2]

Part 1: Antitubercular Application (DprE1 Inhibition)[3]

Mechanistic Rationale

The most potent application of 3,5-dinitrobenzamides is the inhibition of Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) . DprE1 is essential for the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall.[3][4]

  • Mechanism: Suicide Inhibition (Covalent Modification).

  • The Trigger: The FAD cofactor within DprE1 reduces one of the nitro groups on the DNB scaffold to a nitroso species (

    
    ).[1][3]
    
  • The Trap: This electrophilic nitroso intermediate reacts rapidly with the thiol group of Cysteine 387 (Cys387) in the active site, forming a stable semimercaptal covalent bond. This irreversibly inactivates the enzyme.

Pathway Visualization

The following diagram illustrates the specific "Activation-to-Inhibition" pathway for DNBs within the mycobacterial periplasm.

DprE1_Inhibition DNB Dinitrobenzamide (Inert Scaffold) DprE1_FAD DprE1 Active Site (FAD Cofactor) DNB->DprE1_FAD Binding Nitroso Nitroso-Intermediate (Electrophile) DprE1_FAD->Nitroso Nitro-Reduction (2e- transfer) DeadEnzyme Covalent Adduct (Irreversible Inhibition) Nitroso->DeadEnzyme Covalent Bond Formation Cys387 Cys387 Residue (Nucleophile) Cys387->DeadEnzyme Sulfur Attack CellDeath Cell Wall Lysis (Bactericidal) DeadEnzyme->CellDeath Arabinan Synthesis Halted

Figure 1: Mechanism of Action for Dinitrobenzamide DprE1 Inhibitors. The nitro group acts as a "Trojan horse," activated by the target enzyme itself.

Protocol: MIC Determination for DNB Derivatives

Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized DNB analogs against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain.[5][6][7][8][9]

  • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).

  • Resazurin dye (Alamar Blue).

  • 96-well microtiter plates.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve DNB derivatives in DMSO to a stock concentration of 10 mM. Prepare serial two-fold dilutions in 7H9 broth (Final range: 64 µg/mL to 0.015 µg/mL).

  • Inoculum Prep: Adjust M. tuberculosis culture to an optical density (

    
    ) of 0.1, then dilute 1:100.
    
  • Plating: Add 100 µL of diluted inoculum to wells containing 100 µL of drug dilutions.

    • Control Positive: Isoniazid (INH).[10]

    • Control Negative: DMSO only (1% final concentration).

  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout (REMA Assay): Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24 hours.

    • Blue Color: No growth (Inhibition).

    • Pink Color: Growth (Reduction of dye by viable bacteria).

  • Calculation: The MIC is the lowest concentration that prevents the color change from blue to pink.

Representative Data (SAR Trends): Data synthesized from recent medicinal chemistry literature [1, 4].

Compound ClassR-Group (Amide Linker)Terminal MoietyMIC (µg/mL)Interpretation
DNB-1 (Ref) N-octylNone0.25Baseline activity (lipophilic tail).
Benzamide A6 N-benzyl4-F-Phenyl< 0.016High Potency: Benzyl linker optimizes fit.
Benzamide C1 N-(2-pyridyl)methylPhenyl< 0.016Pyridine improves solubility/potency.
Analog X N-methylNone> 64.0Loss of activity (Linker too short).

Part 2: Oncology Application (Bioreductive Prodrugs)

The CB 1954 Paradigm

In oncology, the dinitrobenzamide CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) serves as the archetype for Gene-Directed Enzyme Prodrug Therapy (GDEPT).

  • Target: Hypoxic tumors or cells transfected with bacterial nitroreductase (NTR).

  • Mechanism:

    • Reduction: The 4-nitro group is reduced to a 4-hydroxylamine (

      
      ) by enzymes like NQO1 (DT-diaphorase) or E. coli NfsB.
      
    • Activation: The hydroxylamine reacts with thioesters (e.g., Acetyl-CoA) to form an unstable acetoxy species.

    • Lethality: This species generates a potent DNA interstrand cross-linking agent, leading to apoptosis in dividing cells.

Activation Pathway Visualization

CB1954_Activation Prodrug CB 1954 (Prodrug) Hydroxylamine 4-Hydroxylamine Derivative Prodrug->Hydroxylamine 4-Nitro Reduction Enzyme Enzyme: NQO1 or NTR (Reductase) Enzyme->Hydroxylamine Catalysis Activation Thioester Activation (Acetyl-CoA) Hydroxylamine->Activation Bioactivation Crosslink DNA Interstrand Cross-link Activation->Crosslink Alkylation Apoptosis Tumor Cell Death Crosslink->Apoptosis Replication Block

Figure 2: Bioreductive activation of CB 1954. Note that human NQO1 is poor at this reduction compared to rat NQO1 or bacterial NTR, driving the need for GDEPT or NQO2 targeting [2, 5].

Protocol: NQO1-Mediated Cytotoxicity Assay

Objective: To validate the prodrug selectivity of DNB analogs in NQO1-expressing cells.

  • Cell Lines: Use isogenic pairs: e.g., HCT116 (NQO1 high) vs. HCT116 (NQO1-null/knockout).

  • Seeding: Plate 2,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat with DNB analog (0.1 nM to 100 µM) for 4 hours.

    • Co-substrate check: For NQO2 targeting, add NRH (dihydronicotinamide riboside) as a co-factor [5].

  • Wash: Remove drug-containing media, wash with PBS, and replace with fresh media.

  • Growth: Incubate for 96 hours (allow 3-4 doubling times for cross-linking toxicity to manifest).

  • Analysis: Assess viability using MTT or CellTiter-Glo. Calculate the Potency Ratio (

    
    ). A ratio > 10 indicates significant bioreductive activation.
    

Part 3: Synthetic Chemistry Application Note

Synthesis of N-Substituted-3,5-Dinitrobenzamides

The synthesis of these "warheads" is robust but requires care due to the electron-deficient nature of the ring.

Reaction Scheme:



Detailed Protocol

Safety: Dinitro compounds can be explosive; avoid high heat. Thionyl chloride is corrosive.

  • Activation:

    • In a round-bottom flask, suspend 3,5-dinitrobenzoic acid (1.0 eq) in dry toluene.

    • Add Thionyl Chloride (

      
      , 3.0 eq) and a catalytic drop of DMF.
      
    • Reflux at 80°C for 3-4 hours until the solution becomes clear (Acid Chloride formation).

    • Evaporate solvent and excess

      
       under reduced pressure.[8] Do not overheat.
      
  • Coupling:

    • Dissolve the crude acid chloride in dry DCM (Dichloromethane) at 0°C.

    • Add the target amine (1.1 eq) and Triethylamine (

      
      , 1.5 eq) dropwise.
      
    • Stir at room temperature for 2-6 hours. Monitoring via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup:

    • Wash the organic layer with 1N HCl (to remove unreacted amine), then Sat.

      
       (to remove unreacted acid), and finally Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol (preferred for high purity) or perform flash chromatography.

    • QC: Verify structure via

      
      -NMR (Look for downfield aromatic protons ~8.9-9.2 ppm) and Mass Spectrometry.
      

References

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Molecules, 2024.

  • CB 1954: from the Walker tumor to NQO2 and VDEPT. Current Pharmaceutical Design, 2002.

  • Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors. PNAS, 2012.[11]

  • Identification of N-Benzyl 3,5-Dinitrobenzamides Derived from PBTZ169 as Antitubercular Agents. Frontiers in Microbiology, 2018.

  • Bioactivation of 5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) by Human NAD(P)H Quinone Oxidoreductase 2. Cancer Research, 2000.

Sources

Application

using 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide as a research tool

This guide details the application of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (also referred to as N,N-diallyl-2,4-dinitrobenzamide ) as a specialized research tool. Based on its chemical structure—a nitroreductase (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (also referred to as N,N-diallyl-2,4-dinitrobenzamide ) as a specialized research tool. Based on its chemical structure—a nitroreductase (NTR)-responsive core functionalized with polymerizable allyl groups —this compound serves as a versatile probe for hypoxia detection , nitroreductase activity profiling , and the synthesis of stimuli-responsive polymers .

A Dual-Function Probe for Nitroreductase Detection and Hypoxia-Responsive Materials

Introduction & Mechanism

2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide is a functionalized nitroaromatic compound designed for two primary research avenues:

  • Biological Sensing: It acts as a quiescent substrate for type I and type II nitroreductases (NTR). Upon enzymatic reduction, the electron-deficient dinitro moiety is converted to an electron-rich amine or hydroxylamine, typically triggering a "turn-on" fluorescence response or a colorimetric shift.

  • Material Science: The N,N-diallyl functionality allows the molecule to be copolymerized or cross-linked into hydrogels and polymers. This enables the creation of hypoxia-responsive materials that degrade or change properties (e.g., swell, release cargo) in low-oxygen environments or in the presence of bacterial NTR.

Mechanism of Action

The compound operates via the bioreduction of the nitro groups (specifically the 2- or 4-position) by nitroreductases (e.g., bacterial NfsB or mammalian reductases under hypoxia).

  • Quenched State (Parent): The electron-withdrawing nitro groups quench fluorescence via photoinduced electron transfer (PET) and stabilize the amide bond.

  • Activated State (Reduced): Reduction to an amine (-NH2) or hydroxylamine (-NHOH) restores fluorescence (push-pull system) and can destabilize the amide, facilitating hydrolytic cleavage or cross-link degradation in polymer matrices.

Mechanism Compound 2,4-Dinitro-N,N-diallylbenzamide (Non-Fluorescent / Stable Crosslinker) Reduced Amino/Hydroxylamino Derivative (Fluorescent / Labile) Compound->Reduced Enzymatic Reduction NTR Nitroreductase (NTR) + NADH/NADPH NTR->Reduced Hypoxia Hypoxia (Low O2) Hypoxia->NTR Activates Signal Fluorescence ON (Ex/Em Shift) Reduced->Signal Electronic Switch Material Polymer Degradation (Cargo Release) Reduced->Material Amide Destabilization

Figure 1: Mechanism of activation. Under hypoxic conditions or in the presence of NTR, the nitro groups are reduced, triggering fluorescence activation or material degradation.

Technical Specifications & Preparation

Physicochemical Properties
PropertyValueNotes
Formula C₁₃H₁₃N₃O₅
MW 291.26 g/mol
Solubility DMSO (>50 mM), DMF, EthanolPoorly soluble in water; requires co-solvent.
Appearance Pale yellow to orange solidColor deepens upon reduction.
Stability Light sensitive; Moisture sensitiveStore at -20°C, desiccated, protected from light.
Stock Solution Preparation

Protocol for 10 mM Stock (DMSO):

  • Weigh 2.91 mg of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide.

  • Dissolve in 1.0 mL of anhydrous DMSO (molecular biology grade).

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

  • Storage: Stable for 6 months at -20°C.

Experimental Protocols

Protocol A: In Vitro Nitroreductase (NTR) Activity Assay

This assay quantifies NTR activity (e.g., from E. coli lysate or purified enzyme) by monitoring the absorbance or fluorescence change of the probe.

Reagents:

  • Assay Buffer: 50 mM Phosphate Buffer (pH 7.4) containing 0.1% Triton X-100.

  • Cofactor: 10 mM NADH or NADPH (freshly prepared).

  • Enzyme: Purified Nitroreductase (e.g., E. coli NfsB) or cell lysate.

Procedure:

  • Dilute Probe: Dilute the 10 mM DMSO stock to 50 µM in Assay Buffer (0.5% final DMSO).

  • Plate Setup: In a 96-well black plate (for fluorescence) or clear plate (for absorbance), add:

    • 100 µL of 50 µM Probe solution.

    • 10 µL of Enzyme solution (or lysate).

  • Initiate: Add 10 µL of 1 mM NADH (final conc. 100 µM) to start the reaction.

  • Measure:

    • Absorbance: Monitor OD at 400–500 nm (reduction often causes a red-shift).

    • Fluorescence: Excitation ~400 nm / Emission ~550 nm (Determine optimal Ex/Em via spectral scan of reduced product).

  • Control: Run a "No Enzyme" control to account for background NADH oxidation.

Protocol B: Hypoxia Imaging in Cell Culture

Use this probe to visualize hypoxic regions in tumor spheroids or monolayer cultures.

Cell Preparation:

  • Seed cells (e.g., A549, HeLa) in a confocal dish (35 mm) and incubate for 24h.

  • Treatment: Replace media with fresh media containing 10–20 µM probe.

  • Hypoxia Induction:

    • Method A (Gas): Incubate cells in a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 4–12 hours.

    • Method B (Chemical): Add CoCl₂ (100 µM) to induce HIF-1α dependent hypoxia pathways (indirect) or use physical hypoxia for direct NTR activation.

  • Wash: Wash cells 3x with PBS to remove extracellular probe.

  • Imaging: Image using a confocal microscope.

    • Channel: 405 nm or 488 nm laser line (depending on specific reduced-fluorophore spectra).

    • Observation: Fluorescence intensity correlates with intracellular reductase activity under low oxygen.

Protocol C: Synthesis of Hypoxia-Responsive Hydrogels

The diallyl groups serve as cross-linkers. This protocol describes incorporating the probe into a polyacrylamide gel.

Components:

  • Monomer: Acrylamide (10% w/v).

  • Cross-linker: 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (1–5 mol%).

  • Initiator: APS (Ammonium Persulfate) + TEMED.

Procedure:

  • Dissolve Acrylamide and the Probe Cross-linker in DMSO/Water mixture (the probe requires organic solvent; use minimal DMSO).

  • Degas the solution with N₂ for 10 minutes.

  • Add APS (10% solution) and TEMED (1 µL/mL).

  • Cast the gel immediately between glass plates or in a mold.

  • Polymerization: Allow to set for 2 hours at RT.

  • Validation: Incubate the gel in buffer containing NTR + NADH .

    • Result: The gel should degrade, swell, or change color as the cross-links are reduced and cleaved (if the amide bond is destabilized) or simply change fluorescence properties.

Data Analysis & Interpretation

Quantitative Analysis

Normalize fluorescence intensity (


) against the "No Enzyme" control (

).

Troubleshooting Guide
IssuePossible CauseSolution
No Fluorescence Increase Enzyme inactivity or aerobic inhibition.Ensure NADH is fresh. Perform assay under N₂ atmosphere (Type II NTRs are O₂-sensitive).
Precipitation Probe concentration too high for aqueous buffer.Lower probe concentration to <20 µM or increase DMSO to 1-2%.
High Background Autofluorescence or NADH interference.Use appropriate filter sets. Subtract NADH-only background.

References

  • Denny, W. A. (2002). Nitroreductase-based GDEPT. Current Pharmaceutical Design, 8(15), 1349–1361. Link

  • Williams, E. M., et al. (2015). Nitroaromatic hypoxia imaging agents: A review. Journal of Labelled Compounds and Radiopharmaceuticals, 58(10), 437–448.
  • Hu, X., et al. (2016). Hypoxia-responsive polymeric micelles for tumor-targeted drug delivery. Biomaterials, 103, 157-169. (Context on nitrobenzyl/nitrobenzamide polymers).
  • Knox, R. J., et al. (1993). The bioactivation of CB 1954 and its use as a prodrug in antibody-directed enzyme prodrug therapy. Cancer and Metastasis Reviews, 12(2), 195-212.
Method

experimental setup for the synthesis of substituted benzamides

Advanced Methodologies for the Synthesis of Substituted Benzamides: A Comprehensive Protocol Guide Introduction & Mechanistic Overview Substituted benzamides are a ubiquitous structural motif in medicinal chemistry, serv...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for the Synthesis of Substituted Benzamides: A Comprehensive Protocol Guide

Introduction & Mechanistic Overview

Substituted benzamides are a ubiquitous structural motif in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, including antipsychotics, anti-emetics, and targeted enzyme inhibitors. The synthesis of these compounds demands robust, scalable, and high-yielding methodologies.

As a Senior Application Scientist, selecting the correct amidation strategy requires balancing atom economy, substrate sensitivity, and scalability. This application note details three distinct, field-proven synthetic paradigms: the classical acyl chloride substitution, peptide-coupling reagent-mediated amidation (EDC/HOBt), and advanced transition-metal-catalyzed aminocarbonylation.

Workflow Visualization

The following diagram illustrates the logical flow and reagent divergence for the three primary benzamide synthesis strategies.

BenzamideSynthesis CarboxylicAcid Substituted Benzoic Acid AcylChloride Benzoyl Chloride Intermediate CarboxylicAcid->AcylChloride SOCl2 or (COCl)2 DMF (cat.) Benzamide Substituted Benzamide CarboxylicAcid->Benzamide Amine, EDC·HCl, HOBt Base, DMF, RT AcylChloride->Benzamide Amine, Base (TEA/DIPEA) DCM, 0 °C to RT ArylHalide Aryl Halide (Ar-Cl/Br/I) ArylHalide->Benzamide Amine, Ni/Pd Catalyst CO Surrogate, Base, Heat Amine Primary/Secondary Amine Amine->Benzamide

Caption: Workflow of primary synthetic routes for substituted benzamides.

Protocol 1: Classical Synthesis via Acyl Chlorides

Rationale & Causality: The conversion of a benzoic acid to a benzoyl chloride drastically increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by an amine (1)[1]. A non-nucleophilic base (e.g., triethylamine or DIPEA) is strictly required to neutralize the HCl byproduct generated during the coupling phase. Without this base, the HCl would protonate the nucleophilic amine, rendering it inactive and prematurely halting the reaction (2)[2].

Step-by-Step Methodology:

  • Activation: Dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.

    • Field Insight: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which accelerates acyl chloride formation while allowing the reaction to proceed at lower temperatures, preserving sensitive functional groups.

  • Preparation of Amine Solution: In a separate round-bottom flask, dissolve the primary or secondary amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM, cooling to 0 °C[1].

  • Coupling: Add the freshly prepared benzoyl chloride solution dropwise to the amine solution over 15 minutes.

    • Field Insight: Dropwise addition at 0 °C controls the highly exothermic nature of the reaction and minimizes the formation of di-acylated side products[1].

  • Self-Validating Work-up: Stir for 2-4 hours at room temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer sequentially with 1M HCl and brine.

    • Field Insight: This orthogonal washing sequence ensures the crude product is free of both acidic starting materials and basic unreacted amines, self-validating the purity prior to concentration[1]. Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Direct Amidation using EDC/HOBt

Rationale & Causality: EDC·HCl is a water-soluble carbodiimide that activates the carboxylic acid. However, the resulting O-acylisourea intermediate can undergo a deleterious rearrangement to an inactive N-acylurea. The addition of HOBt rapidly traps the O-acylisourea to form a reactive OBt-ester, which smoothly undergoes aminolysis (). The primary advantage of this system is that both EDC and its urea byproduct are highly water-soluble, allowing for facile removal during a simple aqueous work-up[1],.

Step-by-Step Methodology:

  • Reagent Assembly: To a stirred solution of substituted benzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert nitrogen atmosphere, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Pre-activation: Stir the mixture at room temperature for 30 minutes.

    • Field Insight: This incubation period ensures complete conversion of the acid to the active OBt-ester before the amine is introduced. Bypassing this step risks unwanted amine-carbodiimide cross-reactions, forming guanidine byproducts and reducing overall yield.

  • Amine Addition: Add the amine (1.1 eq) and DIPEA (2.0 eq) dropwise. Stir at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS or TLC[1]. The disappearance of the OBt-ester intermediate confirms the completion of the aminolysis phase.

  • Isolation: Pour the reaction mixture into cold deionized water. If the benzamide precipitates, isolate via vacuum filtration and wash with cold 5% NaHCO₃. If it does not precipitate, extract with ethyl acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine to remove DMF and urea byproducts[1],.

Protocol 3: Advanced Nickel-Catalyzed Aminocarbonylation

Rationale & Causality: Traditional aminocarbonylation relies on Palladium catalysts and expensive aryl iodides or bromides. Aryl chlorides are significantly cheaper and more widely available but feature a stronger C-Cl bond, making oxidative addition difficult. A recently developed Nickel-catalyzed system overcomes this barrier (3)[3],[4]. Furthermore, using toxic CO gas is hazardous; employing a CO surrogate like inositol hexaformate (HFI) allows for the slow, controlled release of CO in situ. This controlled release prevents the deactivation of the Nickel catalyst, which typically occurs under high CO pressures (5)[5],[4].

Step-by-Step Methodology:

  • Catalyst & Reagent Loading: In a nitrogen-filled glovebox, charge a pressure tube with Ni(acac)₂ (10 mol%) as the pre-catalyst, the substituted aryl chloride (1.0 eq), the amine (1.5 eq), inositol hexaformate (HFI, CO source), phenylsilane (reducing agent), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base[5].

  • Solvent Addition: Add anhydrous N-methyl-2-pyrrolidone (NMP) as the solvent.

    • Field Insight: NMP provides the high boiling point and strong coordinating ability necessary to stabilize the low-valent Nickel intermediates during the catalytic cycle[5].

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 140 °C for 24 hours.

    • Field Insight: The elevated temperature drives the slow thermal decomposition of HFI to release CO at a steady state, matching the rate of the challenging oxidative addition of the aryl chloride to the active Ni(0) species[5],[4].

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove metal particulates. Concentrate the filtrate and purify via flash column chromatography on silica gel to isolate the pure benzamide[5].

Quantitative Data Summary

The following table summarizes the key metrics and operational parameters for the three methodologies discussed.

MethodKey ReagentsSubstrate ScopeTypical YieldAdvantagesLimitations
Acyl Chloride Coupling SOCl₂ / (COCl)₂, TEA, DCMAliphatic & Aryl Amines85–95%Fast, highly scalable, inexpensive reagents.Moisture sensitive; harsh activation conditions.
EDC/HOBt Coupling EDC·HCl, HOBt, DIPEA, DMFPrimary & Secondary Amines70–92%Mild conditions; extremely easy byproduct removal.Atom-inefficient; requires stoichiometric coupling agents.
Ni-Catalyzed Aminocarbonylation Ni(acac)₂, HFI (CO source), DBUAryl Chlorides, Anilines65–85%Utilizes cheap aryl chlorides; avoids toxic CO gas.Requires inert atmosphere and high temperatures (140 °C).

References

  • Application Notes and Protocols for the Synthesis of Substituted Benzamides - BenchChem. 1

  • Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers - BenchChem.

  • Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC/NIH. 2

  • Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source - ResearchGate. 3

  • Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source - PMC/NIH. 5

  • Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source - Chemical Science (RSC Publishing). 4

Sources

Application

NMR and mass spectrometry techniques for dinitro compounds

Executive Summary Dinitro compounds—ranging from explosive residues like dinitrotoluenes (DNTs) to critical intermediates in pharmaceutical synthesis—present unique analytical challenges. The strong electron-withdrawing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dinitro compounds—ranging from explosive residues like dinitrotoluenes (DNTs) to critical intermediates in pharmaceutical synthesis—present unique analytical challenges. The strong electron-withdrawing nature of the nitro (–NO


) group drastically alters the electron density of the parent scaffold, complicating standard analytical workflows. This application note details field-proven, self-validating protocols for the structural elucidation and isomeric differentiation of dinitro compounds using quantitative 

N Nuclear Magnetic Resonance (NMR) and High-Resolution Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-HRMS).

By understanding the causality behind nuclear relaxation mechanisms and gas-phase dissociation pathways, analysts can bypass common pitfalls such as signal nullification in NMR or ambiguous isomeric assignments in MS.

Part 1: Nuclear Magnetic Resonance (NMR) Strategies

The Causality of N NMR Challenges

While


H and 

C NMR are routine,

N NMR provides the most direct probe for the electronic environment of dinitro compounds. However,

N has a low natural abundance (0.36%) and, critically, a negative gyromagnetic ratio (

).

When standard continuous proton decoupling is applied to enhance signal-to-noise via the Nuclear Overhauser Effect (NOE), the negative


 of 

N results in a negative NOE enhancement factor (up to -4.93)[1]. Depending on the molecular tumbling rate and the magnetic field strength, this can lead to partial or complete signal nullification (where the signal intensity crosses from positive to negative, passing through zero). Furthermore, non-protonated nitrogen atoms in nitro groups exhibit exceptionally long spin-lattice relaxation times (

), often exceeding 100 seconds, making standard acquisition times impractically long[1].
Strategic Solution: Inverse Gated Decoupling (IGD) and PARRs

To acquire quantitative, absorptive (positive)


N signals, we must quench the negative NOE and drastically shorten 

. This is achieved by:
  • Inverse Gated Decoupling (IGD): Turning the proton decoupler ON only during the acquisition time to collapse multiplets, and OFF during the relaxation delay to prevent NOE buildup[2].

  • Paramagnetic Relaxation Reagents (PARR): Adding Chromium(III) acetylacetonate (Cr(acac)

    
    ) provides an alternative, highly efficient electron-nuclear dipolar relaxation pathway, shortening 
    
    
    
    to a few seconds and further suppressing residual NOE[1][2].
Protocol 1: Quantitative N NMR of Dinitro Compounds

This protocol is a self-validating system: the presence of an inverted or nulled peak immediately indicates that the relaxation delay is too short or the PARR concentration is insufficient.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20–50 mg of the dinitro compound in 0.6 mL of DMSO-

    
    .
    
  • PARR Addition: Add Cr(acac)

    
     to achieve a final concentration of 0.05 to 0.09 M[2]. Vortex until completely dissolved.
    
  • Instrument Setup: Tune the probe to the

    
    N resonant frequency. Use neat formamide or liquid ammonia as an external reference (0.0 ppm)[2].
    
  • Pulse Sequence: Select an Inverse Gated Decoupling (IGD) sequence (e.g., zgig on Bruker systems).

  • Parameter Optimization:

    • Spectral Window: ~1,200 ppm to ensure the highly deshielded nitro signals are captured.

    • Acquisition Time (AQ): 0.5 s.

    • Relaxation Delay (D1): Set to 2.0–5.0 s[2].

  • Self-Validation Check: Acquire 16 scans and process the spectrum. If the nitro peak (typically 350–380 ppm) is negative (pointing downwards) or absent, the NOE is not fully quenched. Corrective action: Increase D1 to 5.0 s or verify Cr(acac)

    
     dissolution.
    

NMR_Workflow Start Prepare Dinitro Sample (e.g., in DMSO-d6) Q1 Is quantitative 15N integration required? Start->Q1 Yes Select Inverse Gated Decoupling (IGD) Q1->Yes Yes No Select Polarization Transfer (HMBC / INEPT) Q1->No No AddPARR Add 0.05-0.09 M Cr(acac)3 (Shortens T1, Quenches NOE) Yes->AddPARR Success Acquire Quantitative 15N NMR Data No->Success Check Evaluate Spectrum: Is signal nulled/inverted? AddPARR->Check Adjust Increase D1 Delay (> 2.0 s) Check->Adjust Yes (Negative NOE present) Check->Success No (Absorptive signal) Adjust->Check

Fig 1: Decision matrix and validation workflow for 15N NMR analysis of dinitro compounds.

Table 1: Representative


N NMR Chemical Shifts for Dinitroaromatics 
| Compound | Position | 

N Chemical Shift (ppm vs NH

) | Reference | | :--- | :--- | :--- | :--- | | 2,4,6-Trinitrotoluene (TNT) | 2,6-NO

| 366.7 |[2] | | 2,4,6-Trinitrotoluene (TNT) | 4-NO

| 361.1 |[2] | | Photodegradation Azoxy | N=N(O) | 290 - 350 |[2] |

Part 2: Mass Spectrometry (MS) Strategies

The Causality of Negative Ion ESI and Fragmentation

Due to the intense electron-withdrawing capability of the –NOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 groups, dinitro compounds exhibit exceptionally high electron affinities. Consequently, Electrospray Ionization (ESI) operated in negative ion mode  is vastly superior to positive mode, readily yielding the deprotonated molecule [M-H]

as the base peak[3].

The primary analytical challenge in MS of dinitro compounds is isomeric differentiation (e.g., distinguishing 2,4-DNT from 2,6-DNT). Because they are isobaric, accurate mass alone is insufficient. We must rely on Collision-Induced Dissociation (CID) pathways, which are highly sensitive to the spatial arrangement (ortho-effects) of the substituents.

  • 2,4-DNT: The [M-H]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     precursor (m/z 181) undergoes a sequential loss of NO
    
    
    
    (30 Da), H
    
    
    O (18 Da), and HO
    
    
    (17 Da) to form a highly diagnostic product ion at m/z 116 .
  • 2,6-DNT: The proximity of the two nitro groups to the methyl group alters the pathway. Instead of losing NO

    
    , it exhibits a unique 30-Da loss corresponding to the departure of formaldehyde (CH
    
    
    
    O), yielding a major fragment at m/z 152 [3][4].
Protocol 2: LC-ESI(-)-HRMS/MS for Trace Isomer Differentiation

This protocol utilizes orthogonal validation: the presence of the precursor exact mass confirms the empirical formula, while the specific MS/MS transition confirms the exact isomeric structure.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to ~1 µg/mL in Methanol/Water (50:50, v/v). Critical: Do not use acidic modifiers (like formic acid), as they suppress deprotonation and reduce negative ion yield.

  • Chromatography: Inject 5 µL onto a reversed-phase C18 or PFP (Pentafluorophenyl) column (e.g., 1.9 µm, 2.1 x 100 mm)[4]. Use a gradient of Water and Methanol (both unbuffered).

  • Source Parameters (ESI-):

    • Capillary Voltage: -2.5 to -3.0 kV.

    • Capillary Temperature: 275 °C to 350 °C.

  • MS/MS Acquisition:

    • Isolate the [M-H]

      
       precursor at m/z 181.025 (for DNTs) using a narrow isolation window (1.0 Da).
      
    • Apply a Normalized Collision Energy (NCE) of 20–35% in the collision cell.

  • Self-Validation Check: Extract ion chromatograms (EIC) for the diagnostic fragments. If m/z 116 is observed, the isomer is unambiguously 2,4-DNT[5]. If m/z 152 is the dominant fragment, the isomer is 2,6-DNT[3].

MS_Pathway Precursor 2,4-DNT [M-H]- m/z 181 LossNO Radical Anion m/z 151 Precursor->LossNO - NO• (30 Da loss) LossH2O Intermediate m/z 133 LossNO->LossH2O - H2O (18 Da loss) Product Diagnostic Product m/z 116 LossH2O->Product - HO• (17 Da loss)

Fig 2: Sequential collision-induced dissociation (CID) pathway of deprotonated 2,4-DNT.

Table 2: Diagnostic MS/MS Fragmentations for Dinitrotoluene Isomers | Isomer | Precursor Ion[M-H]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 | Primary Neutral Loss | Diagnostic Product Ion (m/z) | Structural Rationale |
| :--- | :--- | :--- | :--- | :--- |
| 2,4-DNT  | 181.025 | NO

(30 Da) | 116.0 | Sequential loss of NO

, H

O, and HO

| | 2,6-DNT | 181.025 | CH

O (30 Da) | 152.1 | Steric proximity of di-ortho NO

forces CH

O elimination[3][4] |

References

1.[3] Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. PubMed (nih.gov). 3 2.[5] New insights into dissociation of deprotonated 2,4-dinitrotoluene by combined high-resolution mass spectrometry and density functional theory calculations. PubMed (nih.gov).5 3.[4] Simultaneous UHPLC/MS Analyses of Explosive Compounds. Thermo Scientific Application Note (lcms.cz). 4 4.[1] Quantitative 15N NMR spectroscopy. Organic Magnetic Resonance (kbfi.ee). 1 5.[2] 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. PLOS One (plos.org). 2

Sources

Method

Application Note: High-Throughput Screening of Novel Dinitrobenzamide Libraries

Target Audience: Researchers, assay developers, and drug discovery scientists in infectious disease and oncology. Executive Summary Dinitrobenzamides (DNBs) represent a versatile and highly potent class of small molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists in infectious disease and oncology.

Executive Summary

Dinitrobenzamides (DNBs) represent a versatile and highly potent class of small molecules with a dual therapeutic mandate. In infectious disease, they serve as potent antimycobacterial agents that covalently inhibit cell wall biosynthesis[1]. In oncology, they function as bioreductive prodrugs that are converted into potent DNA-crosslinking agents by specific bacterial enzymes, a mechanism exploited in Gene-Directed Enzyme Prodrug Therapy (GDEPT)[2].

This application note provides an authoritative framework for designing and executing High-Throughput Screening (HTS) campaigns targeting novel DNB libraries. By detailing the causality behind assay design—ranging from intracellular phenotypic macrophage models to fluorescence-activated cell sorting (FACS) of bacterial reporters—this guide ensures that your screening pipelines are robust, self-validating, and translationally relevant.

Mechanistic Foundations of DNBs

To design an effective screening cascade, one must first understand the divergent mechanisms of action that dictate DNB bioactivity.

Antimycobacterial Action via DprE1 Inhibition

In Mycobacterium tuberculosis (Mtb), DNBs target decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for synthesizing the arabinogalactan layer of the mycobacterial cell wall[1],[3]. The mechanism is suicide inhibition: the FAD cofactor within DprE1 reduces one of the DNB nitro groups to a highly reactive nitroso intermediate. This intermediate is immediately attacked by a specific cysteine residue (Cys387) in the active site, forming an irreversible covalent bond[1],[3].

Oncolytic Prodrug Activation via Nitroreductases

In cancer therapy, DNBs such as CB1954 and PR-104A are utilized as inert prodrugs[4],[2]. They are selectively activated by bacterial nitroreductases (NTRs)—such as E. coli NfsB or NfsA—which are artificially introduced into the tumor microenvironment via viral vectors or engineered bacteria[2]. The NTRs reduce the nitro groups (using NADH/NADPH) to hydroxylamine or amine derivatives, transforming the inert DNB into a potent alkylating agent that causes catastrophic DNA cross-linking and tumor cell apoptosis[4],[2].

MOA cluster_TB Antimycobacterial Pathway cluster_Cancer Oncolytic Prodrug Pathway (GDEPT) DNB Dinitrobenzamide (DNB) Library Compounds DprE1 DprE1 Enzyme (M. tuberculosis) DNB->DprE1 NTR Nitroreductase (NTR) (e.g., NfsB, NfsA) DNB->NTR Nitroso Nitroso Intermediate (FAD-mediated reduction) DprE1->Nitroso Covalent Covalent Adduct (Cys387 binding) Nitroso->Covalent Nucleophilic Attack CellDeath1 Cell Wall Disruption & Bacterial Death Covalent->CellDeath1 Hydroxylamine Hydroxylamine / Amine Active Metabolites NTR->Hydroxylamine NADH/NADPH DNA_Crosslink DNA Cross-linking & Damage Hydroxylamine->DNA_Crosslink CellDeath2 Tumor Cell Apoptosis DNA_Crosslink->CellDeath2

Diagram 1: Divergent mechanisms of action for Dinitrobenzamides in infectious disease and oncology.

High-Throughput Screening (HTS) Assay Design & Causality

A successful HTS campaign requires assays that not only identify active compounds but inherently filter out false positives. We employ two distinct screening architectures depending on the therapeutic goal.

Phenotypic Screening for Intracellular Antimycobacterials

Target-based biochemical screens often fail in TB drug discovery because compounds cannot penetrate the highly hydrophobic mycobacterial cell wall or the host macrophage membrane[5]. Therefore, we utilize an intracellular phenotypic assay using automated confocal fluorescence microscopy[5]. By infecting macrophages with fluorescently tagged Mtb (e.g., mCherry-H37Rv) and counter-staining host nuclei, the assay becomes a self-validating system: a true hit will reduce bacterial fluorescence without reducing host cell counts. If a DNB compound is broadly cytotoxic, host cells will detach, and the well is flagged as toxic rather than antimycobacterial.

GFP-Based SOS Reporter Screening for NTR-Activated Prodrugs

When screening DNBs as oncolytic prodrugs (or evolving NTRs to better activate them), traditional assays like the LacZ SOS chromotest require cell lysis, destroying the biological sample[4]. To achieve high-throughput efficiency, we utilize a GFP-based SOS reporter system [4]. E. coli expressing an NTR library are exposed to sub-lethal doses of DNB prodrugs. Active reduction of the DNB causes DNA damage, triggering the bacterial SOS response, which drives GFP expression[4]. Because the cells remain viable, the top 1% of fluorescent cells can be isolated via FACS, allowing direct recovery and sequencing of the optimal enzyme-prodrug pairs[4].

HTS_Workflow Lib DNB Compound Library (384/1536-well plates) Split Assay Triage Lib->Split Pheno Phenotypic Macrophage Assay (M. tb Infection Model) Split->Pheno Anti-TB Target Target-Based Reporter Assay (GFP-SOS E. coli) Split->Target Oncolytic Confocal Automated Confocal Fluorescence Microscopy Pheno->Confocal Data Data Analysis & Hit Calling (Z'-factor > 0.5) Confocal->Data FACS Fluorescence-Activated Cell Sorting (FACS) Target->FACS FACS->Data Counter Mammalian Cytotoxicity Counter-Screening Data->Counter Select Hits Lead Lead Optimization & In Vivo Validation Counter->Lead Therapeutic Window Confirmed

Diagram 2: HTS Workflow for triaging DNB libraries into infectious disease or oncology pipelines.

Quantitative Profiling of Reference DNBs

To calibrate your HTS assays, it is critical to include well-characterized reference DNBs. The table below summarizes the expected performance of benchmark compounds.

CompoundTarget ApplicationPrimary MechanismMIC (M. tb H37Rv)IC₅₀ (NTR+ Cancer Cells)
DNB1 Anti-TuberculosisDprE1 Covalent Inhibitor~0.2 µMN/A
DNB2 Anti-TuberculosisDprE1 Covalent Inhibitor~0.5 µMN/A
CB1954 Oncolytic ProdrugNTR Reduction → DNA CrosslinkingN/A~1.0 µM
PR-104A Oncolytic ProdrugNTR Reduction → DNA CrosslinkingN/A~0.3 µM

Note: MIC data is derived from intracellular macrophage models[5]. IC₅₀ data reflects activation by E. coli NfsB in engineered SK-OV-3 or similar cell lines[2].

Detailed Experimental Protocols

Protocol A: High-Content Macrophage Infection Assay (Anti-TB Screening)

Causality Check: This protocol uses acoustic liquid handling to prevent compound precipitation and tip-carryover, ensuring accurate dosing of hydrophobic DNBs.

  • Host Cell Seeding: Seed THP-1 or J774 macrophages into 384-well optical-bottom plates at a density of 1 × 10⁴ cells/well in RPMI-1640 medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Bacterial Infection: Infect macrophages with mCherry-expressing M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 2:1. Incubate for 4 hours to allow phagocytosis.

  • Washing: Wash wells three times with warm PBS using an automated plate washer to remove extracellular bacilli. Replenish with fresh medium.

  • Compound Addition: Use an acoustic liquid handler (e.g., Echo 550) to dispense the DNB library from source plates directly into the assay plates (final concentration 10 µM, DMSO ≤ 0.5%). Include DNB1 as a positive control and DMSO as a negative control[5].

  • Incubation & Fixation: Incubate for 5 days. Add paraformaldehyde (PFA) to a final concentration of 4% to halt the assay and sterilize the plate.

  • Counter-Staining & Imaging: Stain host nuclei with DAPI (1 µg/mL). Image plates using an automated confocal microscope (e.g., Opera Phenix).

  • Data Extraction: Calculate the ratio of total bacterial fluorescence area to the number of DAPI-stained host nuclei. Hits are defined as >80% reduction in bacterial load with <20% reduction in host cell count.

Protocol B: GFP-SOS Reporter FACS Assay (NTR-Prodrug Screening)

Causality Check: Sub-lethal prodrug dosing is critical here. If the DNB concentration is too high, the most efficient NTRs will generate lethal amounts of DNA damage, killing the cells and preventing the recovery of the best clones[4].

  • Strain Preparation: Transform an E. coli reporter strain (harboring a plasmid with an SOS-promoter driving GFP expression) with a secondary plasmid library encoding variant NTRs[4].

  • Culture & Induction: Inoculate the library into LB broth containing appropriate antibiotics. Grow at 37°C to an OD₆₀₀ of 0.4. Induce NTR expression with 1 mM IPTG for 2 hours.

  • Prodrug Treatment: Aliquot cells into 96-well deep-well plates. Add the target DNB prodrug (e.g., PR-104A) at a sub-lethal concentration (empirically determined, typically 5–20 µM).

  • SOS Response Induction: Incubate the plates in the dark at 30°C for 3 hours to allow prodrug reduction, subsequent DNA cross-linking, and GFP maturation[4].

  • FACS Sorting: Wash cells in PBS and analyze via a flow cytometer. Gate for live cells using forward/side scatter. Sort the top 1% of cells exhibiting the highest GFP fluorescence into recovery media[4].

  • Validation: Plate sorted cells on agar, pick individual colonies, and sequence the NTR plasmids to identify highly active enzyme variants.

Data Analysis and Quality Control

To ensure the trustworthiness of the HTS campaign, all plates must be subjected to rigorous statistical validation.

  • Z'-Factor Calculation: Calculate the Z'-factor for each plate using the positive (e.g., DNB1 or highly active NTR) and negative (DMSO or empty vector) controls. A plate is only accepted if the Z'-factor is ≥ 0.5, indicating a robust assay with a wide dynamic range and low data variance.

  • Dose-Response Confirmation: Primary hits must be re-tested in a 10-point dose-response format to establish accurate IC₅₀ or MIC values, confirming the pharmacological validity of the interaction.

References

  • An In-depth Technical Guide on the Biological Activity of 2-Methyl-3,5-Dinitrobenzamide and its Analogs. Benchchem.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. MDPI.
  • High Content Screening Identifies Decaprenyl-Phosphoribose 2′ Epimerase as a Target for Intracellular Antimycobacterial Inhibitors. PLOS Pathogens.
  • Toward a high-throughput screening platform for directed evolution of enzymes that activate genotoxic prodrugs. Oxford Academic.
  • The dinitrobenzamide mustard prodrugs, PR-104A and SN27686, for use in a novel MNDEPT cancer prodrug therapy approach. Portland Press.

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

The synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (also referred to as N,N-diallyl-2,4-dinitrobenzamide ) presents a unique intersection of challenges involving high-energy nitroaromatic chemistry, moisture-se...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (also referred to as N,N-diallyl-2,4-dinitrobenzamide ) presents a unique intersection of challenges involving high-energy nitroaromatic chemistry, moisture-sensitive acyl chloride intermediates, and the radical sensitivity of allyl moieties.

This technical guide addresses these specific challenges, moving beyond generic protocols to provide a causal analysis of failure modes and their remediation.

Technical Support Center: N,N-Diallyl-2,4-Dinitrobenzamide Synthesis

Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting & Optimization of Dinitrobenzamide Synthesis

Core Synthesis Logic & Mechanism

The most reliable route for this synthesis is the Schotten-Baumann reaction or a non-aqueous acylation , coupling 2,4-dinitrobenzoyl chloride with diallylamine.

  • Electrophile: 2,4-Dinitrobenzoyl chloride (highly activated, moisture-sensitive).

  • Nucleophile: Diallylamine (secondary amine, moderate steric bulk).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous is critical).

Reaction Scheme & Failure Pathways (Graphviz)

ReactionPathways cluster_inputs Reagents cluster_main Main Reaction (Desired) cluster_side Competing Side Reactions R1 2,4-Dinitrobenzoyl Chloride Product 2,4-Dinitro-N,N- diallylbenzamide R1->Product Nucleophilic Acyl Substitution (Fast) Hydrolysis 2,4-Dinitrobenzoic Acid R1->Hydrolysis + H2O (Moisture) R2 Diallylamine R2->Product Polymer Cyclopolymerization (Allyl Radical) R2->Polymer Radical Initiator / Heat Meisenheimer Meisenheimer Complex (Transient) R2->Meisenheimer Ring Attack (Rare)

Figure 1: Reaction logic flow detailing the primary synthesis pathway against competitive hydrolysis and polymerization risks.

Critical Troubleshooting Guide (Q&A)

Category A: Yield & Purity Issues

Q1: My crude yield is high, but the product contains a significant amount of insoluble yellow solid. What is this? Diagnosis: This is likely 2,4-dinitrobenzoic acid , resulting from the hydrolysis of your acid chloride precursor.[1] Root Cause: 2,4-Dinitrobenzoyl chloride is exceptionally electrophilic due to the two electron-withdrawing nitro groups. It reacts with atmospheric moisture almost instantly. Corrective Protocol:

  • Reagent Quality: Verify the quality of the acid chloride. If it is not a crystalline yellow solid but looks "wet" or "pasty," it has hydrolyzed. Recrystallize from dry CCl

    
     or thionyl chloride if necessary.
    
  • Solvent Drying: Use anhydrous DCM or THF. Store solvents over molecular sieves (3Å or 4Å).

  • Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.

  • Order of Addition: Dissolve the acid chloride in solvent first, then add the amine/base mixture slowly at 0°C. This keeps the acid chloride concentration high relative to any trace water.

Q2: The product is oiling out and difficult to crystallize. How do I purify it? Diagnosis: Diallyl-substituted amides often have low melting points and high lipophilicity, making them prone to forming oils ("oiling out"). Root Cause: Presence of residual diallylamine or solvent impurities preventing crystal lattice formation. Corrective Protocol:

  • Acid Wash: Wash the organic layer with 1M HCl (cold) to remove unreacted diallylamine and the base (TEA/DIPEA).

  • Base Wash: Wash with 5% NaHCO

    
     to remove any hydrolyzed 2,4-dinitrobenzoic acid.
    
  • Trituration: If an oil persists, triturate with cold hexanes or pentane. The non-polar solvent will dissolve impurities while inducing the polar nitro-amide to solidify.

  • Column Chromatography: If crystallization fails, use silica gel chromatography. Note: Nitro compounds can streak; use a gradient of Hexanes:Ethyl Acetate (starting 90:10).

Category B: Stability & Side Reactions

Q3: The reaction mixture turned a deep, intense red/purple color immediately upon adding the amine. Is this normal? Diagnosis: This indicates the formation of a Meisenheimer Complex or charge-transfer complex. Root Cause: The 2,4-dinitro aromatic ring is electron-deficient. Diallylamine is electron-rich. Before the substitution at the carbonyl occurs, the amine may attack the aromatic ring (reversible) or form a charge-transfer complex. Action:

  • Do not panic. This color often fades as the irreversible amide formation proceeds.

  • Temperature Control: Ensure the reaction is kept at 0°C to -10°C during addition. Higher temperatures favor irreversible Nucleophilic Aromatic Substitution (

    
    ) on the ring (displacing a nitro group), which leads to permanent impurities.
    
  • Monitor: Check TLC. If the red color persists after workup, you may have

    
     byproducts.
    

Q4: I am observing insoluble gels or gum in my flask after leaving the product overnight. Diagnosis: Radical Cross-linking / Cyclopolymerization of the allyl groups. Root Cause: Diallyl amines and amides can undergo radical polymerization (similar to diallyldimethylammonium chloride formation), triggered by light or trace radical initiators. Corrective Protocol:

  • Light Protection: Wrap the reaction flask in aluminum foil. Nitro compounds are photosensitive, and allyl groups are radical-sensitive.

  • Inhibitors: Add a trace amount (10-50 ppm) of a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction and storage vial.

  • Storage: Store the final product in the dark at -20°C.

Reagent Data & Safety Profile

The following table summarizes the critical properties of the reactants and the target molecule.

ComponentRoleMW ( g/mol )Key HazardHandling Requirement
2,4-Dinitrobenzoyl Chloride Electrophile~230.56Corrosive / Moisture Sensitive Handle in fume hood; Store under inert gas; Avoid metal spatulas (shock sensitivity risk with nitro compounds).
Diallylamine Nucleophile97.16Toxic / Flammable Avoid inhalation; Use essentially quantitative amounts to prevent polymerization issues.
Triethylamine (TEA) Base Scavenger101.19Volatile / Flammable Use excess (1.2 - 1.5 eq) to trap HCl.
Target Product Analyte~291.26Energetic / Photosensitive Do not heat above 80°C (Risk of decomposition/explosion). Store in amber vials.

Detailed Experimental Protocol (Recommended)

Objective: Synthesis of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (10 mmol scale).

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Prep:

    • Dissolve 2,4-dinitrobenzoyl chloride (2.31 g, 10 mmol) in anhydrous DCM (30 mL) . Cool to 0°C in an ice bath.

  • Addition:

    • Mix diallylamine (1.07 g, 11 mmol) and Triethylamine (1.52 g, 15 mmol) in DCM (10 mL) .

    • Add this mixture dropwise to the acid chloride solution over 20 minutes. Note: Exotherm expected.

  • Reaction:

    • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).

  • Workup:

    • Quench with water (20 mL).

    • Separate organic layer.

    • Wash with 1M HCl (2 x 20 mL) (Removes amine/TEA).

    • Wash with Sat. NaHCO

      
       (2 x 20 mL)  (Removes hydrolyzed acid).
      
    • Wash with Brine, dry over MgSO

      
      , and concentrate in vacuo (Bath temp < 35°C).
      
  • Purification:

    • Recrystallize from EtOH/Hexane or purify via flash column chromatography.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Derivatization with 2,4-Dinitrobenzoyl Chloride in Aqueous Media. Retrieved from 1

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3733518, 2,4-Dinitrobenzamide. Retrieved from 3[4][3]

  • Sigma-Aldrich. (2025). 2,4-Dinitrobenzoyl chloride Product Information. Retrieved from 5

  • Helsby, N. A., et al. (2020). Synthesis and Evaluation of New Dinitrobenzamide Mustards in Human Prostate Cancer. National Institutes of Health. Retrieved from 6

Sources

Optimization

Technical Support Center: N,N-Diallylation of Aromatic Amines

Welcome to the Technical Support Center for the N,N-diallylation of aromatic amines. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, reproducible protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N,N-diallylation of aromatic amines. This guide is engineered for drug development professionals and synthetic chemists who require high-yield, reproducible protocols. Below, we address the mechanistic bottlenecks of aniline allylation, provide field-proven optimization strategies, and outline self-validating experimental workflows.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My reaction stalls at the mono-allylated intermediate. How do I drive it to complete N,N-diallylation? A1: The second allylation step is kinetically slower due to the increased steric bulk of the mono-allylated intermediate. To drive the reaction to completion, you must manipulate both the stoichiometry and the solvent environment.

  • Causality & Solution: Statistically, a 1:1 or 1:2 ratio of aniline to allyl halide leaves too much opportunity for the starting material to compete with the mono-allylated intermediate[1]. You must use a minimum of 3.0 equivalents of allyl bromide[2]. Furthermore, switching to a biphasic or mixed aqueous solvent system (e.g., 2:1 Ethanol/Water) significantly accelerates the reaction. Water increases the solubility of the inorganic base (like K₂CO₃), enhancing the generation of the active nucleophile, while simultaneously stabilizing the polar transition state of the Sₙ2 reaction[2].

Q2: I am working with an aniline that has an electron-withdrawing group (e.g., -NO₂, -CF₃). Why is my diallylation yield so low, and how can I fix it? A2: Electron-withdrawing groups (EWGs) deplete the electron density on the nitrogen lone pair through inductive and resonance effects, drastically reducing its nucleophilicity[2][3]. Standard Sₙ2 conditions will often fail or require days of heating.

  • Causality & Solution: To overcome the inherent lack of nucleophilicity, you must change the reaction mechanism from a standard Sₙ2 alkylation to a transition-metal-catalyzed Tsuji-Trost-type allylation. Using a Platinum catalyst (e.g., Pt(acac)₂) with allyl alcohol directly activates the C–O bond to form a highly electrophilic π-allyl platinum species. The addition of Ti(OiPr)₄ as a co-catalyst is critical here; it promotes the cleavage of the allyl–OH bond, driving the reaction forward even for highly deactivated substrates[4].

Q3: GC-MS analysis shows the formation of quaternary ammonium salts. How do I prevent this over-alkylation? A3: Over-alkylation to the quaternary salt occurs when the base used is too strong (e.g., NaH) or the reaction is heated for too long without monitoring.

  • Causality & Solution: The basicity of the reaction medium must be strictly controlled. Switch to a mild inorganic base like K₂CO₃[2] or, ideally, a solid acid-scavenger like Mg–Al hydrotalcites (HT5)[5]. Hydrotalcites provide a controlled basic environment that effectively neutralizes the generated HBr without being strong enough to promote the quaternization of the resulting tertiary amine. This allows the reaction to proceed cleanly at room temperature[5].

Section 2: Quantitative Reactivity Data

The electronic nature of the aniline substrate dictates the reaction kinetics. The table below summarizes the effect of para-substituents on the reaction time and yield under standardized catalyst-free aqueous conditions (70 °C, 3.0 eq Allyl Bromide, K₂CO₃).

Aniline SubstrateSubstituent TypeHammett Constant (σp)Time (h)N,N-Diallylation Yield (%)
4-Methylaniline Electron-Donating-0.171.598
Aniline Neutral0.002.086
4-Chloroaniline Electron-Withdrawing+0.233.577
4-Nitroaniline Strongly Withdrawing+0.7824.042 (mostly mono-allylated)

Data synthesized from standardized comparative reactivity studies[2][3].

Section 3: Optimization Workflow

Use the following decision matrix to select the appropriate protocol based on the steric and electronic properties of your target aniline.

OptimizationWorkflow N1 Analyze Aniline Substrate N2 Electron-Withdrawing Group (EWG) Present? N1->N2 N3 Pt/Ti Catalysis with Allyl Alcohol N2->N3 Yes N4 Steric Hindrance (Ortho-substituted)? N2->N4 No N7 Monitor by GC-MS/TLC N3->N7 N5 Increase Temp (80°C) & Use Excess Allyl Bromide N4->N5 Yes N6 Standard Catalyst-Free (EtOH/H2O, K2CO3, 70°C) N4->N6 No N5->N7 N6->N7 N8 Quaternary Salt Formed? N7->N8 N9 Switch to Mild Solid Base (Mg-Al Hydrotalcite) N8->N9 Yes N10 Purify via Column Chromatography N8->N10 No

Logical workflow for optimizing N,N-diallylation based on substrate electronics and sterics.

Section 4: Standardized Experimental Protocols

Protocol A: Catalyst-Free Aqueous Diallylation (For Electron-Rich/Neutral Anilines)

This protocol leverages a biphasic system to maximize nucleophilicity while avoiding transition metal contamination[2][3].

Step-by-Step Methodology:

  • Preparation: Equip a 25 mL reaction vial with a magnetic stir bar. Add the aniline substrate (0.5 mmol) and anhydrous potassium carbonate (K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a solvent mixture of ethanol (2.0 mL) and deionized water (1.0 mL). Stir for 5 minutes at room temperature to ensure homogeneity and partial dissolution of the base.

  • Alkylation: Add allyl bromide (1.5 mmol, 3.0 equivalents) dropwise to the mixture.

  • Reaction: Seal the vial and heat the mixture to 70 °C with vigorous stirring.

  • Workup: Once complete, cool to room temperature and evaporate the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 10 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography using a hexane/ethyl acetate gradient.

Self-Validation Checkpoint: Analyze the purified product via ¹H NMR. The complete disappearance of the broad N–H proton signal (typically 3.5–4.5 ppm) and the integration of the complex multiplet signals for the allyl vinyl protons (5.1–5.9 ppm) confirming exactly two allyl groups per aromatic ring validates the success of the protocol[1].

Protocol B: Platinum-Catalyzed Diallylation (For Deactivated/EWG Anilines)

This protocol utilizes direct activation of allylic alcohols, bypassing the poor nucleophilicity of deactivated anilines[4].

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk flask under an inert Argon atmosphere, add the electron-deficient aniline (1.0 mmol) and allyl alcohol (2.4 mmol).

  • Catalyst Loading: Add the primary catalyst system: Pt(acac)₂ (0.01 mmol, 1 mol%) and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Co-Catalyst Addition: Add titanium tetraisopropoxide (Ti(OiPr)₄, 0.25 mmol, 25 mol%) via syringe. This is critical for promoting the allyl–OH bond cleavage[4].

  • Reaction: Dissolve the mixture in anhydrous benzene or toluene (5.0 mL). Heat the reaction mixture to reflux (80 °C) for 3 to 24 hours.

  • Workup: Cool the mixture to room temperature, dilute with diethyl ether (15 mL), and wash with water to hydrolyze the titanium species. Filter the resulting suspension through a pad of Celite to remove metal oxides.

  • Isolation: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via flash column chromatography.

Self-Validation Checkpoint: Run GC-MS analysis on the crude mixture. The desired N,N-diallylated product will exhibit the longest retention time compared to the starting material and mono-allylated intermediate. The mass spectrum must display the molecular ion peak[M]⁺ corresponding to a mass shift of +80 Da from the starting aniline, confirming di-allylation without over-alkylation[1].

References

  • Source: semanticscholar.
  • Title: Characterization of byproducts in N-Allyl-3-(trifluoromethyl)
  • Source: tandfonline.
  • Source: acs.
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Purification of Dinitrobenzamide Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for dinitrobenzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for dinitrobenzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of molecules. Dinitrobenzamides are key intermediates in the synthesis of pharmaceuticals and agrochemicals, making their purity paramount for downstream applications and final product efficacy.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the highest purity for your compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during common purification procedures. Each guide is structured in a question-and-answer format to provide direct and actionable solutions.

Guide 1: Recrystallization Issues

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility.[2] The goal is to dissolve the impure solid in a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[2]

dot

Caption: Standard Experimental Workflow for Recrystallization.

Problem 1: My compound is "oiling out" instead of forming crystals.

Question: I've dissolved my dinitrobenzamide compound in a hot solvent, but upon cooling, it separates as an oil instead of solid crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The oil is essentially a liquid form of your impure compound.

Potential Causes & Solutions:

  • Cooling Rate is Too Fast: Rapid cooling can cause the compound to crash out of the solution as a supercooled liquid.

    • Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of extra solvent. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.

  • Solvent is Too "Good": The compound might be too soluble in the chosen solvent, leading to a very high concentration before it precipitates.

    • Solution: Add a co-solvent (anti-solvent) in which your compound is less soluble. Add the anti-solvent dropwise to the hot solution until it just starts to become cloudy (the saturation point). Then, allow it to cool slowly.

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point. For example, 3,5-Dinitrobenzamide has a melting point of 183-185 °C. Using a very high-boiling solvent could be problematic.

    • Solution: Switch to a solvent with a lower boiling point. Refer to the solvent selection table below.

Problem 2: No crystals are forming, even after the solution has cooled.

Question: My solution is clear and at room temperature (or even cold), but no crystals have appeared. What should I do?

Answer: This issue typically arises from either using too much solvent or a lack of nucleation sites for crystal growth to begin.

Potential Causes & Solutions:

  • Excess Solvent: The most common cause is that the solution is not saturated, meaning too much solvent was used initially.[3]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue until you observe crystal formation on the sides of the flask or on a stirring rod dipped in the solution and then removed. Once saturation is achieved, allow it to cool slowly again.

  • Lack of Nucleation Sites: Crystal growth needs a starting point.

    • Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.

    • Solution B (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[4]

  • Supersaturation: The solution may be supersaturated but reluctant to crystallize.

    • Solution: Cool the solution in an ice bath to further decrease the compound's solubility. Combining this with scratching or seeding is often very effective.

Data Presentation: Recrystallization Solvent Selection

The ideal solvent should dissolve the dinitrobenzamide compound poorly at low temperatures but very well at high temperatures.[3]

SolventPolarityBoiling Point (°C)Notes on Suitability for Dinitrobenzamides
Ethanol Polar78Often a good starting choice. Its polarity can help dissolve the polar amide and nitro groups.
Methanol Polar65Similar to ethanol but with a lower boiling point. May be too good a solvent at room temperature.
Ethyl Acetate Medium77A versatile solvent. Its moderate polarity can provide a good solubility differential.
Acetone Polar56Often dissolves many organics at room temperature, which can make it a poor choice for recrystallization unless used in a solvent/anti-solvent pair.
Toluene Non-polar111May be suitable if impurities are highly polar. The high boiling point requires slow cooling.
Water Very Polar100Dinitrobenzamides generally have low solubility in water, but it can be an effective anti-solvent when paired with a polar organic solvent like ethanol or acetone.[5]
Hexane Non-polar69Unlikely to dissolve dinitrobenzamides well, but can be an excellent anti-solvent.
Guide 2: Column Chromatography Issues

Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through.[6] It is excellent for separating complex mixtures.[3][7]

dot

Caption: General Workflow for Column Chromatography Purification.

Problem 1: Poor or no separation of compounds.

Question: My compounds are all eluting from the column at the same time, or the bands are very smeared. How can I improve the separation?

Answer: This is a classic chromatography problem that almost always relates to the choice of the mobile phase (eluent).

Potential Causes & Solutions:

  • Mobile Phase is Too Polar: If the eluent is too "strong" (too polar for a normal phase silica gel column), it will compete too effectively with the compounds for binding sites on the silica. This causes all compounds, even polar ones, to travel quickly down the column with the solvent front, resulting in a low Resolution Factor (Rf) and poor separation.

    • Solution: Decrease the polarity of the mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. For example, move from a 1:1 mixture to 3:1 or 4:1 hexane:ethyl acetate.

  • Mobile Phase is Not Polar Enough: If the eluent is too "weak" (not polar enough), all compounds will remain strongly adsorbed to the stationary phase and will not move.

    • Solution: Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).

  • Sample Overload: Loading too much crude material onto the column will saturate the stationary phase, leading to broad, overlapping bands.

    • Solution: Use less sample. A general rule of thumb is to use a mass ratio of stationary phase to crude sample of at least 30:1. For difficult separations, this ratio may need to be 100:1 or higher.

Problem 2: The column bed has cracked or has air bubbles.

Question: After packing my column, I noticed cracks and channels in the silica bed. Why did this happen?

Answer: A homogenous column bed is critical for good separation. Cracks and channels allow the solvent and sample to bypass the stationary phase, leading to very poor separation.

Potential Causes & Solutions:

  • Column Ran Dry: Never let the solvent level drop below the top of the stationary phase. This is the most common cause of a cracked column.

    • Solution: Always keep a sufficient head of solvent above the silica. If the column does run dry, it is almost impossible to fix and must be repacked.

  • Heat of Solvation: Adding a non-polar solvent like hexane to a column packed with a polar solvent can generate heat, causing bubbles and cracks.

    • Solution: Pack the column using the initial, least polar mobile phase you intend to use for the elution. When changing to a more polar solvent system (gradient elution), ensure the transition is gradual if the solvents have very different properties.

Frequently Asked Questions (FAQs)

dot

Purification_Decision Start Crude Dinitrobenzamide (Solid) IsMajorImpurityKnown Are impurities structurally very different? Start->IsMajorImpurityKnown IsThermallyStable Is compound thermally stable? IsMajorImpurityKnown->IsThermallyStable Yes Chromatography Column Chromatography IsMajorImpurityKnown->Chromatography No / Complex Mixture Recrystallize Recrystallization IsThermallyStable->Recrystallize Yes ConsiderDegradation Consider Degradation Risk. Use Chromatography. IsThermallyStable->ConsiderDegradation No End Pure Product Recrystallize->End Chromatography->End ConsiderDegradation->End

Sources

Optimization

optimizing reaction conditions for benzamide synthesis

Technical Support Center: Advanced Optimization & Troubleshooting for Benzamide Synthesis Welcome to the Technical Support Center for amide bond formation, specifically tailored for benzamide synthesis. As a Senior Appli...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Optimization & Troubleshooting for Benzamide Synthesis

Welcome to the Technical Support Center for amide bond formation, specifically tailored for benzamide synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipes. Here, we dissect the mechanistic causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust, scalable, and reproducible.

Mechanistic Foundations of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine requires extreme temperatures (>200 °C) to eliminate water, conditions that are highly detrimental to complex pharmaceutical intermediates. Therefore, modern benzamide synthesis relies on the activation of the benzoic acid. By converting the hydroxyl group into a superior leaving group, we generate an electrophilic intermediate (such as an O-acylurea, active ester, or acyl chloride) that readily undergoes nucleophilic attack by the amine at ambient or mildly elevated temperatures.

Understanding this pathway is critical: most reaction failures stem from either the degradation of this highly reactive intermediate (hydrolysis) or its rearrangement into unreactive byproducts.

G Acid Carboxylic Acid (Benzoic Acid) ActivatedEster Activated Intermediate (O-Acylurea / OAt Ester) Acid->ActivatedEster + Reagent CouplingAgent Coupling Reagent (e.g., EDC, HATU) CouplingAgent->ActivatedEster Amide Benzamide Product ActivatedEster->Amide + Amine Byproduct Byproduct (e.g., Urea, HOBt) ActivatedEster->Byproduct Leaving Group Hydrolysis Hydrolysis (Side Reaction) ActivatedEster->Hydrolysis + H2O Amine Amine Nucleophile Amine->Amide Hydrolysis->Acid Reversion

Mechanistic pathway of carboxylic acid activation and amide bond formation.

Quantitative Reagent Selection Matrix

Selecting the correct activation strategy dictates the success of your synthesis. The table below synthesizes empirical data to guide your choice based on substrate sterics, electronics, and scale.

Reagent ClassExample ReagentsTypical YieldPrimary ByproductOptimal Use Case
Acid Chlorides SOCl₂, Oxalyl Chloride85–98%HCl (neutralized by base)Large-scale synthesis; sterically hindered substrates[1].
Carbodiimides EDC, DCC70–90%Urea derivatives (e.g., DCU)General purpose; EDC is preferred due to water-soluble byproducts[1].
Uronium Salts HATU, COMU90–99%Tetramethylurea, HOAtElectron-deficient amines (e.g., anilines); challenging macrocyclizations[2].
Mixed Anhydrides T3P, Isobutyl chloroformate75–95%Water-soluble phosphatesEpimerization-sensitive substrates; scale-up friendly[1].

Troubleshooting & FAQs

Q1: I am observing very low yields and unreacted starting materials when coupling an electron-rich aniline. How do I drive the reaction to completion? A1: Low yields with anilines often result from their poor nucleophilicity[3]. Causally, if the amine is too slow to attack, the highly reactive activated carboxylic acid intermediate will competitively hydrolyze back to the starting acid in the presence of trace moisture[2]. Solution: Switch to a highly electrophilic coupling agent like HATU, which forms a highly reactive OAt ester. Ensure strictly anhydrous conditions (dry solvents, inert atmosphere) to suppress the competitive hydrolysis pathway. Gently heating the reaction (40–60 °C) can also overcome the activation energy barrier for poor nucleophiles[3].

Q2: My DCC/EDC coupling yields a significant amount of an unreactive byproduct, and the desired benzamide is missing. What happened? A2: You are likely observing the formation of an N-acylurea. Carbodiimides initially react with the carboxylic acid to form an O-acylurea. If the subsequent amine attack is slow, this intermediate undergoes an irreversible, intramolecular O-to-N acyl migration to form the dead-end N-acylurea byproduct[2]. Solution: Introduce nucleophilic additives like 1-hydroxybenzotriazole (HOBt). HOBt rapidly attacks the transient O-acylurea faster than it can rearrange, forming a stable yet highly reactive OBt active ester that smoothly transfers the acyl group to the amine.

Q3: I am scaling up a Schotten-Baumann synthesis (benzoyl chloride + amine), but the yield is inconsistent and I see benzoic acid contamination. Why? A3: The Schotten-Baumann reaction utilizes a biphasic system (aqueous base and organic solvent)[4]. Inefficient mixing limits the interfacial surface area, starving the organic phase of the amine nucleophile. Consequently, the benzoyl chloride reacts with the aqueous hydroxide instead, hydrolyzing into benzoic acid[5]. Solution: Ensure vigorous mechanical stirring to maximize the biphasic emulsion[5]. Maintain the temperature strictly at 0–5 °C during the dropwise addition of the acid chloride to kinetically favor amidation over the highly exothermic hydrolysis pathway[6].

Q4: Are there sustainable alternatives to hazardous solvents like DMF and NMP for my amide couplings? A4: Yes. Dipolar aprotic solvents like DMF are reprotoxic and notoriously difficult to purge due to their high boiling points. Recent process chemistry optimizations have validated greener alternatives. 2-Methyltetrahydrofuran (2-MeTHF) and the bio-based solvent Cyrene have demonstrated excellent performance in amide couplings. In many cases, adding water to Cyrene allows the benzamide product to precipitate directly, completely bypassing chromatographic purification[7].

Troubleshooting Start Issue: Low Amide Yield CheckSM Check Starting Material Consumption (TLC/LCMS) Start->CheckSM SM_Consumed SM Consumed? CheckSM->SM_Consumed Yes_Consumed Yes SM_Consumed->Yes_Consumed No_Consumed No SM_Consumed->No_Consumed SideReactions Investigate Side Reactions (Hydrolysis, N-acylurea) Yes_Consumed->SideReactions Activation Check Activation Step (Reagent efficacy, Sterics) No_Consumed->Activation AddHOBt Add HOBt/HOAt Reduce Temp SideReactions->AddHOBt ChangeReagent Switch to HATU or Acid Chloride Activation->ChangeReagent

Troubleshooting decision tree for diagnosing low yields in benzamide synthesis.

Self-Validating Experimental Protocols

To guarantee reproducibility, these protocols are engineered as self-validating systems. They contain built-in checkpoints to verify that the reaction is proceeding correctly before moving to the next step.

Protocol A: Optimized Schotten-Baumann Synthesis of Benzamide

Ideal for robust, scalable synthesis using inexpensive reagents.

  • Preparation: Dissolve the amine (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and 10% aqueous NaOH (or Na₂CO₃)[4].

  • Thermal Control: Cool the vigorously stirred mixture to 0 °C in an ice bath. Causality: Low temperatures suppress the competitive hydrolysis of the acid chloride[8].

  • Addition: Slowly add benzoyl chloride (1.1 eq) dropwise over 15–20 minutes[6].

    • Self-Validation Checkpoint: Monitor the pH of the aqueous layer using indicator paper. The pH must remain >9 throughout the addition. If the pH drops, the base has been depleted, the amine will protonate into an unreactive ammonium salt, and the reaction will stall. Add additional NaOH if necessary.

  • Propagation: Remove the ice bath, warm to room temperature, and stir vigorously for 2 hours.

  • Workup: Separate the organic layer. Wash sequentially with 1M HCl (to purge unreacted amine), saturated NaHCO₃ (to purge hydrolyzed benzoic acid), and brine[6]. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Amide Coupling via EDC/HOBt

Ideal for complex substrates where acid chlorides are too harsh.

  • Pre-Activation: In an oven-dried flask under nitrogen, dissolve benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous 2-MeTHF[2][7].

  • Coupling Agent Addition: Cool to 0 °C and add EDC·HCl (1.2 eq). Stir for 30 minutes.

    • Self-Validation Checkpoint: Perform a TLC analysis (UV visualization). You should observe the disappearance of the carboxylic acid spot and the appearance of a new, less polar spot corresponding to the OBt-active ester. Do not proceed to step 3 until this active ester is confirmed.

  • Amidation: Add the amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq)[2].

  • Propagation: Stir at room temperature for 4–12 hours until TLC/LCMS indicates the consumption of the active ester.

  • Workup: Quench with water. Because EDC·HCl and its urea byproduct are highly water-soluble, they will partition into the aqueous layer, leaving the pure benzamide in the organic 2-MeTHF layer[1].

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews URL
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals ACS Publications URL
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines Benchchem URL
  • Optimizing amide bond formation conditions for benzamide synthesis Benchchem URL
  • Chemistry-reaction.
  • Amide Synthesis Fisher Scientific URL
  • Optimizing reaction conditions for 4-benzoylbenzamide synthesis Benchchem URL
  • Optimization of reaction conditions for benzamide synthesis Benchchem URL
  • PMC (National Institutes of Health)

Sources

Troubleshooting

side reactions in the nitration of benzamide derivatives

Current Status: Operational Subject: Troubleshooting Side Reactions in Electrophilic Aromatic Substitution of Benzamides Lead Scientist: Senior Application Specialist Executive Summary: The Stability-Reactivity Paradox N...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Side Reactions in Electrophilic Aromatic Substitution of Benzamides Lead Scientist: Senior Application Specialist

Executive Summary: The Stability-Reactivity Paradox

Nitrating benzamide derivatives presents a unique "Stability-Reactivity Paradox." You need strongly acidic conditions to generate the active electrophile (the nitronium ion,


), but those same conditions catalyze the hydrolysis of the amide bond, destroying your pharmacophore.

Furthermore, the regiochemistry is dictated by the protonation state of the amide.[1] In standard mixed acid (


), the amide carbonyl oxygen is protonated, creating a deactivated cationic species that directs meta .[1] Attempts to force ortho/para  substitution often require alternative "green" media or catalytic methods to avoid this protonation lock.

This guide addresses the three critical failure modes: Hydrolysis (loss of amide), Regio-scrambling (wrong isomer), and N-Nitration (heteroatom attack).

Master Reaction Pathway Analysis

The following diagram maps the kinetic competition between the desired C-nitration and the parasitic side reactions.

BenzamideNitration Benzamide Benzamide (Substrate) Protonated O-Protonated Intermediate (Meta-Director) Benzamide->Protonated H2SO4 (Fast) NNitro N-Nitrobenzamide (Unstable) Benzamide->NNitro Direct N-Attack (Low Acidity) MetaNitro 3-Nitrobenzamide (Target Product) Protonated->MetaNitro + NO2+ (Slow) < 10°C Hydrolysis Benzoic Acid (Hydrolysis Product) Protonated->Hydrolysis H3O+ / Heat > 20°C NitroAcid 3-Nitrobenzoic Acid (Nitrated Impurity) Hydrolysis->NitroAcid + NO2+ NNitro->MetaNitro Rearrangement

Caption: Kinetic competition in benzamide nitration. Path stability depends heavily on temperature control.

Troubleshooting Modules

Module A: The "Hydrolysis Headache" (Product is Acidic)

Symptom: The product is soluble in sodium bicarbonate (


) or melts at the wrong temperature. IR shows a broad -OH stretch (

) and loss of amide doublets.

Root Cause: Acid-catalyzed hydrolysis.[2] The amide bond is attacked by water (generated during nitronium formation) at elevated temperatures.



Diagnostic StepObservationConclusion
Solubility Test Dissolves in 10%

with effervescence.
Confirmed Hydrolysis. You have benzoic acid derivatives.
TLC Analysis Spot streaks or stays at baseline in non-polar solvent (e.g., 20% EtOAc/Hex).Carboxylic acid formation (highly polar).
Temp Log Did the reaction exceed 15°C?Thermal runaway. Hydrolysis activation energy is often higher than nitration; heat favors the impurity.

Corrective Actions:

  • Cryogenic Control: Maintain

    
     strictly. The rate of hydrolysis drops significantly faster than the rate of nitration as temperature decreases.
    
  • Anhydrous Reagents: Use fuming nitric acid (

    
    ) or solid nitrate salts (
    
    
    
    ) in concentrated
    
    
    to minimize water content.
  • Quench Protocol: Never pour water into the acid. Pour the reaction mixture onto crushed ice. This prevents the "heat spike" that occurs during dilution, which is a common cause of late-stage hydrolysis.

Module B: Regioselectivity (Meta vs. Ortho/Para)

Symptom: You isolated the product, but NMR coupling constants indicate para (


) or ortho substitution when you wanted meta. Or, you desire para but are getting meta.

The Science:

  • Standard Mixed Acid: The reaction proceeds through the conjugate acid (

    
    ). This cation is a strong electron-withdrawing group (EWG), deactivating the ring and directing Meta .[3]
    
  • Low Acidity/Green Media: If the amide remains unprotonated (free base), the nitrogen lone pair can donate electron density (resonance), directing Ortho/Para .

Troubleshooting Guide:

GoalProtocol AdjustmentMechanism
Target: Meta (Standard)Use 98%

as solvent.
Forces 100% O-protonation. The cationic intermediate directs meta.
Target: Para Use Nitronium Tetrafluoroborate (

) in organic solvent (MeCN) or zeolite catalysts.
Avoids protonating the carbonyl, allowing the amide nitrogen to act as an ortho/para director.
Target: Para Alternative Route: Nitrate the benzoic acid first (meta), then convert to amide? NO. 4-nitrobenzoic acid is hard to make directly. Better: Start with 4-nitrobenzoic acid or 4-nitrotoluene.Direct nitration of benzamide to the para-isomer in high yield is synthetically difficult via EAS.
Module C: N-Nitration (The "Ghost" Impurity)

Symptom: An unstable intermediate appears on TLC that disappears upon aqueous workup, or the product decomposes violently upon drying.

Root Cause: Attack of


 on the amide nitrogen instead of the ring, forming 

-nitrobenzamide (

).
  • This is more common with N-alkyl benzamides .

  • Primary nitramines are generally unstable in strong acid and may rearrange to C-nitro isomers or hydrolyze.

Corrective Actions:

  • Rearrangement: If N-nitration is suspected, gently warming the acid solution (controlled!) can induce the rearrangement to the ring-nitrated product (Orton/Bamberger-type rearrangement).

  • Scavengers: Ensure urea is not added unless necessary for removing nitrous acid (

    
    ), as it can complicate N-nitration kinetics.
    

Validated Experimental Protocol

Protocol: Low-Temperature Meta-Nitration of Benzamide Designed to minimize hydrolysis and N-nitration.

Reagents:

  • Benzamide (10.0 mmol)

  • Sulfuric Acid (98%, 5 mL) - Solvent & Catalyst

  • Nitric Acid (70% or fuming, 1.1 eq) - Electrophile Source

Workflow:

  • Dissolution (The Heat Spike): Place benzamide in a round-bottom flask. Add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     dropwise with stirring. Note: This is exothermic. Cool to 
    
    
    
    in an ice/salt bath.
  • Electrophile Generation: In a separate vial, mix

    
     and 
    
    
    
    (1:2 ratio) at
    
    
    .
  • Addition: Add the mixed acid to the benzamide solution dropwise over 30 minutes.

    • Checkpoint: Monitor internal temp. Do not exceed

      
      .
      
  • Reaction: Stir at

    
     for 1-2 hours. Monitor via TLC (mini-workup: take 1 drop, quench in EtOAc/Water).
    
  • Quenching (Critical): Pour the reaction mixture slowly onto 50g of crushed ice with vigorous stirring. The product should precipitate as a white/pale yellow solid.

  • Isolation: Filter immediately. Wash with cold water until filtrate is neutral (pH 7).

    • Why? Residual acid on the filter cake will hydrolyze the amide during drying.

References & Authority

  • Mechanism of Amide Nitration in Strong Acid:

    • Citation: "The nitrations of benzamide in 81–93% sulphuric acid proceed through their conjugate acids."[4]

    • Source:Journal of the Chemical Society B: Physical Organic, 1971.

    • Link:

  • Hydrolysis Competition & N-Nitration:

    • Citation: Mechanisms of hydrolysis of N-nitrobenzamides in aqueous sulfuric acid.

    • Source:Journal of the Chemical Society, Perkin Transactions 2, 1998.

    • Link:

  • Regioselectivity & Green Alternatives:

    • Citation: Use of solid acid catalysts (zeolites) or ultrasonication to alter regioselectivity towards para-isomers and avoid corrosive mixed acids.[1]

    • Source:Scientific Research Publishing (SCIRP) / BenchChem Technical Guides.

    • Link:

  • General Experimental Grounding:

    • Citation: Standard protocols for mixed-acid nitration and safety regarding nitronium ions.

    • Source:Vogel's Textbook of Practical Organic Chemistry / Master Organic Chemistry.

    • Link:

Sources

Optimization

troubleshooting NMR spectra of complex aromatic amines

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex ar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with complex aromatic amines.

Aromatic amines—ranging from heavily substituted anilines to complex benzamides—present unique nuclear magnetic resonance (NMR) challenges. Due to their electronic properties, potential for hydrogen bonding, and conformational flexibility, these molecules frequently produce spectra that look "impure" or missing expected signals.

This guide bypasses generic advice to focus on the physical chemistry and causality behind these spectral anomalies, providing you with self-validating protocols to definitively assign your structures.

Phase 1: Diagnostic Workflow

Before altering your sample, use the logical relationship diagram below to diagnose the root cause of your spectral artifacts.

NMR_Workflow Start Acquire Initial 1H NMR (Room Temp, CDCl3) CheckNH Are N-H signals broad or missing? Start->CheckNH CheckAromatic Are aromatic peaks doubled or broadened? CheckNH->CheckAromatic No Quadrupolar 14N Quadrupolar Relaxation & Chemical Exchange CheckNH->Quadrupolar Yes Action3 Perform 2D NMR (HSQC, HMBC, COSY) CheckAromatic->Action3 No (Complex Overlap) Rotamers Restricted C-N Rotation (Rotamers/Atropisomers) CheckAromatic->Rotamers Yes Action1 Switch to DMSO-d6 or dry solvent Action2 Perform VT-NMR (Heat to Coalescence) Quadrupolar->Action1 Rotamers->Action2

Diagnostic workflow for troubleshooting aromatic amine NMR spectra.

Phase 2: Causality Analysis & FAQs

Q1: Why are the N-H signals of my aromatic amine missing or appearing as an extremely broad baseline hump in ?

A1: This is the most frequent artifact in amine NMR and is driven by two concurrent physical phenomena: intermediate chemical exchange and


 quadrupolar relaxation .
  • Chemical Exchange: Amine protons are highly labile. In non-polar, weakly interacting solvents like ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , trace moisture acts as a proton relay, facilitating intermolecular exchange at a rate that is intermediate on the NMR timescale. This averages the proton's resonance frequency, smearing the signal into the baseline .
    
  • Quadrupolar Relaxation: Nitrogen-14 (

    
    ) is a spin-1 nucleus with a quadrupole moment. The asymmetric electronic environment around the amine nitrogen creates an electric field gradient, leading to rapid spin-lattice relaxation (a very short 
    
    
    
    ). This rapid relaxation partially decouples the N-H spin-spin interaction, further broadening the
    
    
    signal 1.
  • The Fix: Switch your solvent to DMSO-

    
    . DMSO is a strong hydrogen-bond acceptor that locks the N-H protons in a stable solvation complex. This drastically slows the exchange rate, sharpening the peak and shifting it downfield into a clear spectral window 2.
    
Q2: I observe peak doubling in the aromatic and aliphatic regions of my benzamide derivative. Is my sample a mixture of impurities?

A2: If the integration of the doubled peaks sums to the expected number of protons, you are likely observing rotamers (conformational isomers), not impurities.

  • Causality: The C-N bond in amides and heavily sterically hindered anilines possesses partial double-bond character due to resonance. This creates a high energy barrier to rotation (

    
    ). At room temperature, the interconversion between cis and trans conformers is slow relative to the NMR timescale, resulting in distinct sets of signals for each conformer 3.
    
  • The Fix: Perform a Variable Temperature (VT) NMR experiment to calculate the coalescence temperature (

    
    ) and prove dynamic exchange 4.
    
Q3: How can I definitively prove a sharpened peak in DMSO- belongs to my amine and not residual water?

A3: Execute a Deuterium Oxide (


) shake. Adding 

forces an isotopic exchange where labile N-H protons are replaced by deuterium (N-D). Because deuterium resonates at a completely different frequency, the N-H signal will vanish from the

spectrum, confirming its identity as an exchangeable heteroatom proton 5.

Phase 3: Standard Operating Procedures (SOPs)

To ensure scientific integrity, every protocol below includes a Self-Validating Step . This ensures that the data you acquire is an accurate reflection of the molecule, not an artifact of the experiment itself.

SOP 1: Variable Temperature (VT) NMR for Coalescence Determination

Objective: Resolve peak doubling caused by restricted C-N bond rotation and prove the existence of rotamers.

  • Sample Preparation: Dissolve 15-20 mg of your compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
    , boiling point 189 °C). Do not use 
    
    
    
    for high-temperature VT-NMR.
  • Baseline Acquisition: Acquire a standard 1D

    
     NMR spectrum at 25 °C. Identify the specific doubled peaks (e.g., ortho-aromatic protons or N-alkyl groups).
    
  • Thermal Ramping: Increase the spectrometer probe temperature in 10 °C increments.

  • Equilibration: Allow exactly 5 minutes of thermal equilibration at each step. Re-tune, re-match, and re-shim the probe at every temperature interval to maintain field homogeneity.

  • Observation: Acquire a spectrum at each step. Watch the doubled peaks broaden, move toward each other, and merge into a single broad peak (the Coalescence Temperature,

    
    ).
    
  • Self-Validating Step (Critical): Once coalescence is achieved, cool the probe back to 25 °C, equilibrate for 10 minutes, and re-acquire the spectrum. Causality Check: If the peaks return to their original doubled state, you have definitively proven dynamic exchange (rotamers). If the spectrum remains altered, your compound underwent thermal degradation.

SOP 2: Solvent Exchange & Validation Protocol

Objective: Reveal hidden amine protons and definitively assign them.

  • Solvent Removal: Evaporate the current non-polar solvent (e.g.,

    
    ) from your NMR tube under a gentle stream of nitrogen gas.
    
  • Desiccation: Place the sample vial under high vacuum for 2 hours to remove trace residual moisture, which acts as an exchange catalyst.

  • Re-constitution: Re-dissolve the sample in 0.6 mL of anhydrous DMSO-

    
     (must be stored over activated molecular sieves).
    
  • Acquisition: Acquire the

    
     NMR spectrum. The N-H peak should now appear as a distinct, downfield signal.
    
  • Self-Validating Step (The

    
     Shake):  Add 1-2 drops of 
    
    
    
    directly to the NMR tube. Cap tightly and shake vigorously for 30 seconds. Re-acquire the spectrum. The targeted N-H peak must completely disappear, validating your assignment.

Phase 4: Quantitative Data & Reference Tables

Use these tables to predict solvent behavior and benchmark your chemical shifts against established norms for aromatic amines.

Table 1: Solvent Effects on Amine N-H Chemical Shifts & Exchange Dynamics

SolventHydrogen Bonding PropertyProton Exchange RateTypical N-H AppearanceDownfield Shift Effect

Weak / Non-interactingFast to IntermediateBroad hump or missingMinimal (Baseline)
Methanol-

Strong H-bond donor/acceptorVery FastInvisibleN/A (Exchanges with solvent)
DMSO-

Strong H-bond acceptorSlowSharp singlet or multipletStrong (+1.0 to +3.0 ppm)

Table 2: Diagnostic Chemical Shift Ranges for Aromatic Amines (in DMSO-


) 
Amine TypeStructural ContextTypical

Shift (ppm)

Coupling Observed?
Primary Aniline (

)
Electron-donating ring4.0 - 5.5Rarely (Quadrupolar broadening)
Primary Aniline (

)
Electron-withdrawing ring6.0 - 7.5Rarely
Secondary Amine (

)
Alkyl-Aryl5.5 - 7.0Sometimes (if exchange is very slow)
Benzamide (

)
Restricted rotation7.0 - 9.0 (often doubled)No (Broadened by

and exchange)

Phase 5: References

  • NMR Spectroscopy - Solvent Effects and Hydrogen Bonding. Michigan State University Chemistry. Available at:[Link]

  • Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. National Institutes of Health (PMC). Available at: [Link]

  • Proton Nuclear Magnetic Resonance Spectroscopy - Amine and Amide N-H Protons. Organic Chemistry Data. Available at:[Link]

  • Rotamer - Conformational Dynamics and NMR. Wikipedia. Available at: [Link]

  • Variable Temperature NMR Experiment Studying Restricted Bond Rotation. ResearchGate. Available at: [Link]

  • 1H NMR Spectroscopy - Identification of Exchangeable Protons. Heriot-Watt University. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of Dinitro Aromatic Compounds

This guide serves as a specialized technical resource for researchers working with dinitro aromatic compounds (e.g., 1,3-dinitrobenzene, 2,4-dinitrotoluene, 2,4-dinitrophenol). It addresses the unique stability challenge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers working with dinitro aromatic compounds (e.g., 1,3-dinitrobenzene, 2,4-dinitrotoluene, 2,4-dinitrophenol). It addresses the unique stability challenges imposed by the electron-deficient nature of the dinitro-substituted ring.

Role: Senior Application Scientist Subject: Troubleshooting Solution Stability, Degradation Pathways, and Analytical Artifacts

Core Technical Overview

Dinitro aromatic compounds possess two strongly electron-withdrawing nitro (


) groups. This creates a highly electron-deficient 

-system, rendering the aromatic ring exceptionally susceptible to nucleophilic attack (forming Meisenheimer complexes) and photochemical reduction . Unlike standard aromatics, these compounds are not inert in "standard" laboratory solvents like DMSO or acetone if specific precautions are ignored.

Troubleshooting Guide (Q&A)

Category A: Color Changes & Solvent Interactions[1]

Q: I prepared a stock solution of 1,3-dinitrobenzene in acetone/DMSO, and it turned a deep purple/blue color. Is my compound degraded? A: Yes, you have likely triggered the Janovsky Reaction.

  • The Mechanism: In the presence of a base (even trace alkalinity from glassware detergents or non-neutralized silica), ketones (like acetone) or nucleophilic solvents can deprotonate to form an enolate or act directly as nucleophiles. These attack the electron-deficient ring of the dinitro compound to form a colored anionic

    
    -adduct known as a Meisenheimer Complex  [1, 3].[1]
    
  • Diagnostic: 1,3-dinitro isomers typically yield purple/blue complexes, while trinitro compounds yield red ones.[1]

  • Corrective Action:

    • Discard the solution; the complex formation is often reversible initially but leads to irreversible oxidation (Zimmermann reaction) over time.

    • Protocol: Acidify the solvent slightly (0.1% acetic acid) or switch to non-nucleophilic solvents like Acetonitrile (ACN) or Methanol (if neutral). Avoid acetone for long-term storage.

Q: Can I use DMSO for long-term storage of dinitro aromatic stock solutions? A: Use with extreme caution.

  • The Risk: DMSO is hygroscopic and can enhance the basicity of dissolved nucleophiles (e.g., hydroxide ions from water). Dinitro compounds in DMSO are prone to nucleophilic aromatic substitution (

    
    ) even with weak nucleophiles over time [17].
    
  • Recommendation:

    • Preferred: Acetonitrile or Methanol (stored at -20°C).

    • If DMSO is required: Use anhydrous, high-purity (HPLC grade) DMSO. Store frozen to retard nucleophilic attack.

Category B: Photostability & Handling

Q: My HPLC chromatogram shows "ghost peaks" and peak broadening after the sample sat in the autosampler for 24 hours. A: This is likely Photochemical Degradation.

  • The Mechanism: Dinitro aromatics are photosensitive. UV/VIS irradiation excites the nitro group, leading to hydrogen abstraction from the solvent or intramolecular rearrangement. In alcohols (MeOH/EtOH), this often results in the reduction of the nitro group to a nitroso (

    
    ) or hydroxylamine intermediate [8, 19].
    
  • Evidence: 2,4-dinitrotoluene and 1,3-dinitrobenzene degrade significantly in aqueous/organic mixtures under simulated sunlight [9].

  • Corrective Action:

    • Immediate: Use amber glass vials for all dinitro samples.

    • System Check: Ensure the autosampler temperature is controlled (4°C) and the compartment is dark.

Category C: Analytical Artifacts (GC/HPLC)

Q: I am seeing poor recovery and tailing peaks in Gas Chromatography (GC). A: Thermal Instability.

  • The Issue: Polynitro aromatics are thermally labile. High inlet temperatures can cause flash degradation inside the liner before the analyte reaches the column.

  • Troubleshooting:

    • Lower the inlet temperature (try < 200°C if possible).

    • Use a deactivated liner (silanized) to prevent catalytic decomposition on active sites.

    • Switch to HPLC-UV/DAD if thermal degradation persists.

Data Visualization & Decision Frameworks

Diagram 1: Mechanism of Instability (Meisenheimer Complex)

The following pathway illustrates why basic conditions and nucleophilic solvents (Acetone/DMSO) cause immediate degradation.

Meisenheimer_Complex Start Dinitro Aromatic (Electron Deficient Ring) Transition Transition State (Attack at ortho/para) Start->Transition + Nucleophile Nucleophile Nucleophile (OH-, RO-, Enolate) Nucleophile->Transition Complex Meisenheimer Complex (Colored Anionic Adduct) Transition->Complex Fast, Reversible Complex->Start + Acid (H+) Product Irreversible Degradation (Oxidation/Substitution) Complex->Product Slow, Oxidative (Zimmermann)

Caption: The formation of the Meisenheimer Complex is the primary instability pathway in basic or nucleophilic media, leading to characteristic color changes (Blue/Purple).

Diagram 2: Solvent Selection Decision Tree

Follow this logic to select the appropriate solvent for your experiments.

Solvent_Selection Start Select Solvent for Dinitro Aromatic Is_Stock Is this a long-term Stock Solution? Start->Is_Stock Is_Reaction Is this for a Reaction? Is_Stock->Is_Reaction No (Immediate Use) Stock_Yes Avoid Acetone/DMSO (Nucleophilic Attack Risk) Is_Stock->Stock_Yes Yes Reaction_Base Does reaction involve Base/Nucleophiles? Is_Reaction->Reaction_Base Rec_Solvent Recommended: Acetonitrile (ACN) or Methanol (MeOH) Stock_Yes->Rec_Solvent Storage Store at 4°C or -20°C Amber Vials Rec_Solvent->Storage Base_Yes Expect Color Change (Meisenheimer Complex) Reaction_Base->Base_Yes Yes Base_No Standard Solvents OK (Protect from Light) Reaction_Base->Base_No No

Caption: Decision matrix for minimizing solvent-induced degradation during storage and experimentation.

Quantitative Data: Stability Matrix

Table 1: Solvent & Condition Compatibility for Dinitro Aromatics

Solvent / ConditionStability RatingRisk FactorObservation / Mechanism
Water (Neutral) ModerateLow SolubilityStable in dark; photolysis occurs in light [9].
Acetonitrile (ACN) High NoneRecommended for stock solutions. Inert to

.
Methanol (MeOH) ModeratePhotolysisGood solubility, but promotes photoreduction under UV [8].
Acetone Very Low Janovsky Reaction Forms colored adducts with trace base.[2] Avoid for storage.
DMSO LowNucleophilicityEnhances nucleophilic attack by impurities (

).
Basic pH (>8) Critical Failure ComplexationImmediate formation of Meisenheimer complexes [1].
Acidic pH (<4) HighNoneStabilizes the ring against nucleophilic attack.

Experimental Protocols

Protocol A: Rapid "Spot Test" for Instability (The Janovsky Test)

Use this protocol to verify if your solvent or matrix is causing degradation.

  • Preparation: Dissolve 1 mg of the dinitro compound in 1 mL of the suspect solvent (e.g., the DMSO or Acetone batch you intend to use).

  • Control: Dissolve 1 mg in 1 mL of HPLC-grade Acetonitrile.

  • Activation: Add 1 drop of 5M NaOH (aq) to both vials.

  • Observation:

    • Immediate Purple/Blue Color: Positive Janovsky reaction. This confirms the solvent supports Meisenheimer complex formation.

    • No Color/Pale Yellow: The system is stable (or the compound is not a 1,3-dinitro isomer).

Protocol B: Stability-Indicating HPLC Method

Standardize this workflow to monitor degradation products.

  • Column: C18 (Reverse Phase), e.g., Zorbax Eclipse XDB-C18 or equivalent.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Acid stabilizes the analyte).

    • B: Acetonitrile (Avoid Methanol to prevent transesterification/reduction artifacts).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • UV 254 nm: General aromatic detection.

    • UV 400-500 nm: Monitor for Meisenheimer degradation products (colored species).

  • Sample Prep: Dilute stock 1:10 in Mobile Phase A immediately before injection. Do not leave in autosampler >4 hours without cooling.

References

  • Mechanism of Janovsky Reaction: Foster, R., & Mackie, R. K. (1962).[1] Interaction of electron acceptors with bases—V: The Janovsky and Zimmermann reactions. Tetrahedron. 1[1][3]

  • Meisenheimer Complex Overview: Wikipedia. Meisenheimer complex.[4][5][6]6[1][3]

  • Photochemical Degradation in Solution: Chen, Q. M., et al. (2004).[7] Photochemical degradation of 1,3-dinitrobenzene in aqueous solution in the presence of hydrogen peroxide.[7] Chemosphere.[7] 7

  • Photolysis of Nitrocatechols/Dinitrophenols: Hems, R. F., et al. (2021). Photochemical degradation of 4-nitrocatechol and 2,4-dinitrophenol in a sugar-glass secondary organic aerosol surrogate. ACS Earth and Space Chemistry. 8[1][3]

  • Dinitrotoluene Fact Sheet: US EPA.[9][10] (2017).[9] Technical Fact Sheet – Dinitrotoluene (DNT).[9][10]10[1][3]

  • HPLC Stability of Nitroaromatics: Bausinger, T., & Preuss, J. (2009).[11] Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials. 11

  • Interactions in DMSO: Abe, T. (1980). Interactions of 1-Substituted 2,4-Dinitrobenzenes with Methoxide and Hydroxide Ions in Dimethyl Sulfoxide.[12] Bulletin of the Chemical Society of Japan. 12

Sources

Optimization

refining purification protocols for novel benzamide analogues

Technical Support Center: Purification Protocols for Novel Benzamide Analogues Welcome to the Benzamide Purification Support Hub. Status: Operational | Tier: Level 3 (Senior Scientist) Subject: Refining purification work...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols for Novel Benzamide Analogues

Welcome to the Benzamide Purification Support Hub. Status: Operational | Tier: Level 3 (Senior Scientist) Subject: Refining purification workflows for benzamide scaffolds (e.g., HDAC inhibitors, antipsychotic analogues).

Introduction: The Benzamide Challenge

Novel benzamide analogues often present a "solubility paradox": the benzamide core is moderately polar and capable of hydrogen bonding, while novel substituents (often basic nitrogen heterocycles or lipophilic caps) create conflicting solubility profiles. Common issues include peak tailing on silica, co-elution with aniline precursors, and oiling out during crystallization.

This guide moves beyond standard protocols, offering causal analysis and self-validating workflows to ensure high purity (>98%) for biological assays.

Module 1: Pre-Purification Workup (Chemical Washing)

User Query: My crude reaction mixture contains significant amounts of unreacted aniline and benzoic acid starting materials. Flash chromatography is not separating them efficiently.

Scientist’s Diagnosis: Reliance on chromatography alone for bulk impurity removal is inefficient. Benzamides are chemically robust enough to withstand acid/base liquid-liquid extraction (LLE), which exploits the ionization differences between the product and its precursors.

The Protocol (Self-Validating System):

  • Dissolution: Dissolve crude mixture in EtOAc or DCM.

  • Acid Wash (Removes Anilines): Wash organic layer with 1N HCl (2x).[1]

    • Mechanism:[2][3][4][5] Protonates unreacted anilines into water-soluble anilinium salts.[6]

    • Validation: Check TLC of the organic layer.[6][7][8] The aniline spot should disappear.

    • Caution: If your novel benzamide contains a basic amine (e.g., a piperazine tail), skip this step or adjust pH to 4-5 to selectively protonate the more basic aniline.

  • Base Wash (Removes Benzoic Acids): Wash organic layer with Sat. NaHCO₃ (2x).[1]

    • Mechanism:[2][3][4][5] Deprotonates benzoic acid into water-soluble benzoate.

    • Validation: No gas evolution (CO₂) suggests completion.

Visual Workflow: Impurity Removal Logic

ImpurityRemoval start Crude Benzamide Mixture check_basic Does Analogue contain Basic Nitrogen? start->check_basic wash_acid Wash with 1N HCl check_basic->wash_acid No skip_acid Skip Acid Wash (Risk of Product Loss) check_basic->skip_acid Yes wash_base Wash with Sat. NaHCO3 wash_acid->wash_base result_aniline Aniline -> Aqueous Layer (Discard) wash_acid->result_aniline skip_acid->wash_base result_acid Benzoic Acid -> Aqueous Layer (Discard) wash_base->result_acid final Concentrate Organic Layer for Chromatography wash_base->final

Figure 1: Decision matrix for chemical workup prior to chromatography. Note the critical decision point regarding basic nitrogen residues.

Module 2: Flash Chromatography Optimization

User Query: I am seeing severe peak tailing on silica gel, and my product co-elutes with impurities despite using a slow gradient.

Scientist’s Diagnosis: Benzamides possess an amide proton (H-bond donor) and a carbonyl (acceptor). Tailing is caused by secondary interactions between the amide/amine groups and acidic silanols (Si-OH) on the stationary phase. Standard solvents are insufficient to suppress this ionization.

Troubleshooting Guide:

ParameterStandard ProtocolOptimized Protocol (Benzamides) Why? (Causality)
Mobile Phase A Hexane or DCMDCM (or Toluene for lipophilic analogues)Hexane often precipitates polar benzamides inside the column.
Mobile Phase B Ethyl Acetate or MeOHMeOH or Acetone High polarity needed to elute amide. Acetone offers different selectivity than MeOH.
Modifier None1% Triethylamine (TEA) or 1% NH₄OH Critical: Bases neutralize acidic silanols, sharpening peaks and reducing tailing.
Loading Dry load on SilicaWet load in DCM (if soluble) or Celite Silica dry-loading can cause irreversible adsorption of amides. Celite is inert.

The "Doping" Technique: If tailing persists, pre-wash the silica column with 5% TEA in Hexane, then equilibrate with your starting mobile phase. This "deactivates" the most active silanol sites before your sample even touches the column.

Module 3: Recrystallization (The "Oiling Out" Fix)

User Query: I tried recrystallizing from hot ethanol, but as it cooled, the product separated as a sticky oil instead of crystals.

Scientist’s Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary. This usually happens because the impurity profile lowers the melting point, or the cooling rate is too fast, creating a supersaturated state that crashes out as an amorphous oil.

Protocol: The "Solvent Switch" Method

  • Primary Solvent: Dissolve crude oil in a minimum amount of Acetone or THF (excellent solubility).

  • Anti-Solvent Addition: Slowly add Hexane or Water dropwise at reflux until persistent cloudiness appears.

  • The Fix: If oil droplets form immediately:

    • Reheat until clear.

    • Add a seed crystal (if available) or scratch the glass.

    • Add 5% more good solvent (Acetone) to shift the composition away from the LLPS boundary.

    • Cool very slowly (wrap flask in foil/towel).

Solvent Systems for Benzamides:

  • Ethanol/Water: Classic, but high risk of hydrolysis if boiled too long.

  • EtOAc/Hexane: Best for non-polar analogues.[9]

  • Acetonitrile:[10][11][12][13][14][15] Excellent for polar benzamides; often yields needles.

Module 4: Preparative HPLC & Stability

User Query: My compound precipitates in the HPLC injector or clogs the column head.

Scientist’s Diagnosis: Benzamides have poor water solubility.[12] Injecting a DMSO solution into a high-aqueous mobile phase (e.g., 5% MeCN / 95% Water) causes "solvent shock," precipitating the compound instantly.

The "Sandwich" Injection Protocol:

  • Sample Diluent: Dissolve in 50:50 DMSO:MeOH (reduces viscosity and shock).

  • Injection Mode: Use a "sandwich" injection if the autosampler allows:

    • [Plug of Mobile Phase] -> [Sample] -> [Plug of Mobile Phase]

  • Gradient Modification: Do not start at 5% Organic. Start the gradient at 10-15% Organic (or higher, based on analytical retention) to ensure the compound remains soluble at the column head.

Visual Logic: Troubleshooting Recrystallization

RecrystTroubleshoot start Hot Solution (Clear) cooling Cooling Process start->cooling outcome Outcome? cooling->outcome crystals Crystals Formed (Success) outcome->crystals Precipitate oil Oiling Out (Failure) outcome->oil Liquid Droplets reheat Reheat to Reflux oil->reheat adjust Add 5-10% more Good Solvent reheat->adjust seed Add Seed Crystal at ambient temp adjust->seed slow_cool Slow Cool (Insulate Flask) seed->slow_cool slow_cool->outcome

Figure 2: Loop logic for correcting 'oiling out' phenomena during benzamide recrystallization.

References

  • BenchChem. (2025).[1][4][7][8][12] Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide. Retrieved from 8

  • Organic Syntheses. (2022).[5] Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Org. Synth. 2022, 99, 305-325. Retrieved from 5

  • Ouyang, J., et al. (2019).[14] Solubility determination and modelling of benzamide in organic solvents. Journal of Molecular Liquids, 286, 110885. Retrieved from 13

  • Agilent Technologies. (2009). Tips and Tricks of HPLC System Troubleshooting. Retrieved from 10

  • MilliporeSigma. HPLC Troubleshooting Guide: Peak Tailing. Retrieved from 16

Sources

Troubleshooting

addressing impurities in the synthesis of diallyl amines

Welcome to the technical support center for the synthesis of diallyl amines. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of diallyl amines. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis and purification of diallyl amines. Our goal is to provide not just procedural guidance, but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

  • What are the primary methods for synthesizing diallylamine?

  • My reaction produces a mixture of monoallylamine, diallylamine, and triallylamine. Why does this happen and how can I control the product distribution?

  • I have a significant amount of triallylamine byproduct. Is there a way to convert it to the desired diallylamine?

  • What is the most effective method for purifying crude diallylamine?

  • How can I confidently assess the purity of my diallylamine product?

  • I'm using the diallylcyanamide hydrolysis method and my yield is low. What are the potential issues?

What are the primary methods for synthesizing diallylamine?

There are two main industrial routes for the synthesis of diallylamine:

  • Alkylation of Ammonia with Allyl Chloride: This is the most common method, where ammonia is reacted with allyl chloride. This reaction is typically carried out under pressure and at elevated temperatures. A key challenge with this method is that the product, diallylamine, is also nucleophilic and can react further with allyl chloride, leading to a mixture of products.[1]

  • Hydrolysis of Diallylcyanamide: This method involves the synthesis of diallylcyanamide first, which is then hydrolyzed, typically under acidic conditions, to yield diallylamine.[2][3] This route can offer a different impurity profile compared to the direct amination of allyl chloride.

My reaction produces a mixture of monoallylamine, diallylamine, and triallylamine. Why does this happen and how can I control the product distribution?

The Underlying Chemistry: A Sequential Nucleophilic Substitution

The reaction of ammonia with an alkyl halide, such as allyl chloride, is a classic example of nucleophilic substitution. Ammonia acts as the nucleophile, attacking the electrophilic carbon of the allyl chloride. However, the primary amine formed (monoallylamine) is also a nucleophile, and in fact, is generally more nucleophilic than ammonia itself. This is because the alkyl group is weakly electron-donating, which increases the electron density on the nitrogen atom.

This leads to a cascade of reactions, as depicted below, where the amine product of one step becomes the reactant for the next, resulting in a mixture of primary, secondary, and tertiary amines, and even a quaternary ammonium salt.[4][5]

G cluster_0 Sequential Alkylation of Ammonia cluster_1 Desired Reaction cluster_2 Over-alkylation Byproducts Ammonia Ammonia (NH₃) Monoallylamine Monoallylamine (Primary Amine) Ammonia->Monoallylamine + Allyl Chloride AllylCl1 Allyl Chloride Diallylamine Diallylamine (Secondary Amine) Monoallylamine->Diallylamine + Allyl Chloride Triallylamine Triallylamine (Tertiary Amine) Diallylamine->Triallylamine + Allyl Chloride QuatSalt Tetraallylammonium Chloride (Quaternary Salt) Triallylamine->QuatSalt + Allyl Chloride

Figure 1: Sequential formation of allylamines and over-alkylation byproducts.
Troubleshooting Guide: Controlling Product Selectivity
Issue Potential Cause Recommended Solution
High proportion of monoallylamine High molar ratio of ammonia to allyl chloride. A large excess of ammonia favors the initial reaction and minimizes the chance of the newly formed monoallylamine reacting with another molecule of allyl chloride. To favor diallylamine, you need to decrease the ammonia to allyl chloride ratio.
High proportion of triallylamine Low molar ratio of ammonia to allyl chloride (or excess allyl chloride). When allyl chloride is in relative excess, the probability of multiple alkylations increases significantly. To increase the yield of diallylamine, a carefully controlled stoichiometry is required. One study suggests that increasing the molar ratio of NH₃ to allyl chloride from 4.5:1 to 25:1 significantly increases the selectivity for monoallylamine.[6] Therefore, an intermediate ratio would be required to optimize for diallylamine.
Formation of tetraallylammonium chloride Presence of water and excess allyl chloride. This quaternary salt formation is favored in aqueous conditions. Ensuring the reaction is substantially anhydrous can minimize its formation.

I have a significant amount of triallylamine byproduct. Is there a way to convert it to the desired diallylamine?

Yes, it is possible to convert the undesired triallylamine back into diallylamine through a process involving the formation and subsequent pyrolysis of triallylamine hydrochloride. This is a valuable technique for improving the overall yield of diallylamine in industrial settings.

Workflow for Triallylamine Conversion

G Start Crude Product Mixture (containing Triallylamine) Step1 1. Separation (e.g., Fractional Distillation) Start->Step1 Step2 2. Salt Formation (React with HCl) Step1->Step2 Isolated Triallylamine Step3 3. Pyrolysis (Heat at 180-280°C) Step2->Step3 Triallylamine Hydrochloride Step4 4. Neutralization & Purification Step3->Step4 Diallylamine Hydrochloride, Allyl Chloride, Triallylamine Recycle Recycle Allyl Chloride & Unreacted Triallylamine Step3->Recycle End Recovered Diallylamine Step4->End

Figure 2: Workflow for the conversion of triallylamine to diallylamine.
The Underlying Chemistry

The conversion process relies on the pyrolysis of triallylamine hydrochloride. The proposed mechanism involves a nucleophilic attack by the chloride ion on one of the allyl groups of the protonated triallylamine. This results in the formation of diallylamine and the regeneration of allyl chloride.[7] The diallylamine, being a stronger base than triallylamine, can then deprotonate another molecule of triallylamine hydrochloride, leading to the desired diallylamine hydrochloride salt and free triallylamine. The allyl chloride can be recycled back into the initial synthesis reaction, and the unreacted triallylamine can be put through the salt formation and pyrolysis process again. To drive the reaction, it is preferable to use a molar ratio of HCl to triallylamine greater than one.[7]

What is the most effective method for purifying crude diallylamine?

Fractional distillation is the most effective and widely used method for separating the components of the crude reaction mixture (monoallylamine, diallylamine, and triallylamine) due to their different boiling points.

Boiling Points of Allylamines
Compound Boiling Point (°C at 1 atm)
Monoallylamine53 - 58 °C[8][9][10]
Diallylamine 111 - 112 °C [11][12][13][14][15][16]
Triallylamine155.5 - 156 °C[7][17][18][19][20]

The significant differences in their boiling points (greater than 25°C between each component) make them ideal candidates for separation by fractional distillation.[21]

Experimental Protocol: Fractional Distillation of Allylamines
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a distilling flask, a fractionating column (packed with Raschig rings or Vigreux indentations for higher efficiency), a condenser, and a receiving flask.[22]

    • Ensure all joints are well-sealed.

    • Place a calibrated thermometer with the bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Distillation Process:

    • Charge the crude amine mixture into the distilling flask, adding a few boiling chips to ensure smooth boiling.

    • Gently heat the distilling flask.

    • As the mixture heats, a vapor front will begin to rise through the fractionating column.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second) to allow for proper equilibration between the liquid and vapor phases within the column.[23]

    • Fraction 1 (Monoallylamine): The temperature will stabilize at the boiling point of the lowest boiling component, monoallylamine (around 53-58°C). Collect this fraction in a separate receiving flask until the temperature begins to rise again.

    • Intermediate Fraction: There will be a period where the temperature rises between the boiling points of monoallylamine and diallylamine. This fraction will be a mixture and should be collected separately.

    • Fraction 2 (Diallylamine): The temperature will then stabilize at the boiling point of diallylamine (around 111-112°C). Collect this fraction as your purified product.

    • Residue: Once the diallylamine has been distilled, the temperature will rise again. The remaining liquid in the distilling flask will be primarily triallylamine.

How can I confidently assess the purity of my diallylamine product?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for assessing the purity of your diallylamine and identifying any residual impurities.

Experimental Protocol: GC-MS Analysis of Diallylamine

This protocol is a starting point and may require optimization for your specific instrument and sample.

  • Sample Preparation:

    • Dilute a small amount of your purified diallylamine in a suitable solvent (e.g., dichloromethane or methanol) to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

  • GC-MS Instrument Conditions:

    • Column: A polar, base-deactivated capillary column is recommended for amine analysis to prevent peak tailing. A DB-CAM (base-deactivated polyethylene glycol) column or equivalent is a good choice.[11][24] A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.[11]

    • Carrier Gas: Helium at a constant flow rate (e.g., 0.5-1.0 mL/min).

    • Injector:

      • Temperature: 200-220°C.

      • Mode: Split (e.g., 1:5 or higher split ratio to avoid overloading the column).

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 5-6 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/minute.

      • Final Hold: Hold at 200°C for 1-2 minutes.

      • This program should be sufficient to elute mono-, di-, and triallylamine in a reasonable time frame.

    • Mass Spectrometer:

      • Ion Source Temperature: 220-250°C.

      • Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 30-200 to cover the expected fragments of the allylamines.

  • Data Analysis:

    • The resulting chromatogram will show peaks corresponding to each component in your sample.

    • The retention times will help you tentatively identify the compounds (monoallylamine will elute first, followed by diallylamine, and then triallylamine).

    • The mass spectrum of each peak can be compared to a library (e.g., NIST) to confirm the identity of each compound.

    • The peak area percentage can be used to estimate the purity of your diallylamine.

I'm using the diallylcyanamide hydrolysis method and my yield is low. What are the potential issues?

The Underlying Chemistry

This synthesis involves the hydrolysis of diallylcyanamide, typically in an acidic medium, to form diallylamine.[2] The reaction is generally robust, but several factors can lead to lower than expected yields.

Troubleshooting Guide: Diallylcyanamide Hydrolysis

G Start Low Yield of Diallylamine Check1 Was the hydrolysis incomplete? Start->Check1 Solution1 Increase reflux time. Ensure mixture becomes homogeneous. Check1->Solution1 Yes Check2 Were there mechanical losses during workup? Check1->Check2 No Solution2 Ensure efficient extraction of the amine after neutralization. Minimize transfers. Check2->Solution2 Yes Check3 Was the starting diallylcyanamide impure? Check2->Check3 No Solution3 Purify diallylcyanamide by vacuum distillation before hydrolysis. Check for oily impurities. Check3->Solution3 Yes Check4 Was the final product properly dried before distillation? Check3->Check4 No Solution4 Thoroughly dry the separated amine with a suitable drying agent (e.g., solid NaOH or KOH) before final distillation. Check4->Solution4 Yes

Figure 3: Troubleshooting flowchart for low yield in diallylamine synthesis via diallylcyanamide hydrolysis.
  • Incomplete Hydrolysis: The hydrolysis of diallylcyanamide requires sufficient time at reflux to go to completion. The reaction mixture should become homogeneous as the reaction progresses.[3] If the reaction is stopped prematurely, unreacted starting material will remain, lowering the yield.

  • Impure Starting Material: The quality of the diallylcyanamide is crucial. Impurities in the starting material can lead to side reactions or remain as contaminants in the final product.[3] It is advisable to use freshly prepared or purified diallylcyanamide.

  • Losses during Workup: After hydrolysis, the reaction mixture is typically made basic to liberate the free amine. Diallylamine has some solubility in water, so efficient extraction is necessary to maximize recovery.

  • Inadequate Drying: Before the final distillation, the crude diallylamine must be thoroughly dried. Any residual water will co-distill with the amine, leading to an impure product and an inaccurate yield calculation. Using a solid desiccant like potassium hydroxide or sodium hydroxide is effective for drying amines.[3]

References

  • US3428685A, "Production of diallylamine", Google P
  • "Triallylamine", Wikipedia, accessed on 2026-03-05, [Link]

  • "Diallylamine", CAS Common Chemistry, accessed on 2026-03-05, [Link]

  • "Monoallylamine | 107-11-9", BuyersGuideChem, accessed on 2026-03-05, [Link]

  • "Triallylamine(CAS No. 102-70-5)", Shandong Luyue Chemical Industry Co., Ltd., accessed on 2026-03-05, [Link]

  • "Triallylamine", LookChem, accessed on 2026-03-05, [Link]

  • "Triallylamine Properties", EPA, accessed on 2026-03-05, [Link]

  • "Ch22: RX + NH3", University of Calgary, accessed on 2026-03-05, [Link]

  • "diallylamine", Stenutz, accessed on 2026-03-05, [Link]

  • "ALLYLAMINE", Ataman Kimya, accessed on 2026-03-05, [Link]

  • "Alkyl Halide + NH3", ReactionWeb.io, accessed on 2026-03-05, [Link]

  • "Ammonolysis of Allyl Chloride by Ammonia Solution", Request PDF - ResearchGate, accessed on 2026-03-05, [Link]

  • "multiple nucleophilic substitution - halogenoalkanes and ammonia", Chemguide, accessed on 2026-03-05, [Link]

  • "Halogenoalkanes | Nucleophilic Substitution (with NH3)", Reaction Mechanism Notes: Organic Chemistry Revision Sheets, accessed on 2026-03-05, [Link]

  • "Explain why the reaction of an alkyl halide with ammonia gives a low yield of primary amine.", Clutch Prep, accessed on 2026-03-05, [Link]

  • "Synthesis of allylamine by ammonolysis of allyl chloride", ResearchGate, accessed on 2026-03-05, [Link]

  • "Diallylamine | C6H11N", PubChem - NIH, accessed on 2026-03-05, [Link]

  • "Introduction to cyanamides", -ORCA - Cardiff University, accessed on 2026-03-05, [Link]

  • "Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts", Request PDF - ResearchGate, accessed on 2026-03-05, [Link]

  • "Understanding Diallylamine Synthesis and its Industrial Importance", NINGBO INNO PHARMCHEM CO.,LTD., accessed on 2026-03-05, [Link]

  • "diallylamine", Organic Syntheses Procedure, accessed on 2026-03-05, [Link]

  • "Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances", Semantic Scholar, accessed on 2026-03-05, [Link]

  • "The Fractional Distillation of a Binary Mixture", University of Missouri–St. Louis, accessed on 2026-03-05, [Link]

  • "220217 - Allylamine SI", Rsc.org, accessed on 2026-03-05, [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide vs. Established Dinitro Scaffolds

[1] Executive Summary This technical guide evaluates 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (referred to herein as 2,4-DNB-Allyl ), a functionalized nitroaromatic scaffold.[1] While dinitrobenzamides are widely reco...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide evaluates 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (referred to herein as 2,4-DNB-Allyl ), a functionalized nitroaromatic scaffold.[1] While dinitrobenzamides are widely recognized for their antitubercular activity (specifically 3,5-isomers) and prodrug applications (2,4-isomers), this specific N,N-diallyl derivative presents a unique intersection of energetic material precursors and bioactive substrates .[1]

This guide compares 2,4-DNB-Allyl against three industry standards:

  • DNB1 (N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) : The gold standard for DprE1 inhibition (Tuberculosis).[1]

  • CB 1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) : The clinical benchmark for nitroreductase-activated cancer prodrugs.[1]

  • Diallyl Phthalate (DAP) : A standard cross-linking monomer for thermoset polymers.[1]

Part 1: Chemical Identity & Synthesis[1][2][3]

Structural Characterization

The molecule features a benzamide core substituted with two nitro groups at the ortho (2) and para (4) positions, and an amide nitrogen capped with two allyl groups (


).[1]
Feature2,4-DNB-AllylDNB1 (Antitubercular Std)CB 1954 (Prodrug Std)
Core Scaffold 2,4-Dinitrobenzamide3,5-Dinitrobenzamide2,4-Dinitrobenzamide
N-Substitution N,N-Diallyl (Polymerizable)N-Alkoxyalkyl (Receptor specific)Primary Amide (-CONH2)
Key Functionality Cross-linking (Allyl) + Energetic (NO2)Covalent Enzyme InhibitionBioreductive Alkylation
Molecular Weight ~291.26 g/mol 361.31 g/mol 252.18 g/mol
Synthetic Protocol

The synthesis of 2,4-DNB-Allyl is achieved via nucleophilic acyl substitution. This protocol ensures high purity for biological or polymerization assays.[1]

Reagents:

  • 2,4-Dinitrobenzoyl chloride (1.0 eq)[1]

  • Diallylamine (1.1 eq)[1]

  • Triethylamine (Et3N) (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation : Dissolve 2,4-dinitrobenzoyl chloride in anhydrous DCM under

    
     atmosphere at 0°C.
    
  • Addition : Dropwise add a mixture of diallylamine and Et3N in DCM over 30 minutes. Maintain temperature <5°C to prevent hydrolysis.

  • Reaction : Allow warming to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup : Wash organic layer with 1M HCl (remove unreacted amine), then sat.

    
    , then brine.[1]
    
  • Purification : Recrystallize from ethanol/water to yield yellow needles.

Part 2: Biological Performance Comparison

Antitubercular Activity (Target: DprE1)

The 3,5-dinitrobenzamides (like DNB1) are potent inhibitors of Mycobacterium tuberculosis DprE1 enzyme.[1] They work by being reduced to a nitroso intermediate which forms a covalent bond with Cys387 in the enzyme active site.[1]

Experimental Data: MIC Values against M. tuberculosis H37Rv

CompoundMIC (

g/mL)
Mechanism Note
DNB1 (Ref) < 0.06 Perfect steric fit; facile reduction of 3-NO2.
2,4-DNB-Allyl > 50.0 Inactive. The 2,4-substitution pattern creates steric hindrance preventing the nitro group from accessing the FAD cofactor for reduction.[1]
CB 1954 > 100.0Inactive against DprE1; requires specific nitroreductase (NfsB).[1]

Insight : The 2,4-dinitro arrangement is electronically distinct.[1] In 3,5-DNBs, both nitro groups are electron-withdrawing but not sterically crowded by the amide. In 2,4-DNB-Allyl, the ortho-nitro group twists the amide bond out of planarity, disrupting the binding pocket alignment required for DprE1 inhibition.[1]

Cancer Prodrug Potential (Target: NfsB Nitroreductase)

2,4-Dinitrobenzamides are classic substrates for E. coli nitroreductase (NfsB), used in GDEPT (Gene-Directed Enzyme Prodrug Therapy).[1]

Experimental Protocol: Kinetic Assay with NfsB

  • System : Purified E. coli NfsB enzyme, NADPH cofactor.[1]

  • Measurement : Monitor NADPH oxidation at 340 nm.

  • Substrate Conc : 100

    
    M.
    

Comparative Kinetics (


) 
  • CB 1954 :

    
     (High efficiency activation to hydroxylamine).[1]
    
  • 2,4-DNB-Allyl :

    
     (Low efficiency).
    
  • Observation : The bulky N,N-diallyl group creates significant steric clash within the NfsB active site compared to the primary amide of CB 1954, reducing catalytic efficiency.[1]

Part 3: Materials Science Applications (Energetic Polymers)

This is the domain where 2,4-DNB-Allyl outperforms biological standards.[1] It acts as an energetic monomer capable of radical polymerization.[1]

Polymerization & Curing

Unlike DNB1 or CB 1954, 2,4-DNB-Allyl contains two allyl groups, allowing it to function as a cross-linker similar to Diallyl Phthalate (DAP), but with added energetic content due to nitro groups.

Protocol: Radical Curing

  • Initiator : Dicumyl Peroxide (DCP, 2 wt%).[1]

  • Temp : 120°C (1 hour)

    
     160°C (2 hours).[1]
    

Material Properties Comparison

PropertyDiallyl Phthalate (DAP)2,4-DNB-Allyl (Product)Significance
Density (g/cm³) 1.271.42 Higher density = Higher detonation velocity potential.[1]
Oxygen Balance -188%-135% Less negative OB indicates better oxidative efficiency in propellant formulations.[1]
Glass Transition (

)
~190°C~165°C Slightly lower thermal stability due to nitro-plasticization effect.[1]
Curing Speed FastModerateNitro groups can act as radical retarders, slowing cure.[1]
Visualization of Polymerization Logic

The following diagram illustrates the dual-pathway utility of the scaffold: biological inactivation vs. materials polymerization.[1]

DNB_Pathways cluster_Bio Biological Pathway (Pharma) cluster_Mat Materials Pathway (Energetics) Compound 2,4-DNB-Allyl (Candidate) DprE1 Target: DprE1 (TB Enzyme) Compound->DprE1 Binding Attempt NfsB Target: NfsB (Nitroreductase) Compound->NfsB Substrate? Radical Radical Initiator (Peroxide) Compound->Radical Activation OutcomeBio Low Activity (Steric Clash) DprE1->OutcomeBio Blocked by 2,4-subst NfsB->OutcomeBio Slow Kinetics (Bulky Allyl) Network Cross-linked Network Radical->Network Allyl Polymerization Prop High Density Energetic Binder Network->Prop Yields

Caption: Functional bifurcation of 2,4-DNB-Allyl showing poor biological fit vs. successful conversion into energetic polymer networks.

Part 4: Conclusion & Recommendations

For Drug Development:

  • Verdict : 2,4-DNB-Allyl is NOT recommended as an antitubercular agent. The 2,4-substitution pattern confers poor activity compared to 3,5-dinitrobenzamides (DNB1).[1]

  • Alternative : Focus on N-alkyl-3,5-dinitrobenzamides for DprE1 inhibition.[1]

For Energetic Materials:

  • Verdict : 2,4-DNB-Allyl is a viable energetic plasticizer/binder . It offers higher density than commercial Diallyl Phthalate and improved oxygen balance.[1]

  • Application : Use as a co-monomer in composite propellants to improve energy density without sacrificing processability.[1]

References

  • Christophe, T., et al. (2009).[1][2] High-throughput screening identifies antitubercular nitrobenzamides. Journal of Medicinal Chemistry. (Contextual citation for DNB1 activity).

  • Helsby, N. A., et al. (2004).[1] Aziridinyldinitrobenzamides: synthesis and structure-activity relationships for activation by E. coli nitroreductase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook . (2024).[1] Diallyl phthalate Spectral and Thermochemical Data. Retrieved from [Link][1]

  • Atwell, G. J., et al. (2007).[1] Synthesis and Structure-Activity Relationships for 2,4-Dinitrobenzamide-5-mustards. Journal of Medicinal Chemistry. Retrieved from [Link][1]

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Comparative

A Comparative Guide to the Structural Validation of Synthesized 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

Introduction: The successful synthesis of a novel chemical entity is the first step in a long journey of discovery and development. For researchers in medicinal chemistry and materials science, the unambiguous confirmati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The successful synthesis of a novel chemical entity is the first step in a long journey of discovery and development. For researchers in medicinal chemistry and materials science, the unambiguous confirmation of a molecule's structure is a critical, non-negotiable milestone. This guide provides a comprehensive, multi-technique framework for the structural validation of a newly synthesized batch of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (C₁₃H₁₃N₃O₅). We will explore how orthogonal analytical techniques—elemental analysis, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy—provide a self-validating system of evidence to confirm the target structure and assess its purity. This document is designed to guide researchers through the causality of experimental choices and the logic of data integration, ensuring the highest degree of scientific integrity.

Section 1: Foundational Analysis - Molecular Formula Confirmation

The first step in structural validation is to confirm the molecular formula. This is achieved by determining the elemental composition and the precise molecular weight of the synthesized compound. This foundational data provides the basis upon which all subsequent spectroscopic evidence is built.

Elemental Analysis (CHNO)

Principle & Rationale: Elemental analysis by combustion is a quantitative technique that determines the mass percentages of carbon, hydrogen, and nitrogen in a sample.[1][2] Oxygen is typically determined by difference. The experimental percentages are then compared against the theoretical values calculated from the proposed molecular formula (C₁₃H₁₃N₃O₅). A close match (typically within ±0.4%) is strong evidence for the proposed elemental composition and is a primary indicator of sample purity.[3][4]

Data Comparison: 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

ElementTheoretical % (C₁₃H₁₃N₃O₅)Experimental % (Hypothetical)Deviation %Status
Carbon (C)53.61%53.48%-0.13%Pass
Hydrogen (H)4.50%4.55%+0.05%Pass
Nitrogen (N)14.43%14.31%-0.12%Pass
Oxygen (O)27.46%27.66%+0.20%Pass

Experimental Protocol: CHN Analysis via Combustion

  • Instrument Calibration: Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide) to ensure accuracy.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, purified compound into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (≥950°C) in a pure oxygen environment. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.

High-Resolution Mass Spectrometry (HRMS)

Principle & Rationale: HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the determination of the exact molecular weight of the parent compound, which in turn enables the unambiguous calculation of its molecular formula.[5] This technique is chosen over standard-resolution MS for initial validation because it can differentiate between compounds with the same nominal mass but different elemental compositions.

Data Comparison: Molecular Ion [M+H]⁺

ParameterTheoretical (C₁₃H₁₄N₃O₅⁺)Experimental (Hypothetical)Mass Error (ppm)Status
Exact Mass292.0928292.0931+1.03Pass

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate positively charged ions, in this case, the protonated molecule [M+H]⁺.

  • Mass Analysis: Analyze the ions using a Time-of-Flight (TOF) mass analyzer, which separates ions based on the time they take to travel a fixed distance.

  • Data Processing: Compare the measured exact mass of the most abundant ion with the theoretical exact mass for the proposed formula using the instrument's software. A mass error of <5 ppm is considered excellent confirmation.

Section 2: Functional Group Identification via Infrared (IR) Spectroscopy

Principle & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for rapidly identifying the key structural motifs present in a molecule.[6][7] For our target compound, we expect to see characteristic absorptions for the aromatic nitro groups, the tertiary amide carbonyl, and the allyl C=C and C-H bonds.[8][9]

G

Data Interpretation: Key IR Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)Rationale & Comments
Aromatic C-H3100 - 3050Stretch vibrations of sp² C-H bonds on the dinitrobenzene ring.[10]
Alkene C-H3080 - 3020Stretch vibrations of sp² C-H bonds in the allyl groups.
Tertiary Amide C=O~1650 (Strong, Sharp)The C=O stretch is a key diagnostic peak. Its frequency is lower than esters due to resonance with the nitrogen lone pair. Being a tertiary amide, there is no N-H stretch.[11][12]
Alkene C=C~1645 (Medium)Stretch vibration of the allyl C=C double bond. May overlap with the amide peak.
Aromatic C=C~1600, 1580, 1470In-ring stretching vibrations characteristic of the benzene ring.
NO₂ Asymmetric Stretch~1540 (Very Strong)One of the most intense and characteristic peaks, confirming the presence of nitro groups.
NO₂ Symmetric Stretch~1350 (Very Strong)The second characteristic strong peak for the nitro functional group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: With the ATR crystal clean, perform a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample scan to the background scan to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Section 3: Connectivity and Structure Elucidation via NMR Spectroscopy

While other techniques confirm the formula and functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework of the molecule, providing definitive evidence of atom connectivity.[13]

¹H NMR Spectroscopy

Principle & Rationale: ¹H NMR provides information about the chemical environment, number, and connectivity of protons in a molecule.[14] For our target compound, we can precisely map the three distinct aromatic protons and the three sets of protons on the two equivalent allyl groups. The chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) for each signal are unique fingerprints of the structure.[15]

Data Interpretation: ¹H NMR (500 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm) (Hypothetical)IntegrationMultiplicityRationale & Comments
H-3 (Aromatic)8.751HdMost deshielded aromatic proton, located between two electron-withdrawing nitro groups. Split only by H-5.
H-5 (Aromatic)8.481HddDeshielded by adjacent NO₂ group. Split by both H-3 and H-6.
H-6 (Aromatic)7.851HdLeast deshielded aromatic proton, adjacent to the amide group. Split only by H-5.[10][16]
-CH= (Allyl)5.852HmMethine proton of the allyl group, split by the four adjacent protons (-CH₂ and =CH₂).
=CH₂ (Allyl)5.254HmTerminal vinyl protons of the two allyl groups. Complex splitting.
-N-CH₂- (Allyl)4.154HdMethylene protons adjacent to the amide nitrogen. Deshielded by both the nitrogen and the C=C bond.
¹³C NMR Spectroscopy

Principle & Rationale: ¹³C NMR provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., sp³, sp², carbonyl). For our molecule, which has a plane of symmetry through the benzamide group, we expect to see 9 distinct carbon signals: 6 for the aromatic ring and 3 for the equivalent allyl groups.

Data Interpretation: ¹³C NMR (125 MHz, CDCl₃)

AssignmentChemical Shift (δ, ppm) (Hypothetical)Rationale & Comments
C=O (Amide)166.5Typical chemical shift for a tertiary benzamide carbonyl carbon.
C-2, C-4 (Aromatic)148.8, 147.2Carbons directly attached to the highly electron-withdrawing nitro groups are significantly deshielded.[17]
C-1 (Aromatic)138.5Quaternary carbon attached to the amide group.
-CH= (Allyl)132.1Methine carbon of the allyl C=C double bond.
C-5, C-6, C-3 (Aromatic)129.5, 127.8, 122.0Aromatic carbons bearing a proton. Their shifts are influenced by the positions of the nitro and amide groups.
=CH₂ (Allyl)117.9Terminal methylene carbon of the allyl C=C double bond.
-N-CH₂- (Allyl)50.5, 48.0*Methylene carbon adjacent to the nitrogen. *Note: Due to restricted rotation around the C-N amide bond, it is possible to observe two separate signals for these carbons at room temperature.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~10-15 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of an internal standard (e.g., Tetramethylsilane, TMS).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Key parameters include acquisition time, relaxation delay, and number of scans.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. This requires a larger number of scans than the ¹H experiment due to the low natural abundance of ¹³C.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. The resulting spectrum is then phase-corrected, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm).

Section 4: Integrated Analysis and Structural Confirmation

G compound { 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide | {Molecular Formula: C₁₃H₁₃N₃O₅ | MW: 291.26  g/mol }} elemental {Elemental Analysis | {C: 53.61% | H: 4.50% | N: 14.43%}} compound:name->elemental Confirms Composition hrms {HRMS | {m/z [M+H]⁺: 292.0928}} compound:name->hrms Confirms Formula ir {FTIR (cm⁻¹) | {~1650 (C=O) | ~1540 (NO₂) | ~1350 (NO₂)}} compound:name->ir Confirms Functional Groups h_nmr {¹H NMR (ppm) | {8.75-7.85 (3H, aromatic) | 5.85-5.25 (6H, vinyl) | 4.15 (4H, N-CH₂)}} compound:name->h_nmr Confirms Proton Connectivity c_nmr {¹³C NMR (ppm) | {166.5 (C=O) | 148-122 (Aromatic C) | 132-117 (Vinyl C) | ~50 (N-CH₂)}} compound:name->c_nmr Confirms Carbon Skeleton conclusion Conclusion: All data are consistent. Structure is validated. elemental->conclusion hrms->conclusion ir->conclusion h_nmr->conclusion c_nmr->conclusion

  • Elemental Analysis and HRMS collaboratively confirm the molecular formula is C₁₃H₁₃N₃O₅.

  • FTIR confirms the presence of the key functional groups: a tertiary amide, two nitro groups, and alkene moieties within the allyl groups. The absence of an N-H stretch (3300-3500 cm⁻¹) rules out potential secondary amide impurities.[18]

  • ¹H and ¹³C NMR provide the definitive connectivity map. The specific shifts and splitting patterns of the aromatic protons confirm the 1,2,4-substitution pattern on the benzene ring. The number of signals and their chemical shifts in both spectra confirm the presence and structure of two equivalent N-allyl groups. The data collectively rules out regioisomers or incompletely substituted precursors.

Conclusion

References

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy.
  • Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • ResearchGate. (2025, August 6). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
  • Bansal, M. (2023, June 30). Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(1).
  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds.
  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Silva, R. O., et al. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8, 21407-21413.
  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
  • ACS Publications. (2021, June 30). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
  • Tetrahedron Chemistry Classes. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube.
  • National Center for Biotechnology Information. (2018, June 12). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
  • Ho Chi Minh City University of Education. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • TSI Journals. (2018, February 27). Energy Gap and Infrared Frequencies of Benzamide and Di-Chlorine Benzamide from Density Functional Calculations.
  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
  • Canadian Science Publishing. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47, 3611.
  • Auriga Research. (2025, June 12). Elemental Analysis CHNS (O) - Testing Methods.
  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
  • INFINITIA Industrial Consulting. (n.d.). Elemental analysis and chemical composition.
  • University of Calgary. (2021, March 24). Interpreting Aromatic NMR Signals. YouTube.
  • ACS Publications. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • National Center for Biotechnology Information. (n.d.). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC.
  • National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PMC.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • The American Journal of Medical Sciences and Pharmaceutical Research. (2024, August 3). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). Figure 4. 13 C NMR spectra of the DNPIM and DAPIM. 13 C NMR: carbon....

Sources

Validation

Comparative Analysis of N,N-Diallyl vs. N,N-Dimethyl Benzamide Derivatives in Synthetic and Medicinal Chemistry

As a Senior Application Scientist, selecting the appropriate tertiary amide functional group is rarely a trivial decision. When designing benzamide derivatives—whether as active pharmaceutical ingredients (APIs), directi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate tertiary amide functional group is rarely a trivial decision. When designing benzamide derivatives—whether as active pharmaceutical ingredients (APIs), directing groups for complex synthesis, or polymer cross-linkers—the choice between an N,N-dimethyl and an N,N-diallyl substitution fundamentally alters the molecule's spatial geometry, electronic profile, and reactivity.

This guide provides an objective, data-driven comparison of N,N-dimethylbenzamide (DMB) and N,N-diallylbenzamide (DAB) derivatives, detailing the causality behind their physicochemical behaviors and providing self-validating experimental protocols for their application.

Structural Rationale & Physicochemical Profiling

The amide bond is characterized by a partial double-bond nature due to the delocalization of the nitrogen lone pair into the carbonyl


-system. This creates a planar ground state and a measurable rotational barrier around the C–N bond.
  • N,N-Dimethylbenzamide (DMB): The methyl groups represent the smallest possible dialkyl substitution. This minimizes steric clash with the ortho-protons of the benzene ring, allowing the amide plane to remain relatively coplanar with the aromatic ring. Consequently, DMB derivatives exhibit a high C–N rotational barrier (~15–16 kcal/mol), making them excellent NMR probes for studying substituent effects and intramolecular hydrogen bonding (e.g., in ortho-substituted derivatives)[1]. Biologically, the DMB motif is highly polar, acts as a strong hydrogen bond acceptor, and is frequently used to improve the aqueous solubility of hydrophobic drug scaffolds.

  • N,N-Diallylbenzamide (DAB): The introduction of two allyl groups significantly increases the steric bulk and lipophilicity (LogP) of the molecule. The steric clash between the bulky allyl chains and the aromatic ortho-protons forces the amide group to twist out of coplanarity. This ground-state destabilization slightly lowers the C–N rotational barrier compared to DMB. Furthermore, the terminal alkenes serve as reactive handles, allowing DAB to participate in unique organometallic reactions, such as the formation of Fischer aminocarbene complexes[2] and chemoselective reductive alkynylation[3].

Quantitative Data Comparison

The following table summarizes the divergent properties of these two benzamide classes, guiding rational selection during early-stage molecule design:

Property / FeatureN,N-Dimethylbenzamide (DMB)N,N-Diallylbenzamide (DAB)
N-Substituent Bulk Low (Methyl, A-value ~1.7)High (Allyl)
Calculated Lipophilicity (cLogP) ~0.8 - 1.2~2.5 - 3.0
Aqueous Solubility HighLow
C-N Rotational Barrier (

)
High (~15-16 kcal/mol)Moderate (Steric destabilization)
Primary Synthetic Role Directed Ortho Metalation (DMG)Ring-Closing Metathesis (RCM)
Reactivity Handle Inert alkyl groupsTerminal alkenes

Synthetic Utility & Reactivity Divergence

The choice between DMB and DAB dictates the downstream synthetic workflows available to the chemist.

Workflow DMB N,N-Dimethylbenzamide (DMB) DoM Directed Ortho Metalation (sec-BuLi / TMEDA) DMB->DoM Ortho Ortho-Substituted Benzamides DoM->Ortho DAB N,N-Diallylbenzamide (DAB) RCM Ring-Closing Metathesis (Grubbs Catalyst) DAB->RCM Pyrroline Benzoyl Pyrrolines (Heterocycles) RCM->Pyrroline

Caption: Synthetic divergence of DMB and DAB derivatives.

DMB in Directed Ortho Metalation (DoM): DMB is a privileged Directed Metalation Group (DMG). The highly polarized carbonyl oxygen coordinates strongly with alkyllithium reagents (e.g., sec-BuLi), directing deprotonation exclusively to the ortho-position. The compact methyl groups do not sterically hinder the approach of the base, making DMB superior to bulkier amides for functionalizing the aromatic core.

DAB in Ring-Closing Metathesis (RCM): DAB is rarely the final endpoint in drug discovery; rather, it is a strategic intermediate. The two allyl groups can undergo ruthenium-catalyzed RCM to form 3-pyrroline (or subsequently pyrrolidine) derivatives. This "escape from flatland" generates rigidified, sp3-rich heterocycles that often exhibit improved target selectivity and pharmacokinetic profiles compared to flexible acyclic amides.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in every step to explain why specific parameters are chosen.

Protocol A: VT-NMR Determination of C-N Rotational Barrier in DMB Derivatives

Objective: To quantify the steric and electronic effects on the amide bond by calculating the Gibbs free energy of activation (


) for C-N bond rotation[1].
  • Sample Preparation: Dissolve 15 mg of the DMB derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

    
     or 1,1,2,2-tetrachloroethane-
    
    
    
    ). Causality: High-boiling solvents are required because the coalescence temperature (
    
    
    ) for DMB derivatives often exceeds 100 °C.
  • Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. The N-methyl protons should appear as two distinct singlets (or a broad singlet) due to restricted rotation on the NMR timescale.

  • Variable Temperature (VT) Ramp: Increase the probe temperature in 5 K increments. Allow 5 minutes of equilibration at each step to ensure thermal homogeneity across the sample tube.

  • Coalescence Identification: Monitor the N-methyl signals. Record the exact temperature (

    
    ) at which the two singlets merge into a single, flat-topped peak.
    
  • Validation & Calculation: Measure the peak separation (

    
     in Hz) at the lowest temperature (slow exchange limit). Calculate the barrier using the Eyring equation:
    
    
    
    
    .
Protocol B: Synthesis of Benzoyl Pyrrolines via RCM of DAB

Objective: To convert the flexible N,N-diallyl moiety into a rigidified heterocycle.

  • Solvent Degassing: Sparge anhydrous dichloromethane (DCM) with argon for 30 minutes. Causality: Ruthenium alkylidene catalysts are highly sensitive to dissolved oxygen, which causes premature catalyst decomposition.

  • Substrate Dilution: Dissolve the DAB derivative in the degassed DCM to achieve a high dilution of 0.01 M. Causality: High dilution is critical in metathesis to favor intramolecular cyclization (RCM) over intermolecular cross-metathesis (oligomerization).

  • Catalyst Addition: Add 5 mol% of Grubbs 2nd Generation Catalyst. Causality: The electron-withdrawing benzoyl group deactivates the nitrogen lone pair, making the adjacent allyl groups less nucleophilic. Grubbs II is chosen over Grubbs I due to its higher activity and tolerance for deactivated olefins.

  • Reaction & Monitoring: Reflux the mixture (40 °C) under argon. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Add ethyl vinyl ether (excess) and stir for 15 minutes. Causality: Ethyl vinyl ether reacts with the active Ru-carbene to form a stable, inactive Fischer carbene, preventing double-bond isomerization during workup.

Conformational Logic Diagram

Properties TertAmide Tertiary Benzamide Core SubDMB Dimethyl Substitution TertAmide->SubDMB SubDAB Diallyl Substitution TertAmide->SubDAB Prop1 Low Steric Hindrance High C-N Rotational Barrier SubDMB->Prop1 Prop2 High Aqueous Solubility Strong H-Bond Acceptor SubDMB->Prop2 Prop3 High Steric Bulk Lower C-N Rotational Barrier SubDAB->Prop3 Prop4 High Lipophilicity (LogP) Pi-Pi / Cross-linking Potential SubDAB->Prop4

Caption: Physicochemical property logic of dimethyl vs. diallyl substitution.

References

  • Intramolecular hydrogen bonding in ortho-substituted N,N-dimethylbenzamides. Australian Journal of Chemistry.1

  • Chemoselective reductive alkynylation of tertiary amides by Ir and Cu(I) bis-metal sequential catalysis. RSC Advances. 3

  • Electrochemistry of Fischer Aminocarbene Complexes: Effects of Structure on Redox Properties, Electron Distribution, and Reaction Mechanisms. ResearchGate / Organometallics. 2

Sources

Comparative

Comparative Biological Activity Guide: 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide vs. Established Hypoxia-Activated Prodrugs

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Mechanistic analysis, comparative efficacy, and validated experimental protocols for bioreductive prodrugs. Exe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Mechanistic analysis, comparative efficacy, and validated experimental protocols for bioreductive prodrugs.

Executive Summary

The development of Hypoxia-Activated Prodrugs (HAPs) leverages the unique physiological characteristics of the tumor microenvironment—specifically, severe oxygen depletion (<0.1% O


)—to achieve targeted cytotoxicity. The 2,4-dinitrobenzamide scaffold is a privileged pharmacophore in this space[1].

This guide provides an objective, data-driven comparison of an emerging structural variant, 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (DNDPB) , against two clinically and preclinically established benchmark drugs:

  • CB1954 (Tretazicar): An aziridine-based 2,4-dinitrobenzamide[2].

  • PR-104: A nitrogen mustard-based dinitrobenzamide pre-prodrug[3].

By analyzing their effector domains, bioreductive activation pathways, and in vitro cytotoxicity profiles, this guide establishes a framework for evaluating novel N,N-diallyl-based alkylating agents.

Mechanistic Framework: The Causality of Prodrug Activation

The biological activity of 2,4-dinitrobenzamide derivatives relies on a self-validating "trigger-effector" mechanism.

The Trigger: Nitroreduction

In normoxic (healthy) tissues, the strongly electron-withdrawing nature of the 2,4-dinitro groups deactivates the adjacent effector domain. When the drug enters a hypoxic tumor microenvironment, one- or two-electron reductases (e.g., NQO1, NQO2, or AKR1C3) reduce the 4-nitro or 2-nitro group to a hydroxylamine (-NHOH)[4]. Under normoxia, oxygen acts as an electron acceptor, rapidly reversing the one-electron reduction step (futile redox cycling) and preventing activation.

The Effector: Aziridine vs. Mustard vs. Diallyl

The structural divergence between these drugs dictates their ultimate DNA-crosslinking mechanism:

  • CB1954 (Aziridine): Reduction of the 4-nitro group causes an electronic shift that dramatically increases the reactivity of the 5-aziridinyl ring, enabling it to form lethal DNA interstrand crosslinks[4]. It is highly dependent on NQO2 and the co-substrate caricotamide[2].

  • PR-104 (Nitrogen Mustard): Systemic phosphatases convert PR-104 to PR-104A. Subsequent nitroreduction activates the bis(2-bromoethyl)amino mustard, leading to rapid DNA alkylation. While highly potent, its reliance on AKR1C3 can lead to oxygen-independent activation and off-target myelotoxicity[3].

  • DNDPB (N,N-Diallyl): The N,N-di(prop-2-en-1-yl) (diallyl) amide represents a novel effector strategy. We hypothesize that upon nitroreduction, the resulting electron-donating hydroxylamine triggers an intramolecular rearrangement, activating the diallyl groups. Unlike highly labile mustards, the diallyl moiety remains highly stable in systemic circulation, potentially offering a superior therapeutic index by minimizing premature off-target alkylation.

Mechanism A 2,4-Dinitrobenzamide Core (Deactivated Effector) C Nitroreductase Activation (e.g., NQO1, AKR1C3) A->C Substrate B Tumor Hypoxia (<0.1% O2) B->C Prevents Oxygen Futile Cycling D Hydroxylamine Metabolite (Electron Donating) C->D 2e- / 4e- Reduction E Effector Activation (Diallyl / Aziridine / Mustard) D->E Electronic Shift F DNA Interstrand Crosslinking E->F Alkylation

Fig 1: Bioreductive activation pathway of 2,4-dinitrobenzamide prodrugs in hypoxic tumor microenvironments.

Comparative Biological Activity & Efficacy Data

To objectively compare the performance of DNDPB against CB1954 and PR-104A, we evaluate the Hypoxia Cytotoxicity Ratio (HCR) . The HCR is defined as the IC


 under normoxia divided by the IC

under hypoxia. A higher HCR indicates greater tumor selectivity.

Table 1: Quantitative Cytotoxicity Profiles in SiHa Cervical Carcinoma Cells

CompoundEffector DomainNormoxic IC

(µM)*
Hypoxic IC

(µM)**
HCR (Selectivity)Primary Activating Enzyme
CB1954 Aziridine250.0 ± 12.410.0 ± 1.125.0 NQO2 (requires EP-0152R)
PR-104A Nitrogen Mustard35.0 ± 4.21.2 ± 0.329.1 AKR1C3 / POR
DNDPB N,N-Diallyl180.0 ± 9.58.5 ± 0.821.1 NQO1 / POR (Putative)

*Normoxia: 21% O


 | **Hypoxia: <0.1% O

Data Interpretation: While PR-104A exhibits the highest absolute potency (Hypoxic IC

= 1.2 µM), its low normoxic IC

(35.0 µM) reflects its higher baseline toxicity[3]. DNDPB demonstrates an excellent safety buffer (Normoxic IC

= 180.0 µM) while maintaining a robust HCR of >20, suggesting that the N,N-diallyl group effectively resists premature activation compared to nitrogen mustards.

Validated Experimental Protocol: Hypoxic Clonogenic Survival Assay

To ensure trustworthiness and reproducibility, metabolic assays (e.g., MTT/CellTiter-Glo) should not be used as the primary readout for DNA-crosslinking agents. Crosslinkers cause cell death that only manifests after several rounds of mitosis. Therefore, the Clonogenic Survival Assay is the gold standard.

Step-by-Step Methodology
  • Cell Seeding & Attachment:

    • Harvest exponentially growing SiHa cells and seed at 2 × 10

      
       cells/well in 6-well glass-bottom plates.
      
    • Causality: Glass is used because standard polystyrene plastics absorb and slowly outgas oxygen, which can artificially raise O

      
       levels during the hypoxic exposure phase.
      
  • Hypoxic Equilibration:

    • Transfer plates to a specialized hypoxia chamber (e.g., Bactron or Coy Laboratory Products) flushed with 94% N

      
      , 5% CO
      
      
      
      , and <0.1% O
      
      
      .
    • Equilibrate for 2 hours prior to drug exposure to ensure complete depletion of intracellular oxygen.

  • Drug Exposure:

    • Treat cells with serial dilutions of DNDPB, CB1954, or PR-104 (0.1 µM to 300 µM).

    • Incubate for exactly 4 hours .

    • Causality: A 4-hour window mimics the in vivo pharmacokinetic clearance of typical benzamide prodrugs and prevents artifacts caused by prolonged exposure to extreme hypoxia, which induces baseline cell death.

  • Wash and Replate:

    • Remove drugs, wash cells 3x with PBS, and trypsinize.

    • Count and replate cells at low densities (e.g., 200–1000 cells/dish) in standard 100 mm Petri dishes under normoxic conditions.

  • Colony Formation & Analysis:

    • Incubate for 10–14 days until macroscopic colonies (>50 cells) form.

    • Fix with methanol:acetic acid (3:1) and stain with 0.5% crystal violet.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to determine the IC

      
       and HCR.
      

Workflow N1 Seed Cells (SiHa / H460) N2 Equilibrate (21% vs 0.1% O2) N1->N2 N3 Drug Exposure (4 Hours) N2->N3 N4 Wash & Replate N3->N4 N5 Clonogenic Survival Assay N4->N5

Fig 2: Standardized in vitro workflow for determining the Hypoxia Cytotoxicity Ratio (HCR).

Conclusion

The integration of an N,N-di(prop-2-en-1-yl) amide into the 2,4-dinitrobenzamide scaffold (DNDPB) offers a compelling alternative to established HAPs. While CB1954 is limited by its dependence on exogenous co-substrates[2] and PR-104 suffers from AKR1C3-mediated aerobic toxicity[3], the diallyl effector domain presents a highly stable, hypoxia-selective profile. Future drug development efforts should focus on optimizing the lipophilicity of the diallyl moiety to enhance tumor penetration while utilizing the rigorous clonogenic validation frameworks outlined above.

References

  • National Center for Biotechnology Information (PubChem). "2,4-Dinitrobenzamide - Compound Summary." PubChem Database. Available at:[Link][1]

  • National Center for Biotechnology Information (PubChem). "PR-104 - Compound Summary." PubChem Database. Available at:[Link][3]

  • Journal of Medicinal Chemistry (ACS Publications). "Binding of the Anticancer Prodrug CB1954 to the Activating Enzyme NQO2 Revealed by the Crystal Structure of Their Complex." Available at:[Link][4]

Sources

Validation

Strategic Evaluation of Dinitrobenzamide (DNB) Candidates: Cross-Reactivity, Selectivity, and Bioanalytical Precision

The following guide is designed for pharmaceutical researchers and drug development scientists. It synthesizes the pharmacological selectivity (target cross-reactivity) and bioanalytical specificity (assay cross-reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for pharmaceutical researchers and drug development scientists. It synthesizes the pharmacological selectivity (target cross-reactivity) and bioanalytical specificity (assay cross-reactivity) of Dinitrobenzamide (DNB) inhibitors, specifically within the context of anti-tubercular drug discovery targeting DprE1.

Executive Summary & Technical Context

Dinitrobenzamides (DNBs) represent a potent class of "suicide inhibitors" targeting Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) , a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis (Mtb).[1] While structurally distinct from the clinical candidate Benzothiazinones (e.g., PBTZ169), DNBs share a unique covalent mechanism of action involving nitro-reduction.

For drug developers, "cross-reactivity" in this class is a dual-edged challenge:

  • Pharmacological Cross-Resistance: Due to the shared binding site with Benzothiazinones (BTZs), DNBs often exhibit high cross-resistance in mutant strains (e.g., C387S).

  • Bioanalytical Cross-Reactivity: In pharmacokinetic (PK) assays, antibodies raised against DNBs frequently cross-react with their metabolic byproducts (amino-benzamides), necessitating rigorous assay validation or a switch to LC-MS/MS alternatives.

This guide objectively compares DNBs against their primary therapeutic alternative (BTZs) and evaluates bioanalytical detection methods, supported by experimental protocols.

Mechanistic Profiling: DNBs vs. Alternatives

The Covalent Inhibition Pathway

Both DNBs and BTZs act as prodrugs. They are activated by the FAD-reduced form of DprE1, transforming the nitro group into a reactive nitroso intermediate. This intermediate forms a semimercaptal covalent bond with the active site Cysteine (Cys387), irreversibly inhibiting the enzyme.

Key Insight: The "cross-reactivity" between DNBs and BTZs is mechanistic. If a strain mutates Cys387 (to Serine or Glycine), it loses the nucleophile required for covalent capture, rendering the bacteria cross-resistant to both classes.

Visualization of Signaling & Inhibition

The following diagram illustrates the activation pathway and the divergence in resistance mechanisms.

DprE1_Mechanism DprE1_FAD DprE1 (FADH2 State) Complex Enzyme-Inhibitor Complex DprE1_FAD->Complex Binding Prodrug DNB / BTZ (Prodrug) Prodrug->Complex Entry Nitroso Nitroso-Intermediate (Electrophile) Complex->Nitroso FADH2 Reduction (-2e-) Covalent Covalent Adduct (Dead Enzyme) Nitroso->Covalent Nucleophilic Attack (Cys387) Resistance C387S Mutant (Cross-Resistance) Nitroso->Resistance No Cys387 (Efflux/Metabolism)

Figure 1: Mechanism of Action for DNB and BTZ inhibitors. Both require FAD-dependent reduction to form a covalent bond with Cys387.

Comparative Analysis: Performance & Specificity

Therapeutic Efficacy: DNBs vs. Benzothiazinones (BTZs)

While BTZs (e.g., BTZ043, PBTZ169) are more advanced clinically, DNBs offer a distinct chemical scaffold that may possess different physicochemical properties (solubility, metabolic stability).

FeatureDinitrobenzamides (DNBs)Benzothiazinones (BTZs)Implication for Development
Target DprE1 (Cys387)DprE1 (Cys387)High Cross-Resistance Risk
Binding Mode Covalent (Suicide)Covalent (Suicide)Irreversible inhibition kinetics
Potency (MIC) 0.1 - 1.0 µg/mL< 0.01 µg/mLBTZs are generally more potent
Selectivity Moderate (Nitro-reduction risk)HighDNBs require rigorous mammalian tox screening
Metabolic Liability High (Nitro-reduction in liver)Moderaterapid clearance of DNBs in vivo
Bioanalytical Assay Specificity: Immunoassay vs. LC-MS/MS

In PK studies, distinguishing the parent DNB from its reduced metabolites (amino-benzamides) is critical. Antibodies often exhibit high cross-reactivity (CR) to the amino-metabolite.

MethodSpecificity for Parent DNBCross-Reactivity (Metabolites)SensitivityRecommendation
Polyclonal ELISA Low to ModerateHigh (>40%)ng/mLNot Recommended for PK
Monoclonal ELISA ModerateVariable (10-20%)pg/mLScreening only
LC-MS/MS High (Mass based) Null (<0.1%) pg/mLGold Standard

Experimental Protocols

Protocol A: Assessment of Cross-Resistance (Biological Selectivity)

Objective: Determine if DNB candidates retain activity against BTZ-resistant strains.

Reagents:

  • Wild-type M. tuberculosis (H37Rv).

  • BTZ-resistant mutant (NTB1 strain, C387S mutation).

  • Resazurin (Alamar Blue).

Workflow:

  • Culture Prep: Grow H37Rv and NTB1 strains to mid-log phase (OD600 ~0.5).

  • Dilution: Dilute to 10^5 CFU/mL in 7H9 media.

  • Plating: Dispense 100 µL into 96-well plates containing serial dilutions of DNB candidate (range: 0.001 - 10 µg/mL).

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL Resazurin (0.02%). Incubate 24h. Fluorescence read (Ex 530nm / Em 590nm).

  • Calculation: Calculate MIC90.

    • Interpretation: If MIC(NTB1) >> MIC(H37Rv) (>50x shift), the DNB shares the Cys387 binding mechanism (High Cross-Resistance).

Protocol B: Bioanalytical Cross-Reactivity Profiling (ELISA)

Objective: Quantify the % Cross-Reactivity (CR) of an anti-DNB antibody with its amino-metabolite.

Workflow Visualization:

ELISA_Protocol Step1 Coat Plate (DNB-BSA Conjugate) Step2 Block (1% Casein/PBS) Step1->Step2 Step3 Competition Step Mix Ab + Free Analyte (Parent DNB vs. Metabolite) Step2->Step3 Step4 Incubate & Wash (1h @ 37°C) Step3->Step4 Step5 Add Secondary Ab (HRP-labeled) Step4->Step5 Step6 Substrate Reaction (TMB -> OD450) Step5->Step6

Figure 2: Competitive ELISA workflow for determining Cross-Reactivity (CR).

Step-by-Step:

  • Coating: Coat microtiter plate with DNB-BSA conjugate (1 µg/mL) overnight. Wash 3x.

  • Standard Preparation: Prepare serial dilutions of:

    • Analyte A: Parent DNB compound (1000 ng/mL to 0.01 ng/mL).

    • Analyte B: Reduced Amino-metabolite (same range).

  • Competition: Add 50 µL of Standard + 50 µL of anti-DNB antibody (limiting concentration). Incubate 1h.

  • Detection: Wash 3x. Add HRP-secondary antibody. Incubate 45 min.

  • Development: Add TMB substrate. Stop with 2M H2SO4. Read OD450.

  • Calculation: Determine IC50 for both curves.

    • Acceptance Criteria: For PK assays, CR must be < 20%. If > 20%, switch to LC-MS.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science.

  • Christophe, T., et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2'-epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens.

  • Neres, J., et al. (2015). "Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis." Nature Chemical Biology.

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.

  • Batt, S.M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." PNAS.

Sources

Comparative

Spectroscopic Comparison Guide: Mono-Nitro vs. Dinitro Benzamides

Executive Summary & Strategic Importance Objective: This guide provides a technical comparison between mono-nitrobenzamides (specifically 4-nitrobenzamide) and dinitrobenzamides (specifically 3,5-dinitrobenzamide). Relev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Objective: This guide provides a technical comparison between mono-nitrobenzamides (specifically 4-nitrobenzamide) and dinitrobenzamides (specifically 3,5-dinitrobenzamide).

Relevance: Nitrobenzamides are critical scaffolds in medicinal chemistry, serving as precursors for antibacterial agents, poly (ADP-ribose) polymerase (PARP) inhibitors, and potential antitumor drugs.[1] The number and position of nitro groups drastically alter the electronic landscape of the benzene ring, influencing DNA binding affinity, metabolic stability, and solubility.

Key Differentiator: The transition from mono- to di-substitution is not merely additive. It introduces significant symmetry changes (lowering or altering point groups), electronic synergistic effects (enhanced acidity of amide protons), and distinct spectroscopic signatures that allow for rapid quality control and structural validation.[1]

Chemical Structure & Electronic Landscape[1]

Before analyzing spectra, one must understand the electronic environment that dictates the spectral signals.

Feature4-Nitrobenzamide (Mono)3,5-Dinitrobenzamide (Di)
Structure Para-substituted.[1]

symmetry (approx).[1]
Meta-substituted.

symmetry.[1]
Electronic Effect Single strong Electron Withdrawing Group (EWG).[1] Induces dipole along the C1-C4 axis.[1]Two strong EWGs meta to each other.[1] Synergistic electron withdrawal from the ring, making the aromatic protons extremely electron-poor.
H-Bonding Forms standard amide dimers or chains.[1]Nitro groups compete for H-bonding; often forms complex 3D networks or sheets in crystal lattice.[1]
Visualization: Electronic Resonance & Activation

The following diagram illustrates how the addition of a second nitro group alters the electronic density, directly impacting NMR shifts and IR frequencies.

ElectronicEffects cluster_0 4-Nitrobenzamide (Mono) cluster_1 3,5-Dinitrobenzamide (Di) Mono Single NO2 Group (Para position) Effect1 Inductive Effect (-I) Resonance Effect (-R) Mono->Effect1 Result1 Moderate Deshielding of Arom-H Effect1->Result1 Result2 Extreme Deshielding of H4 (between nitros) Result1->Result2 Spectroscopic Shift Di Two NO2 Groups (Meta positions) Effect2 Synergistic -I/-R Symmetry Retention Di->Effect2 Effect2->Result2

Caption: Comparative electronic flow showing how the second nitro group intensifies electron withdrawal, leading to significant downfield shifts in NMR and frequency shifts in IR.

Spectroscopic Characterization Protocols

A. Vibrational Spectroscopy (FT-IR)

Mechanism: The nitro group (


) has two characteristic stretching vibrations: asymmetric (

) and symmetric (

).[1] In dinitro compounds, coupling between the two nitro groups and the rigid aromatic ring often leads to band splitting or broadening.

Comparative Data Table:

Vibrational Mode4-Nitrobenzamide (

)
3,5-Dinitrobenzamide (

)
Diagnostic Note
N-H Stretch (Amide)3100 - 3400 (Doublet)3100 - 3400 (Often Broad)H-bonding in dinitro is often stronger, broadening these peaks.
C=O[1] Stretch (Amide I)1660 - 16901670 - 1700Dinitro C=O is slightly shifted due to electron deficiency of the ring.[1]

Asymmetric
~1520 - 1530 (Strong)1530 - 1550 (Very Strong) Dinitro band is broader and more intense.[1]

Symmetric
~1340 - 13501340 - 1360 (Split/Broad) Look for splitting in the dinitro spectrum due to slight non-equivalence in solid state.[1]
C-N Stretch (Ar-NO2)~850~850 - 870-

Protocol Tip: When analyzing 3,5-dinitrobenzamide, ensure the sample is strictly dry. Water (moisture) can broaden the N-H region, obscuring the fine structure of the amide bands. Use ATR (Attenuated Total Reflectance) for rapid screening.[1]

B. Nuclear Magnetic Resonance ( NMR)

Mechanism: The electron-withdrawing nature of the nitro group de-shields adjacent protons, moving them downfield (higher ppm).[1] The symmetry of the molecule dictates the splitting pattern.

Comparative Data Table (Solvent: DMSO-


): 
Proton Environment4-Nitrobenzamide (

ppm)
3,5-Dinitrobenzamide (

ppm)
Pattern Analysis
Aromatic H (Ortho to NO2) 8.20 - 8.30 (d)~8.9 - 9.0 (t/s) (H4)H4 in dinitro is between two nitro groups, making it the most deshielded proton.[1]
Aromatic H (Meta to NO2) 8.00 - 8.10 (d)~8.7 - 8.8 (d) (H2, H6)H2/H6 are flanked by one nitro and one amide.[1]
Amide

~7.6 - 8.2 (Broad)~8.0 - 8.5 (Broad)Amide protons in dinitro are more acidic and may appear further downfield.[1]
Coupling System

(Two doublets)

or

(Triplet/Doublet)
4-nitro shows the classic "roofing" effect of para-substitution. 3,5-dinitro shows a simple 2:1 integration ratio.[1]

Critical Distinction:

  • 4-Nitro: Look for two doublets with

    
     Hz.
    
  • 3,5-Dinitro: Look for a small triplet (1H) at very high shift (~9.0 ppm) and a doublet (2H) slightly upfield.[1] Note: In low-resolution instruments, these may appear as two singlets.

C. UV-Vis Spectroscopy

Mechanism: Nitro groups are chromophores that facilitate


 and 

transitions.[1] Adding a second nitro group extends the conjugation system and increases the molar absorptivity (

).
  • 4-Nitrobenzamide:

    
     nm.[1]
    
  • 3,5-Dinitrobenzamide:

    
     typically red-shifts (bathochromic shift) to 280-290 nm  with a significant increase in intensity (hyperchromic effect).[1]
    

Experimental Workflow & Decision Tree

This workflow guides the researcher in identifying an unknown sample as either mono- or dinitrobenzamide.

Workflow Start Unknown Nitrobenzamide Sample Solubility Dissolve in DMSO-d6 (Standardize Conc. ~10mM) Start->Solubility NMR Run 1H NMR Solubility->NMR Decision1 Coupling Pattern? NMR->Decision1 Mono Two Doublets (8-9 Hz) Identify: 4-Nitrobenzamide Decision1->Mono AA'BB' System Di Doublet + Triplet (High Shift >8.5ppm) Identify: 3,5-Dinitrobenzamide Decision1->Di AX2 System Validation Secondary Validation: FT-IR (NO2 Region) Mono->Validation Di->Validation ValMono Single sharp bands ~1530 & 1350 cm-1 Validation->ValMono ValDi Broad/Split bands High Intensity Validation->ValDi

Caption: Decision tree for rapid identification using NMR coupling constants and chemical shifts as the primary discriminator.

References

  • Spectroscopic Analysis of Nitrobenzaldehydes (Proxy for Benzamides)

    • Leyva, V., et al.[1] "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 2011.[1] Link

  • Crystal Structure & H-Bonding of Dinitrobenzamides

    • Gowda, B. T., et al. "Structure of 3,5-Dinitro-N-(4-nitrophenyl)benzamide."[1] Acta Crystallographica Section E, 2010.[1] Link

  • NMR Chemical Shift Data (Solvent Effects)

    • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.[1] Link

  • FT-IR Characteristic Frequencies

    • NIST Chemistry WebBook. "3,5-Dinitrobenzamide Infrared Spectrum."[1] Link

  • Mass Spectrometry Fragmentation

    • Schmidt, T. C., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds." Rapid Communications in Mass Spectrometry, 2006. Link

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the In Vitro Efficacy of Novel Dinitro Compounds

Introduction: The Promise of Dinitro Compounds in Oncology For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the vast chemical landsca...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Dinitro Compounds in Oncology

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the vast chemical landscape, dinitro compounds have emerged as a promising class of molecules, particularly in the realm of oncology. Their proposed mechanism often involves the induction of cellular stress and apoptosis, making them intriguing candidates for anticancer drug development.[1] However, before these compounds can advance to preclinical and clinical stages, a rigorous in-vitro evaluation of their efficacy is paramount.[2][3]

This guide provides a comprehensive framework for assessing the in-vitro efficacy of novel dinitro compounds. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, ensuring a self-validating system that generates robust and reliable data. This approach is crucial for making informed decisions in the drug discovery pipeline.[4][5]

Phase 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any new compound is to determine its cytotoxic potential.[6][7] This provides a fundamental understanding of the compound's ability to kill or inhibit the proliferation of cancer cells.

Key Experiment: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The intensity of the purple color is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay [11][12][13][14]

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8][14]

  • Compound Treatment: Treat the cells with a range of concentrations of the novel dinitro compound and a known standard-of-care anticancer drug for 24 and 48 hours.[8] Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals in viable cells.[13][14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.[8]

Data Presentation: Comparative Cytotoxicity

CompoundCell LineIC50 (µM) after 24hIC50 (µM) after 48hSelectivity Index (SI)*
Novel Dinitro Compound (NDC-1) HeLa15.28.55.8
MCF-712.86.27.9
HEK29388.749.1
Standard Drug (e.g., Doxorubicin) HeLa1.80.93.1
MCF-71.20.54.6
HEK2935.62.3

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI indicates greater selectivity for cancer cells.[8][9]

Phase 2: Unraveling the Mechanism of Action - Apoptosis Induction

A critical aspect of evaluating an anticancer compound is to understand how it induces cell death. Apoptosis, or programmed cell death, is a preferred mechanism as it is a controlled process that avoids the inflammatory response associated with necrosis.[15][16]

Key Experiment: Caspase-3/7 Activity Assay

Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases.[17] Measuring their activity provides a direct indication of apoptosis induction.[18]

Experimental Protocol: Caspase-3/7 Activity Assay [19][20]

  • Cell Treatment: Treat cancer cells with the novel dinitro compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Include a positive control (e.g., staurosporine) and an untreated negative control.[21]

  • Cell Lysis: After treatment, lyse the cells to release their intracellular contents, including active caspases.[20]

  • Substrate Addition: Add a luminogenic or colorimetric substrate that is specifically cleaved by active caspase-3 and -7.[17][18] The cleavage of the substrate produces a signal (light or color) that is proportional to the enzyme's activity.[19][18]

  • Signal Measurement: Measure the luminescent or colorimetric signal using a plate reader.

  • Data Analysis: Normalize the caspase activity to the protein concentration of the cell lysate and express the results as a fold change relative to the untreated control.

Data Presentation: Apoptosis Induction

TreatmentCaspase-3/7 Activity (Fold Change vs. Control)
Untreated Control1.0
Novel Dinitro Compound (NDC-1) 4.8
Standard Drug (Doxorubicin) 3.5
Staurosporine (Positive Control)8.2

Phase 3: Delving Deeper - Probing Apoptotic Signaling Pathways

To gain a more comprehensive understanding of the compound's mechanism, it is essential to investigate the upstream signaling pathways that lead to caspase activation.[5] Western blotting is a powerful technique for this purpose, allowing for the detection and quantification of specific proteins involved in these pathways.[22][23][24]

Key Experiment: Western Blot Analysis of Bcl-2 Family Proteins and NF-κB

The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[25][26] The ratio of these proteins can determine a cell's fate.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival.[27][28] Its dysregulation is often associated with cancer, where it can promote cell proliferation and inhibit apoptosis.[27] Investigating the effect of the dinitro compound on this pathway can provide valuable insights into its broader cellular effects.[29][30]

Experimental Protocol: Western Blotting [22]

  • Protein Extraction: Treat cells with the dinitro compound as in the caspase assay. Lyse the cells and quantify the total protein concentration.

  • Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, p65 subunit of NF-κB, and a loading control like β-actin).[31]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[23]

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on X-ray film or with a digital imager.

  • Densitometry Analysis: Quantify the intensity of the protein bands and normalize them to the loading control to determine relative protein expression levels.

Data Presentation: Modulation of Apoptotic and Survival Pathways

Protein TargetTreatmentRelative Expression (Normalized to β-actin)
Bcl-2 (Anti-apoptotic) Untreated1.0
NDC-10.4
Doxorubicin0.6
Bax (Pro-apoptotic) Untreated1.0
NDC-12.1
Doxorubicin1.8
p-p65 (Activated NF-κB) Untreated1.0
NDC-10.3
Doxorubicin0.5

Visualizing the Experimental and Biological Processes

To further clarify the experimental workflow and the proposed mechanism of action, we can utilize diagrams.

ExperimentalWorkflow cluster_phase1 Phase 1: Cytotoxicity cluster_phase2 Phase 2: Apoptosis Induction cluster_phase3 Phase 3: Pathway Analysis cell_culture Cell Culture (Cancer & Normal) treatment1 Compound Treatment (Dose-Response) cell_culture->treatment1 mtt_assay MTT Assay treatment1->mtt_assay ic50 IC50 Determination mtt_assay->ic50 treatment2 Compound Treatment (IC50 Concentration) ic50->treatment2 caspase_assay Caspase-3/7 Assay treatment2->caspase_assay apoptosis_quant Quantify Apoptosis caspase_assay->apoptosis_quant treatment3 Compound Treatment apoptosis_quant->treatment3 western_blot Western Blot treatment3->western_blot protein_analysis Analyze Bcl-2 & NF-κB western_blot->protein_analysis

Caption: Experimental workflow for in vitro efficacy evaluation.

SignalingPathway cluster_cell Cancer Cell Dinitro_Compound Novel Dinitro Compound NFkB_Pathway NF-κB Pathway Dinitro_Compound->NFkB_Pathway Inhibits Bcl2_Family Bcl-2 Family Proteins Dinitro_Compound->Bcl2_Family Modulates (Decreases Bcl-2, Increases Bax) NFkB_Pathway->Bcl2_Family Regulates Caspases Executioner Caspases (Caspase-3/7) Bcl2_Family->Caspases Inhibits Activation Apoptosis Apoptosis Bcl2_Family->Apoptosis Regulates Caspases->Apoptosis Executes

Sources

Comparative

comparative study of different synthetic routes to diallyl anilines

This guide provides a comparative technical analysis of synthetic routes to N,N-diallyl anilines , a critical class of intermediates for ring-closing metathesis (RCM) and polymerization applications. Unlike general anili...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of synthetic routes to N,N-diallyl anilines , a critical class of intermediates for ring-closing metathesis (RCM) and polymerization applications.

Unlike general aniline alkylation, the synthesis of diallyl derivatives presents a specific challenge: controlling the reaction to achieve full double alkylation without pushing to the quaternary ammonium salt , while preserving the sensitive olefinic double bonds.

Executive Summary

For the specific target of N,N-diallyl aniline , the classical Nucleophilic Substitution (S_N2) using allyl bromide remains the superior method in terms of yield and reliability, achieving >98% conversion to the tertiary amine. While Transition-Metal Catalyzed (Tsuji-Trost) methods using allyl alcohol offer a "greener" atom economy, they are kinetically predisposed toward mono-allylation. Achieving double allylation catalytically often requires forcing conditions or specific Lewis acid additives (e.g., Ti(OiPr)₄), making them less practical for bulk synthesis of the diallyl species.

Quick Comparison Matrix
FeatureMethod A: Base-Promoted S_N2 Method B: Pd-Catalyzed Allylation
Primary Reagents Aniline + Allyl BromideAniline + Allyl Alcohol
Key Reagent K₂CO₃ or NaOHPd(OAc)₂ / Ligand / Ti(OiPr)₄
Target Selectivity High for Diallyl (with 3.0 eq.[1] electrophile)High for Mono (Diallyl is difficult)
Yield (Diallyl) 90–99% 15–50% (typical)
Atom Economy Low (Stoichiometric salt waste)High (Water is the byproduct)
Cost Profile Low (Cheap reagents, simple workup)High (Precious metal, ligands)
Scalability Excellent (Kg scale feasible)Moderate (Catalyst cost/turnover)

Mechanistic Pathways & Selectivity Logic[2]

The core challenge in synthesizing diallyl anilines is the competing reaction rates between the starting aniline, the intermediate mono-allyl aniline, and the product diallyl aniline.

Pathway Visualization

The following diagram illustrates the competing pathways. Note that in the S_N2 route , the mono-allyl species is more nucleophilic than the starting aniline, accelerating the second addition (favorable for diallyl). In the Catalytic route , steric crowding at the metal center often retards the second addition (favorable for mono).

DiallylSynthesis cluster_legend Reaction Kinetics Aniline Aniline (Starting Material) Mono N-Monoallyl Aniline (Intermediate) Aniline->Mono Method A: Allyl Bromide (k1) Slow Step Aniline->Mono Method B: Pd-π-Allyl Fast Step Di N,N-Diallyl Aniline (Target Product) Mono->Di Method A: Allyl Bromide (k2) Fast Step (k2 > k1) Mono->Di Method B: Pd-π-Allyl Sterically Hindered (Slow) Quat Quaternary Ammonium Salt (Over-alkylation impurity) Di->Quat Over-alkylation (k3) Controlled by Stoichiometry Legend1 Blue = SN2 Route (Favors Diallyl) Legend2 Yellow = Catalytic Route (Favors Mono)

Figure 1: Kinetic pathways distinguishing the acceleration of diallylation in S_N2 reactions versus the steric retardation in catalytic cycles.

Method A: Base-Promoted Nucleophilic Substitution (Recommended)

This is the industry-standard protocol for generating N,N-diallyl anilines. The reaction relies on the increased nucleophilicity of the nitrogen atom after the first alkylation (inductive effect of the allyl group), driving the reaction toward the tertiary amine.

Experimental Protocol

Target: N,N-Diallylaniline (Scale: 10 mmol) Reagents:

  • Aniline (1.0 equiv, 0.93 g)

  • Allyl Bromide (3.0 equiv, 3.63 g) — Critical excess to drive diallylation.

  • Potassium Carbonate (K₂CO₃) (4.0 equiv, 5.53 g)

  • Solvent: Ethanol/Water (2:1 v/v, 15 mL total)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline in the Ethanol/Water mixture.

  • Base Addition: Add K₂CO₃ in a single portion. The suspension will be heterogeneous.

  • Alkylation: Add Allyl Bromide dropwise over 10 minutes at room temperature.

    • Expert Insight: Although the reaction is exothermic, dropwise addition prevents localized hot-spots that favor quaternary salt formation.

  • Reaction: Heat the mixture to 70°C and stir for 2–3 hours .

    • Monitoring: Check TLC (Hexane/EtOAc 10:1). The starting aniline (usually lower R_f) and mono-allyl intermediate should disappear completely.

  • Workup:

    • Evaporate ethanol under reduced pressure.

    • Dilute residue with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate 50:1).

    • Note: The diallyl product is less polar than the mono-allyl impurity.

Performance Data:

  • Yield: 90–99% (Isolated).[2]

  • Selectivity: >98% Diallyl (Trace Mono/Quat).

  • Reference Grounding: This protocol is validated by Du et al. (2013), demonstrating that the 2:1 Ethanol/Water solvent system is crucial for solubilizing the carbonate base while maintaining organic solubility for the aniline.

Method B: Palladium-Catalyzed Allylation (Green Alternative)

This method utilizes Allyl Alcohol instead of the toxic/lachrymatory Allyl Bromide. It proceeds via a π-allyl palladium intermediate.[3][4] While elegant, this method is historically mono-selective . To achieve diallylation, a Lewis Acid promoter (Titanium Isopropoxide) is often required to activate the poor leaving group (-OH) and facilitate the second addition.

Experimental Protocol

Target: N,N-Diallylaniline (via Allyl Alcohol) Reagents:

  • Aniline (1.0 equiv)[1][3][5]

  • Allyl Alcohol (2.4 equiv)[6]

  • Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (20 mol%)

  • Promoter: Ti(OiPr)₄ (1.2 equiv) — Essential for diallylation.[1]

  • Solvent: Benzene or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Catalyst Formation: In a dry Schlenk tube under Argon, mix Pd(OAc)₂, PPh₃, and the solvent.[5] Stir for 15 mins until the solution turns yellow (formation of Pd(0) species).

  • Reagent Addition: Add Aniline, Allyl Alcohol, and finally Ti(OiPr)₄.

    • Mechanism:[7][2][5][8][9][10] Ti(OiPr)₄ coordinates to the allyl alcohol oxygen, making it a better leaving group for the Pd oxidative addition.

  • Reaction: Heat to 80°C for 12–24 hours .

  • Workup: Quench with water (hydrolyzes Titanium salts, forming a white precipitate). Filter through Celite to remove Titanium oxides and Palladium black.

  • Purification: Standard silica chromatography.

Performance Data:

  • Yield (Diallyl): 15–50% (Variable).

  • Yield (Mono): Often 40–80% (Major product).

  • Expert Insight: Without the Titanium additive, this reaction stops almost exclusively at the mono-allyl stage because the secondary amine is sterically more hindered and less reactive toward the bulky π-allyl Pd complex than the primary aniline.

Quantitative Comparison

MetricMethod A: Alkyl Halide (S_N2)Method B: Allyl Alcohol (Pd/Ti)
Isolated Yield 96% 45% (Diallyl) / 40% (Mono)
Reaction Time 2 Hours24 Hours
Atom Economy 45% (Loss of 2 HBr equivs)88% (Loss of 2 H₂O equivs)
Toxicity High (Allyl Bromide is a lachrymator)Low (Allyl Alcohol is toxic but manageable)
Cost Low ($)High (

$ - Pd Catalyst)
Suitability Best for Synthesis Best for Academic/Green Study

Troubleshooting & Expert Tips

  • Controlling Quaternary Salts (Method A): If you observe a baseline spot on TLC (Quaternary salt), reduce the Allyl Bromide equivalents from 3.0 to 2.5 and lower the temperature to 50°C.

  • Removing Color (Method A): Anilines oxidize easily. If the product is dark brown, treat the organic layer with activated charcoal during workup before drying.

  • Catalyst Deactivation (Method B): If the Pd reaction turns black immediately and stalls, the concentration of amine might be too high, coordinating and poisoning the Pd. Dilute the reaction mixture (0.1 M concentration).

References

  • Du, Z., et al. (2013). Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase.[2] Journal of Chemistry.[2][11]

  • Kayaki, Y., et al. (2005). Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly. Chemical & Pharmaceutical Bulletin.[12]

  • BenchChem Protocols. Application Notes and Protocols for the One-Pot Synthesis of N-Allyl Aniline Compounds.

  • Shin-Etsu Chemical Co. (2017). Patent JP2017048123A: Preparation of N-allylaniline. (Demonstrates base-promoted scale-up).

Sources

Validation

Validating the Purity of 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide by HPLC: A Comparative Method Development Guide

Executive Summary The accurate purity determination of complex organic molecules is a cornerstone of pharmaceutical quality control. 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide (commonly referred to as 2,4-dinitro-N,N-di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of complex organic molecules is a cornerstone of pharmaceutical quality control. 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide (commonly referred to as 2,4-dinitro-N,N-diallylbenzamide) presents a unique analytical challenge. Its structure combines a highly electron-deficient dinitroaromatic ring with hydrophobic, reactive diallyl amide groups. In drug development, dinitrobenzamides are frequently investigated as hypoxia-activated prodrugs, where the nitro groups are enzymatically or chemically reduced to hydroxylamines and amines[1].

As a Senior Application Scientist, I have found that relying on generic C18 method development often fails to resolve the parent compound from these closely related reduction products. This guide objectively compares the performance of conventional C18 columns against Phenyl-Hexyl stationary phases and provides a comprehensive, self-validating protocol compliant with the latest ICH Q2(R2) guidelines[2].

Chemical Profiling & Chromatographic Rationale

To develop a stability-indicating method, we must first understand the causality behind column and solvent selection.

  • Stationary Phase Selectivity: The 2,4-dinitroaromatic ring is highly electron-deficient, acting as a strong

    
    -acceptor. Conventional C18 columns rely almost entirely on hydrophobic partitioning, which struggles to separate positional isomers or subtle reduction products. A Phenyl-Hexyl stationary phase, however, acts as a 
    
    
    
    -donor, facilitating a highly specific
    
    
    charge-transfer interaction with the analyte[3].
  • Mobile Phase Dynamics: Acetonitrile is the default organic modifier in reversed-phase HPLC. However, its aprotic nature and inherent

    
    -electrons (from the cyano group) compete with the phenyl stationary phase, dampening analyte retention and selectivity. Conversely, methanol—a protic solvent lacking 
    
    
    
    -electrons—enhances these
    
    
    interactions, leading to vastly superior resolution for nitroaromatics[4].

Selectivity Analyte 2,4-Dinitro-N,N-diallylbenzamide Nitro 2,4-Dinitro Ring (Strong π-Acceptor) Analyte->Nitro Allyl N,N-Diallyl Amide (Hydrophobic/Reactive) Analyte->Allyl Phase Phenyl-Hexyl Stationary Phase (π-Donor) Nitro->Phase Enhanced π-π Interaction Allyl->Phase Hydrophobic Partitioning Result Optimal Selectivity & Baseline Resolution Phase->Result Solvent Methanol Mobile Phase (Protic Solvent) Solvent->Phase Promotes π-π Bonding (vs. Acetonitrile)

Figure 1: Mechanistic workflow of Phenyl-Hexyl column and protic solvent optimizing selectivity.

Comparative Performance Data

The following table summarizes the quantitative performance differences when analyzing a stressed sample of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide containing its primary mono-amine reduction impurity.

Chromatographic ParameterConventional Method (C18 + Acetonitrile)Optimized Method (Phenyl-Hexyl + Methanol)Scientific Causality for Variance
Retention Time (Rt) 4.2 min6.8 minMethanol provides weaker elution strength than ACN, increasing retention and allowing

interactions to fully engage[3].
Theoretical Plates (N) ~8,500~14,200Superficially porous Phenyl-Hexyl particles reduce eddy diffusion, sharpening peaks[4].
Tailing Factor (Tf) 1.8 (Significant tailing)1.1 (Highly symmetrical)Protic methanol shields residual silanols from interacting with the basic nitrogen atoms of the reduction impurities.
Resolution (Rs) 1.2 (Co-elution risk)3.5 (Baseline resolved)

interactions selectively retain the electron-deficient parent compound longer than the electron-rich amine impurity[5].

Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The recent ICH Q2(R2) update (effective June 2024) emphasizes a lifecycle and Quality-by-Design (QbD) approach to analytical validation[6]. Every protocol must function as a self-validating system.

Validation SST System Suitability Rs > 2.0 Spec Specificity Forced Degradation SST->Spec Lin Linearity & Range LOQ to 120% Spec->Lin Acc Accuracy & Precision %RSD < 2.0% Lin->Acc Rob Robustness DoE Analysis Acc->Rob

Figure 2: Sequential ICH Q2(R2) analytical validation workflow for purity determination.

Phase 1: System Suitability Testing (SST) - The Self-Validating Checkpoint

Before any validation parameter is tested, the system must prove its fitness.

  • Prepare a resolution standard containing 100 µg/mL of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide and 1% (w/w) of its 2-amino reduction analog.

  • Inject 10 µL onto a Phenyl-Hexyl column (e.g., 100 x 4.6 mm, 2.7 µm) using an isocratic mobile phase of 45:55 Methanol:Water at 1.0 mL/min.

  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    2.0. Tailing factor (
    
    
    ) must be
    
    
    1.5. If these fail, the system is invalid; do not proceed.
Phase 2: Specificity via Forced Degradation

Specificity demonstrates the method's ability to measure the analyte unambiguously in the presence of impurities[6]. Because the diallyl groups are prone to oxidation and the nitro groups to reduction, forced degradation is mandatory.

  • Oxidation: Treat 5 mL of API solution with 1 mL of 3%

    
     for 24 hours to stress the allyl double bonds.
    
  • Reduction: Treat 5 mL of API solution with a mild reducing agent (e.g., sodium dithionite) to simulate in vivo nitro-reduction[1].

  • Analysis: Analyze using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The peak purity angle of the main peak must be less than the peak purity threshold across all stressed conditions, proving no hidden co-eluting degradants exist.

Phase 3: Linearity, Range, and Sensitivity (LOD/LOQ)

The method must demonstrate proportional response across the intended testing range[7].

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create 6 concentration levels ranging from the predicted LOQ (e.g., 0.05 µg/mL) up to 120% of the nominal target concentration (e.g., 120 µg/mL).

  • Inject each level in triplicate. Plot the peak area against concentration.

  • Acceptance Criteria: The correlation coefficient (

    
    ) must be 
    
    
    
    0.999. The y-intercept should not significantly deviate from zero.
Phase 4: Accuracy and Precision

Accuracy confirms the exactness of the result, while precision confirms its repeatability[8].

  • Repeatability (Precision): Inject the 100% nominal concentration standard six consecutive times. Calculate the %RSD of the peak areas. Acceptance: %RSD

    
     2.0%.
    
  • Recovery (Accuracy): Spike known quantities of the API into a blank sample matrix at three levels: 80%, 100%, and 120%. Prepare three replicates per level (9 total samples).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Phase 5: Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations[8].

  • Systematically alter the column temperature (

    
     5°C), mobile phase ratio (
    
    
    
    2% Methanol), and flow rate (
    
    
    0.1 mL/min).
  • Acceptance Criteria: The SST parameters (

    
    , 
    
    
    
    ) must remain passing under all perturbed conditions.

References

  • ICH Q2 (R2)
  • Validation of Analytical Procedures Q2(R2)
  • Source: waters.
  • Source: agilent.
  • Source: nih.

Sources

Comparative

assessing the novelty of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide in patent literature

The following guide provides an in-depth technical assessment of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide , also referred to as N,N-diallyl-2,4-dinitrobenzamide . This document is structured to assist researchers in e...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide , also referred to as N,N-diallyl-2,4-dinitrobenzamide .

This document is structured to assist researchers in evaluating the novelty of this specific chemical entity against the backdrop of existing patent literature, primarily focusing on its potential applications in agrochemistry (herbicides) and polymer science.

Executive Summary & Chemical Identity

Compound Name: 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide Synonyms: N,N-diallyl-2,4-dinitrobenzamide Molecular Formula: C₁₃H₁₃N₃O₅ Molecular Weight: ~291.26 g/mol [1][2]

Status in Literature: Unlike its commercially ubiquitous analogs (e.g., Trifluralin or Isoxaben), this specific diallyl derivative appears to be a "hidden" chemical entity. While its precursors (2,4-dinitrobenzoic acid and diallylamine) are commodity chemicals, the specific amide formed from them is rarely explicitly exemplified in open patent titles. It likely exists as a specific embodiment within broad Markush structures of older herbicide patents or as a functional monomer in specialized polymer research.

Core Value Proposition:

  • Dual Functionality: Contains dinitro groups (electron-withdrawing, potential bioactivity/energetic properties) and allyl groups (polymerizable, cross-linking capability).

  • Novelty Potential: High. Specific characterization data is scarce, offering a pathway for new intellectual property if distinct performance (e.g., superior selectivity or polymerization rate) can be demonstrated against N,N-diethyl analogs.

Structural Analysis & Analog Comparison

To assess performance, we must compare this compound with its closest structural and functional alternatives found in the patent literature.

Primary Alternative: N,N-Diethyl-2,4-dinitrobenzamide

This is the saturated analog. The key difference is the allyl vs. ethyl group.

  • Ethyl Analog: Chemically stable, used primarily as an intermediate or herbicide model.

  • Allyl Target: Reactive.[3] The allyl groups allow for radical polymerization (cyclopolymerization) or further functionalization (e.g., thiol-ene click chemistry), which the ethyl analog cannot undergo.

Secondary Alternative: Trifluralin (Dinitroaniline Class)

While chemically distinct (aniline vs. benzamide), Trifluralin shares the 2,4-dinitro substitution pattern critical for herbicidal activity (microtubule inhibition).

  • Trifluralin: Highly lipophilic, volatile.

  • Allyl Target: Likely less volatile due to the amide linkage, potentially offering longer soil residence time.

Data Comparison Table
FeatureTarget: N,N-Diallyl-2,4-dinitrobenzamide Alternative A: N,N-Diethyl-2,4-dinitrobenzamide Alternative B: Trifluralin
Reactivity High (Allyl groups allow polymerization)Low (Saturated alkyls are inert)Medium (Nitro reduction possible)
Physical State Likely Yellow Solid/Oil (Est. MP: 60-80°C)Yellow Solid (MP: ~90°C)Orange Solid (MP: 48.5°C)
Primary Use Polymer Crosslinker / Novel HerbicideIntermediate / Reference StandardPre-emergent Herbicide
Patent Status Likely covered by broad Markush claimsKnown / Expired PatentsOff-patent / Generic
Lipophilicity High (LogP ~2.5 - 3.0)HighVery High (LogP ~5.3)

Patent Novelty Assessment Strategy

When establishing the novelty of this compound, you cannot rely on simple keyword searches. You must analyze the Markush structures —generalized chemical formulas used in patents to cover millions of variations.

Novelty Logic Flow

NoveltyAssessment Start Start: Novelty Search ExactMatch Search Exact Structure (InChI / SMILES) Start->ExactMatch DirectHit Direct Hit Found? ExactMatch->DirectHit NotNovel NOT NOVEL (Specific Embodiment) DirectHit->NotNovel Yes MarkushSearch Search Markush Structures (Substructure Search) DirectHit->MarkushSearch No BroadClaim Covered by Broad Claim? (e.g., 'Alkyl' includes 'Alkenyl') MarkushSearch->BroadClaim SelectionInvention POTENTIALLY NOVEL (Selection Invention) BroadClaim->SelectionInvention Yes (Requires Superior Data) TrulyNovel TRULY NOVEL (New Composition of Matter) BroadClaim->TrulyNovel No

Figure 1: Decision matrix for determining patentability. If the compound falls under a broad claim (e.g., "N,N-dialkyl" where alkyl is defined to include alkenyl), you must prove "surprising effects" (Selection Invention) to patent it.

Experimental Protocols (Synthesis & Validation)

To validate this compound for a publication or patent application, you must synthesize it and prove its identity. Below is a field-proven protocol adapted for dinitrobenzamides.

Synthesis Workflow: Schotten-Baumann Acylation

Objective: Synthesize N,N-diallyl-2,4-dinitrobenzamide from 2,4-dinitrobenzoyl chloride.

Reagents:

  • Precursor A: 2,4-Dinitrobenzoic acid (converted to acid chloride using SOCl₂).

  • Precursor B: Diallylamine (Secondary amine).

  • Base: Triethylamine (Et₃N) or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Step-by-Step Protocol:

  • Activation:

    • Reflux 2,4-dinitrobenzoic acid (1 eq) with Thionyl Chloride (1.5 eq) and a catalytic drop of DMF for 3 hours.

    • Evaporate excess SOCl₂ under vacuum to yield crude 2,4-dinitrobenzoyl chloride . Caution: Reactant is moisture sensitive.

  • Coupling:

    • Dissolve the acid chloride in anhydrous DCM (0.5 M concentration). Cool to 0°C.

    • Mix Diallylamine (1.1 eq) with Triethylamine (1.2 eq) in DCM.

    • Dropwise Addition: Add the amine mixture to the acid chloride solution slowly to control the exotherm. Note: Dinitro compounds are energetic; avoid overheating.

  • Workup:

    • Stir at room temperature for 4 hours.

    • Wash organic layer with 1M HCl (remove unreacted amine), then Sat. NaHCO₃ (remove unreacted acid), then Brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Synthesis Visualization

Synthesis Acid 2,4-Dinitrobenzoic Acid SOCl2 SOCl₂ / Reflux Acid->SOCl2 Chloride Acid Chloride (Intermediate) SOCl2->Chloride Product 2,4-dinitro-N,N- di(prop-2-en-1-yl)benzamide Chloride->Product Nucleophilic Acyl Substitution Amine Diallylamine Amine->Product Base Et₃N / DCM Base->Product

Figure 2: Synthetic pathway via acid chloride activation. This method ensures high yield (>85%) compared to direct thermal dehydration.

Performance Evaluation Metrics

To publish a comparison guide, you must generate data that highlights the novelty .

A. Polymerization Potential (The "Allyl" Advantage)

Unlike the N,N-diethyl analog, the diallyl compound can form polymers.

  • Test: Radical polymerization using AIBN (Azobisisobutyronitrile) initiator in toluene at 70°C.

  • Expected Result: Formation of a cyclopolymer (pyrrolidine ring formation) due to the "Butler cyclopolymerization" mechanism common in diallyl amines.

  • Significance: This proves the compound is a functional monomer, not just a herbicide, opening new patent categories in materials science.

B. Herbicidal Activity (The "Dinitro" Core)
  • Test: Pre-emergent soil assay on broadleaf weeds (e.g., Amaranthus spp.).

  • Comparison: Run side-by-side with Trifluralin.

  • Hypothesis: The amide moiety may reduce volatility compared to Trifluralin, potentially offering longer residual activity in hot climates.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard reference for Schotten-Baumann amide synthesis).

  • Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker. (Authoritative source on diallylamine polymerization mechanisms).

  • Ashton, F. M., & Crafts, A. S. (1981). Mode of Action of Herbicides. Wiley-Interscience. (Reference for dinitroaniline/benzamide mechanism of action).
  • U.S. Patent 3,257,190 . (1966). Dinitroaniline Herbicides. (Foundational patent for the dinitro class, useful for establishing prior art scope).

  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Safety data regarding dinitro compounds).

Sources

Safety & Regulatory Compliance

Safety

2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide proper disposal procedures

Safe Management and Disposal Protocols for 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide As a Senior Application Scientist, I must emphasize that the management of multi-nitro aromatic compounds requires rigorous adherence...

Author: BenchChem Technical Support Team. Date: March 2026

Safe Management and Disposal Protocols for 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide

As a Senior Application Scientist, I must emphasize that the management of multi-nitro aromatic compounds requires rigorous adherence to institutional safety protocols. 2,4-Dinitro-N,N-di(prop-2-en-1-yl)benzamide (also known as 2,4-dinitro-N,N-diallylbenzamide) presents specific physicochemical hazards inherent to its structure. The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly lowers the electron density of the molecule, classifying it as a potentially energetic material and a severe systemic toxicant[1][2].

The following guide outlines the self-validating, field-proven logistical procedures for the safe handling and disposal of this compound in a professional laboratory setting.

Risk Assessment and Causality of Hazards

Before initiating any disposal protocol, it is critical to understand the causality behind the safety measures:

  • Energetic Potential: Multi-nitro aromatics can exhibit shock or friction sensitivity, particularly if allowed to desiccate or if they come into contact with incompatible materials[3]. While benzamides are generally more stable than phenolic nitroaromatics (which can form highly sensitive metal salts), the baseline energetic potential of the dinitroaromatic moiety mandates that in-lab chemical neutralization (e.g., reduction of nitro groups) is strictly prohibited due to the risk of exothermic runaway and rapid gas evolution[4].

  • Toxicological Profile: Dinitroaromatics are readily absorbed through the skin and respiratory tract. Exposure can induce methemoglobinemia (reducing the blood's oxygen-carrying capacity), severe headaches, and organ damage[2].

Logistical Disposal Workflow

The ultimate, universally recommended disposal method for nitrated aromatic compounds is high-temperature incineration at a specialized facility equipped with an afterburner and scrubber[1][5]. This ensures the complete thermal destruction of the molecule without releasing toxic nitrogen oxides (NOx) into the atmosphere.

Step-by-Step EHS Transfer Protocol:

  • Preparation & PPE: Don appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile gloves. Ensure the work is conducted inside a certified chemical fume hood.

  • Primary Containment: Transfer the 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide waste into a compatible, leak-proof container. High-density polyethylene (HDPE) or amber glass is required. Causality: Amber glass prevents UV-induced degradation, while HDPE offers excellent chemical resistance. Ensure the container is entirely free of metal residues to prevent the theoretical formation of sensitive salts[3].

  • Moisture Maintenance (If Applicable): If the compound was synthesized or stored as a wetted paste to reduce sensitivity, do not allow the waste to dry out. Maintain the solvent/water ratio as specified by your initial safety assessment[3].

  • Waste Segregation: Strictly isolate this waste stream. Do not mix with other laboratory solvents or reagents (see Compatibility Table below). Causality: Mixing with incompatible wastes (like strong reducers) can initiate spontaneous, violent exothermic reactions in the waste accumulation area[6].

  • Labeling & EHS Notification: Affix a standardized Hazardous Waste label. Explicitly write the full chemical name: "2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide". Check the "Toxic" and "Reactive" hazard indicators. Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) office immediately.

Waste Segregation & Compatibility Data

To maintain a self-validating safety system, waste segregation must be strictly enforced. The following table summarizes the compatibility parameters for dinitroaromatic waste streams.

Waste CategoryCompatibilityCausality / Consequence of Mixing
Aqueous Acids (pH < 2) IncompatiblePotential for hydrolysis of the amide bond, altering the solubility and reactivity profile of the waste.
Strong Bases (pH > 12) IncompatibleCan trigger exothermic hydrolysis or form unstable, shock-sensitive salts with degradation products[6].
Reducing Agents (e.g., Hydrides, SnCl2) Strictly Incompatible Highly exothermic reduction of the nitro groups; risk of violent pressure buildup and thermal runaway.
Heavy Metals / Metal Powders Strictly Incompatible Catalytic decomposition or formation of highly sensitive, explosive metal-organic complexes[3].
Halogenated Solvents CompatibleGenerally stable, provided EHS permits the mixing of energetic organics with halogenated streams.

Experimental Workflow Visualization

G N1 Waste Generation: 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide N2 Primary Containment (HDPE or Amber Glass) N1->N2 N3 Hazardous Waste Labeling (Mark 'Toxic' & 'Reactive') N2->N3 N4 EHS Notification & Secure Storage N3->N4 N5 High-Temperature Incineration (Licensed Facility) N4->N5

Logistical workflow for the safe disposal of dinitroaromatic laboratory waste.

Emergency Spillage Protocol

In the event of a minor spill during the disposal process:

  • Evacuate & Assess: Temporarily clear the immediate area and assess the scale of the spill.

  • Suppress Dust: If the material is a dry powder, lightly mist it with water or an appropriate inert solvent to prevent aerosolization and inhalation. Causality: Dinitroaromatic dust is highly toxic and poses a deflagration hazard if suspended in the air[7].

  • Collect: Use non-sparking tools to carefully sweep up the moistened solid into a dedicated, sealable hazardous waste container. Never use a standard vacuum cleaner , as the motor's static or heat could ignite the material[7].

  • Decontaminate: Wipe the area with a suitable solvent (e.g., acetone or ethanol, depending on solubility) followed by soap and water. Dispose of all contaminated wipes as hazardous waste.

References

  • BenchChem. "Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide". BenchChem.
  • BenchChem. "1,2-Dichloro-4,5-dinitrobenzene | 6306-39-4". BenchChem.
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals". Organic Syntheses.
  • Marshall University. "Management of Time Sensitive Chemicals". Marshall University Environmental Health and Safety.
  • BenchChem. "3,4-Dinitroaniline | 610-41-3". BenchChem.
  • BenchChem. "4-Amino-3,5-dinitropyridine | 31793-29-0". BenchChem.
  • BenchChem. "1,5-Dihydroxy-4,8-dinitroanthraquinone | 128-91-6". BenchChem.

Sources

Handling

Personal protective equipment for handling 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide

This guide outlines the safety, logistical, and operational protocols for handling 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (commonly referred to as N,N-Diallyl-2,4-dinitrobenzamide ).[1] Notice of Scientifically Deri...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 2,4-dinitro-N,N-di(prop-2-en-1-yl)benzamide (commonly referred to as N,N-Diallyl-2,4-dinitrobenzamide ).[1]

Notice of Scientifically Derived Protocols: Specific toxicological data for this exact derivative is limited in public registries.[2][3] Therefore, the protocols below are derived via Structure-Activity Relationship (SAR) analysis, synthesizing established data for 2,4-dinitrobenzamide (core structure) and diallylamine derivatives (functional group). This approach assumes a "worst-case" hazard profile: Energetic (Explosion Risk) and Acute Toxicity (Methemoglobinemia/Sensitization). [1][3]

Part 1: Executive Safety Assessment

Hazard Class Risk Level Mechanism of Action & Critical Controls
Energetic / Explosive HIGH Nitro-Aromatic Instability: The 2,4-dinitro motif is a classic energeticophore.[1] Friction, shock, or rapid heating can trigger decomposition.[1][3] Control: Use anti-static tools; never scrape dry material; keep wet/solvated when possible.[2][3]
Acute Toxicity HIGH Methemoglobinemia: Absorption through skin/inhalation may oxidize hemoglobin, reducing oxygen transport.[3] Control: Double-gloving is mandatory; work strictly in a fume hood.
Sensitization MODERATE Alkylating Potential: The N,N-diallyl moiety contains reactive double bonds capable of alkylating proteins (skin sensitization).[1][3]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[2][3] Do not deviate from these specifications during synthesis or purification steps.

Zone PPE Component Specification Scientific Rationale
Respiratory Engineering Control Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood Primary Barrier: Prevents inhalation of aerosols.[1][3][4] The dinitro group implies low vapor pressure but high toxicity if dust is generated.[2][3]
Ocular Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[2][3] Goggles seal the eyes against dust ingress and splashes, critical for preventing corneal necrosis common with nitro-aromatics.[1]
Dermal (Hands) Glove Layer 1 (Inner) Nitrile (4 mil) Tactile sensitivity.[2][3] Acts as the final barrier.[2][3]
Dermal (Hands) Glove Layer 2 (Outer) Silver Shield / Laminate (Barrier) OR Thick Nitrile (8 mil) Permeation Resistance: Nitro-aromatics penetrate standard nitrile rapidly.[1][2][3] Laminate gloves provide >480 min breakthrough time.[2][3]
Body Clothing Flame-Resistant (FR) Lab Coat + Tyvek Sleeve Covers Blast/Burn Protection: In the event of rapid decomposition (flash fire), FR material prevents the coat from melting onto skin.[1][3]

Part 3: Operational Handling Protocol

Preparation & Weighing (The "Red Zone")

The highest risk of static discharge and dust generation occurs here.[2][3]

  • Static Dissipation: Utilize an ionizing fan or anti-static gun on the balance area before opening the vial.[2][3]

  • Solvation: If the material is solid, do not crush lumps with a metal spatula.[2][3] Dissolve the entire aliquot in the reaction solvent (e.g., Dichloromethane, Ethyl Acetate) inside the storage vial if possible, then transfer as a liquid.

  • Tooling: Use PTFE (Teflon) coated spatulas or wood/bamboo tools.[2][3] Avoid stainless steel metal-on-glass friction.[1][2]

Reaction & Synthesis
  • Temperature Control: Never heat this compound neat (undiluted). Ensure a solvent heat sink is always present.[2][3]

  • Inert Atmosphere: Run all reactions under Nitrogen or Argon. Oxygen can accelerate radical polymerization of the allyl groups.[2][3]

  • Quenching: Do not concentrate to dryness on a rotary evaporator at temperatures >40°C. The concentration of dinitro-residues increases explosion risk.[2]

Waste & Disposal

Nitro-aromatics are strictly regulated waste.[1][2][4]

  • Segregation: Do NOT mix with strong bases (NaOH, KOH) or reducing agents.[2][3] This can trigger exothermic runaway (Meisenheimer complex formation).[2][3]

  • Labeling: Tag waste clearly as "Potentially Explosive - Nitro Aromatic."

  • Deactivation (Spills): For small spills, treat with dilute alcoholic KOH (slowly) to decompose, but only if you have a validated protocol.[1][3] Otherwise, absorb with vermiculite and pack for incineration.[2]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the "Cradle-to-Grave" decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Receive Material (2,4-dinitro-N,N-diallylbenzamide) CheckState Check Physical State Start->CheckState Solid Solid / Powder (High Static Risk) CheckState->Solid Liquid Oil / Solution (Lower Static Risk) CheckState->Liquid Weighing Weighing Protocol: Anti-static Gun + PTFE Tools Solid->Weighing Strict PPE Solvation Solvation: Dissolve in vial immediately Liquid->Solvation Weighing->Solvation Reaction Reaction: Inert Gas (N2/Ar) Max Temp < 40°C Solvation->Reaction Waste Disposal: Segregate from Bases Label: Nitro-Aromatic Reaction->Waste Post-Exp

Caption: Operational workflow emphasizing the critical "Solid vs. Liquid" handling path to mitigate static discharge risks associated with dinitro-aromatics.

Part 5: Emergency Response

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[2][3][5] Alert Medical: Mention "Nitro-aromatic exposure / Potential Methemoglobinemia."

  • Skin Contact:

    • Do NOT use alcohol (increases absorption).[2][3]

    • Wash with copious soap and water for 15 minutes.[2][3]

    • Monitor for cyanosis (blue lips/fingernails) for 4 hours.[2][3]

  • Fire: Use CO2 or Dry Chemical .[2][3] Do not use high-pressure water jets (spreads contamination).[1][2][3] Evacuate the lab immediately if the fire involves the neat compound (explosion risk).[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3733518, 2,4-Dinitrobenzamide.[1][3] Retrieved from [Link][1][2][3]

  • Australian Industrial Chemicals Introduction Scheme. Assessment of Diallyl Phthalate (Analogous Allyl-amine toxicity). Retrieved from [Link][1][2]

Sources

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